molecular formula C42H83NO3 B561733 C24-Ceramide CAS No. 34435-05-7

C24-Ceramide

Cat. No.: B561733
CAS No.: 34435-05-7
M. Wt: 650.1 g/mol
InChI Key: ZJVVOYPTFQEGPH-AUTSUKAISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tetracosanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as tetracosanoyl. It has a role as a mouse metabolite. It is a N-acylsphingosine, a Cer(d42:1) and a N-(very-long-chain fatty acyl)-sphingoid base. It is functionally related to a tetracosanoic acid.

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+/t40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVVOYPTFQEGPH-AUTSUKAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/24:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/24:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

34435-05-7
Record name C24-Ceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34435-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cer(d18:1/24:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Lynchpin of Very Long-Chain Sphingolipids: A Technical Guide to C24-Ceramide Discovery and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the World of Very Long-Chain Ceramides for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and cellular significance of C24-ceramide, a critical very long-chain sphingolipid. This document is intended to serve as a core resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways to facilitate further research and therapeutic development.

Discovery and Significance of this compound

C24-ceramides, which include the saturated C24:0 (lignoceric acid-containing) and monounsaturated C24:1 (nervonic acid-containing) species, are integral components of cellular membranes and play crucial roles in various physiological and pathological processes. Their discovery and characterization have been largely advanced by the development of sensitive analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] These methods have enabled the precise quantification of different ceramide species in a variety of biological samples.[1]

The importance of C24-ceramides stems from their unique biophysical properties and their involvement in cellular signaling. As very long-chain ceramides (VLC-Cers), they contribute to the formation of highly ordered and stable membrane domains. Dysregulation of this compound levels has been implicated in a range of diseases, including metabolic disorders, skin barrier defects, neurodegenerative diseases, and cancer.[3][4] For instance, elevated levels of this compound have been observed in the brains of individuals with Alzheimer's disease, and specific this compound species are being investigated as potential biomarkers for cardiovascular disease and gallbladder cancer.

The this compound Biosynthesis Pathway

The synthesis of this compound primarily occurs through the de novo biosynthesis pathway located in the endoplasmic reticulum (ER). This multi-step process involves the coordinated action of several key enzymes.

The pathway begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The resulting 3-ketosphinganine is then reduced to sphinganine. The crucial step for determining the acyl chain length of the ceramide is the N-acylation of sphinganine, which is catalyzed by a family of six ceramide synthases (CerS).

Ceramide synthase 2 (CerS2) is the primary enzyme responsible for the synthesis of C22- and C24-ceramides. Ceramide synthase 3 (CerS3) is also involved in the synthesis of very long-chain ceramides, particularly those with acyl chains of C24 and longer, and is highly expressed in the skin and testes. The final step in the de novo pathway is the desaturation of dihydroceramide to ceramide by dihydroceramide desaturase (DEGS).

The fatty acid precursors for this compound synthesis are themselves products of fatty acid elongation cycles, carried out by a series of enzymes known as fatty acid elongases (ELOVLs). ELOVL1 is one of the key elongases involved in the production of the C24 fatty acyl-CoAs required for this compound synthesis.

C24_Ceramide_Biosynthesis serine Serine spt SPT serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt sphinganine Sphinganine cers2 CerS2 sphinganine->cers2 c22_coa C22/C24 Acyl-CoA c22_coa->cers2 dihydroceramide C24-Dihydroceramide degs1 DEGS1 dihydroceramide->degs1 ketosphinganine 3-Ketosphinganine kdsr 3-KDS-Reductase ketosphinganine->kdsr ceramide This compound spt->ketosphinganine kdsr->sphinganine cers2->dihydroceramide degs1->ceramide

De novo biosynthesis pathway of this compound.

Quantitative Data on this compound and Related Enzymes

The following tables summarize key quantitative data related to this compound concentrations in various human tissues and the kinetic properties of the primary enzyme responsible for its synthesis, Ceramide Synthase 2 (CerS2).

Tissue/Cell TypeC24:0-Ceramide Concentration (pmol/mg tissue or 10^6 cells)C24:1-Ceramide Concentration (pmol/mg tissue or 10^6 cells)Reference
Colorectal Cancer Tissue-14.00
Normal Intestinal Tissue-14.06
Plasma (Healthy)2502.77 (pmol/mL)1474.22 (pmol/mL)
Adipocytes (Lean Females)-> Lean Males
Adipocytes (Obese Females)Increased vs. LeanIncreased vs. Lean & Obese Males
Adipocytes (Obese Males)Increased vs. Lean-
U937 Cells (Free Ceramide)70.1 (27.6% of total)34.5 (13.6% of total)
EnzymeSubstrateKm ValueVmax ValueReference
CerS2 (Human)Sphinganine4.8 µM-
CerS2 (Human)Sphingosine1.07 µM-
CerS2 (Human)(15Z)-tetracosenoyl-CoA (C24:1-CoA)62.9 µM-
CerS2 (Mouse, Phosphorylated)Sphingosine-d7Decreased (~7-fold)Severely Reduced
CerS2 (Mouse, Phosphorylated)C24:1-CoAIncreased (~12-fold)Severely Reduced

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound from biological samples.

1. Lipid Extraction:

  • Homogenize tissue samples or cell pellets in a suitable solvent mixture, typically chloroform:methanol (1:2, v/v).

  • For plasma samples, an initial isolation of sphingolipids using silica gel column chromatography may be required to remove interfering lipids.

  • Add an internal standard, such as C17:0-ceramide, to the sample prior to extraction for accurate quantification.

  • Perform a liquid-liquid extraction by adding chloroform and water (or a saline solution) to separate the lipid-containing organic phase.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

2. Sample Preparation:

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of methanol and 2-propanol buffered with ammonium bicarbonate.

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto a reverse-phase C18 column.

  • Use a binary gradient elution with mobile phases typically consisting of an aqueous solvent with an organic modifier (e.g., acetonitrile/water) and an organic solvent mixture (e.g., isopropanol/acetonitrile), both containing an additive like ammonium formate or formic acid to improve ionization.

  • Couple the HPLC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Perform Multiple Reaction Monitoring (MRM) to specifically detect and quantify C24:0- and C24:1-ceramide. The precursor ions ([M+H]+) are selected in the first quadrupole, fragmented in the second, and a specific product ion (e.g., m/z 264, corresponding to the sphingosine backbone) is monitored in the third quadrupole.

4. Data Analysis:

  • Quantify the amount of each this compound species by comparing the peak area of the analyte to that of the internal standard and using a standard curve generated with known amounts of C24:0- and C24:1-ceramide standards.

Ceramide Synthase (CerS) Activity Assay

This assay measures the activity of CerS enzymes, such as CerS2, in cell or tissue homogenates.

1. Preparation of Homogenates:

  • Prepare cell lysates or tissue homogenates in an assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA).

2. Enzyme Reaction:

  • Incubate a defined amount of protein from the homogenate with a sphingoid base substrate (e.g., C17-sphinganine or a fluorescently labeled sphinganine like NBD-sphinganine) and a specific fatty acyl-CoA (e.g., C24:0-CoA or C24:1-CoA) at 37°C for a set time (e.g., 30 minutes).

3. Lipid Extraction:

  • Terminate the reaction by adding a chloroform:methanol solvent mixture to extract the lipids.

  • Include an internal standard (e.g., d17:1/C18:0 ceramide) for quantification.

4. Analysis:

  • Analyze the extracted lipids by LC-MS/MS to quantify the amount of the newly synthesized dihydroceramide product (e.g., d17:0 dihydroceramide).

  • Alternatively, if a fluorescent substrate was used, the product can be separated by thin-layer chromatography (TLC) or HPLC and quantified by fluorescence detection.

5. Calculation of Activity:

  • Express the CerS activity as the amount of product formed per unit of protein per unit of time (e.g., pmol/mg protein/min).

This compound Signaling Pathways

Recent research has begun to elucidate the specific signaling pathways in which this compound participates. One notable example is its role in promoting gallbladder cancer (GBC) progression through the activation of the mammalian target of rapamycin (mTOR) signaling pathway.

In GBC cells, this compound has been shown to directly bind to phosphatidylinositol 5-phosphate 4-kinase type-2 gamma (PIP4K2C). This interaction facilitates the formation and activation of the mTOR complex 1 (mTORC1), a central regulator of cell growth, proliferation, and survival. The activation of mTORC1 leads to the phosphorylation of its downstream effectors, such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis and cell proliferation.

Interestingly, the shorter-chain C6-ceramide can compete with this compound for binding to PIP4K2C, thereby inhibiting mTOR signaling and suppressing the oncogenic effects of this compound.

C24_Ceramide_mTOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C24 This compound PIP4K2C PIP4K2C C24->PIP4K2C binds mTORC1 mTORC1 PIP4K2C->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Proliferation Cell Proliferation & Migration mTORC1->Proliferation S6K->Proliferation fourEBP1->Proliferation inhibits

This compound-mediated activation of mTOR signaling in gallbladder cancer.

Conclusion

This compound is a pivotal lipid molecule with diverse and critical functions in cellular biology. This technical guide has provided a detailed overview of its discovery, the intricacies of its biosynthesis, and its emerging role in cell signaling. The provided quantitative data and experimental protocols offer a valuable resource for researchers aiming to further unravel the complexities of very long-chain ceramide metabolism and its implications in health and disease. Future investigations in this area hold significant promise for the development of novel diagnostic biomarkers and therapeutic strategies targeting a wide range of human pathologies.

References

C24-Ceramide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of lipid molecules composed of a sphingosine backbone linked to a fatty acid. They are integral components of cellular membranes and play crucial roles as signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation. C24-Ceramide (N-lignoceroylsphingosine), characterized by a 24-carbon fatty acid chain, is one of the most abundant long-chain ceramides in mammalian cells. Its unique physicochemical properties, particularly its hydrophobicity, influence its biological functions and present challenges and opportunities for its therapeutic application. This guide provides an in-depth overview of the physicochemical properties, biological roles, and experimental considerations for this compound.

Physicochemical Properties

The distinct biophysical characteristics of this compound underpin its biological activity and influence its behavior in experimental settings. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C42H83NO3[1][2][3][4][5]
Molecular Weight 650.11 g/mol
CAS Number 34435-05-7
Appearance Crystalline solid
Melting Point 93-95 °C
Solubility Insoluble in water. Slightly soluble in chloroform and methanol. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).

Biological Signaling Pathways

This compound is a key player in various signaling cascades, most notably those governing apoptosis and inflammation. Its accumulation within the cell can trigger profound cellular responses.

Apoptosis Signaling

This compound is a well-established pro-apoptotic lipid. Its generation, often in response to cellular stress, can initiate a cascade of events leading to programmed cell death. One of the key mechanisms involves the formation of ceramide-enriched membrane domains, which can facilitate the recruitment and activation of downstream effectors like Bax, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. The de novo synthesis of C16 and C24-ceramides has been shown to contribute to spontaneous neutrophil apoptosis through the activation of caspases.

Apoptosis_Pathway cluster_stress Cellular Stress cluster_ceramide Ceramide Generation cluster_membrane Membrane Reorganization cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Stress Stimuli Stress Stimuli De Novo Synthesis De Novo Synthesis Stress Stimuli->De Novo Synthesis This compound This compound De Novo Synthesis->this compound C24 Ceramide-Enriched Domains Ceramide-Enriched Domains Bax Recruitment Bax Recruitment Ceramide-Enriched Domains->Bax Recruitment Mitochondrial Dysfunction Mitochondrial Dysfunction Bax Recruitment->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis This compound->Ceramide-Enriched Domains

This compound Mediated Apoptosis Signaling Pathway
Inflammation Signaling

This compound also plays a significant role in inflammatory responses. It can modulate the production of inflammatory cytokines and influence the activity of immune cells. For instance, plasma levels of C24:1-ceramide have been positively correlated with the inflammatory marker IL-6. The very long fatty acid chains of ceramides like C24:0 and C24:1 are critical for GSL-mediated outside-in signaling in immune cells.

Inflammation_Pathway cluster_stimuli Inflammatory Stimuli cluster_ceramide Ceramide Production cluster_downstream Downstream Signaling cluster_response Inflammatory Response LPS, Pathogens LPS, Pathogens Sphingomyelinase Activation Sphingomyelinase Activation LPS, Pathogens->Sphingomyelinase Activation This compound This compound Sphingomyelinase Activation->this compound C24 MAPK Activation (p38, JNK) MAPK Activation (p38, JNK) Cytokine Production (TNF-α, IL-6) Cytokine Production (TNF-α, IL-6) MAPK Activation (p38, JNK)->Cytokine Production (TNF-α, IL-6) NF-κB Activation NF-κB Activation NF-κB Activation->Cytokine Production (TNF-α, IL-6) Inflammation Inflammation Cytokine Production (TNF-α, IL-6)->Inflammation This compound->MAPK Activation (p38, JNK) This compound->NF-κB Activation

This compound in Inflammatory Signaling

Role in Drug Development

The pivotal role of this compound in cell signaling makes it an attractive target for drug development, both as a therapeutic agent and as a component of drug delivery systems.

Therapeutic Target

Given its pro-apoptotic properties, elevating intracellular this compound levels is a potential strategy for cancer therapy. Conversely, inhibiting ceramide synthesis or promoting its degradation could be beneficial in diseases characterized by excessive apoptosis. Ceramide synthases, the enzymes responsible for producing ceramides of specific chain lengths, are being explored as therapeutic targets.

Drug Delivery Systems

A major hurdle in utilizing this compound therapeutically is its high hydrophobicity, which limits its bioavailability. To overcome this, various drug delivery systems are being developed. Ceramide-based lipid nanoparticles (LNPs) have shown promise in enhancing the aqueous stability and bioavailability of this compound, facilitating its therapeutic effects in applications such as skin wound healing.

Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_delivery Cellular Delivery cluster_effect Therapeutic Effect This compound This compound Ethanol Injection Ethanol Injection This compound->Ethanol Injection Lipids (e.g., DSPC, Cholesterol) Lipids (e.g., DSPC, Cholesterol) Lipids (e.g., DSPC, Cholesterol)->Ethanol Injection C24-LNP C24-LNP Ethanol Injection->C24-LNP Enhanced Bioavailability Enhanced Bioavailability C24-LNP->Enhanced Bioavailability Cellular Uptake Cellular Uptake Enhanced Bioavailability->Cellular Uptake Intracellular Signaling Intracellular Signaling Cellular Uptake->Intracellular Signaling Therapeutic Outcome Therapeutic Outcome Intracellular Signaling->Therapeutic Outcome

Workflow for this compound Nanoparticle Drug Delivery

Experimental Protocols

Precise and reliable methods for the extraction, purification, and analysis of this compound are essential for research and development.

Extraction and Purification

A common method for extracting lipids, including ceramides, from biological samples is a modified Bligh-Dyer extraction.

General Protocol:

  • Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform and methanol (typically 1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to induce phase separation.

  • Lipid Extraction: The lower organic phase, containing the lipids, is collected.

  • Drying: The solvent is evaporated under a stream of nitrogen.

  • Purification: The crude lipid extract can be further purified using techniques like solid-phase extraction (SPE) with silica gel columns to isolate the ceramide fraction.

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

General LC-MS/MS Protocol:

  • Sample Preparation: The extracted and purified lipid sample is reconstituted in a suitable solvent (e.g., methanol/chloroform).

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a C8 or C18 reverse-phase column. A gradient elution with a mobile phase consisting of solvents like water with formic acid and an organic solvent mixture (e.g., acetonitrile/isopropanol with formic acid) is used to separate the different ceramide species.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Quantification: Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated or odd-chain ceramide) are monitored.

Analytical_Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Purification (SPE) Purification (SPE) Lipid Extraction->Purification (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Purification (SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification of this compound Quantification of this compound Data Analysis->Quantification of this compound

General Workflow for this compound Analysis

Conclusion

This compound is a multifaceted lipid with significant implications for cellular function and disease. Its distinct physicochemical properties, particularly its long acyl chain and hydrophobicity, are central to its roles in apoptosis and inflammation. While its therapeutic potential is considerable, overcoming the challenges associated with its delivery is key to translating its biological activities into clinical applications. The continued development of advanced analytical techniques and novel delivery systems will be crucial in further elucidating the complex biology of this compound and harnessing its therapeutic power.

References

C24-Ceramide Signaling in Cellular Senescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. Accumulating evidence points to the critical role of bioactive lipids, particularly ceramides, in the induction and maintenance of the senescent phenotype. Among the diverse species of ceramides, which are defined by the length of their N-acyl chains, very-long-chain (VLC) ceramides, specifically C24:0 (lignoceric acid-ceramide) and C24:1 (nervonic acid-ceramide), have emerged as key signaling molecules in cellular senescence. This technical guide provides a comprehensive overview of the core signaling pathways of C24-ceramide in cellular senescence, detailed experimental protocols, and quantitative data to facilitate further research and therapeutic development in this area.

This compound Metabolism and Regulation in Senescence

The accumulation of C24-ceramides in senescent cells is primarily orchestrated by the increased activity of two key enzymes: Ceramide Synthase 2 (CerS2) and neutral sphingomyelinase 2 (nSMase2).

  • Ceramide Synthase 2 (CerS2): CerS2 is responsible for the de novo synthesis of C22-C24 ceramides.[1] Studies have shown that during oncogene-induced senescence, there is a notable increase in very-long-chain ceramides, including C24 ceramide.[2][3] Downregulation of CerS2 via siRNA has been demonstrated to block the increase of VLC ceramides (C24, C24:1, and C26:1) and consequently inhibit the expression of the senescence marker p21.[2][3]

  • Neutral Sphingomyelinase 2 (nSMase2): nSMase2 catalyzes the hydrolysis of sphingomyelin to generate ceramide. Increased nSMase2 expression and activity have been observed with aging. This suggests that the breakdown of sphingomyelin is a significant source of the elevated C24:1 ceramide levels found in the extracellular vesicles of older individuals. The regulation of nSMase2 is complex, involving transcriptional control and post-translational modifications such as phosphorylation, which can be influenced by inflammatory cytokines like TNF-α.

The following diagram illustrates the key enzymatic pathways leading to the accumulation of this compound in senescent cells.

cluster_0 De Novo Synthesis cluster_1 Sphingomyelin Hydrolysis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-ketosphinganine 3-ketosphinganine Serine + Palmitoyl-CoA->3-ketosphinganine Dihydrosphingosine Dihydrosphingosine 3-ketosphinganine->Dihydrosphingosine CerS2 CerS2 Dihydrosphingosine->CerS2 Dihydroceramide Dihydroceramide This compound This compound Dihydroceramide->this compound Desaturation CerS2->Dihydroceramide Adds C24 acyl chain Cellular Senescence Cellular Senescence This compound->Cellular Senescence Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 nSMase2->this compound

This compound Synthesis Pathways in Senescence

This compound Signaling Pathways in Cellular Senescence

Elevated levels of this compound trigger a cascade of downstream signaling events that collectively contribute to the establishment of the senescent phenotype.

Induction of Cell Cycle Arrest via p21

A primary mechanism by which this compound promotes senescence is through the upregulation of the cyclin-dependent kinase inhibitor p21. While the precise molecular link between this compound and p21 is still under investigation, it is known that ceramides, in general, can activate protein phosphatase 2A (PP2A). PP2A can, in turn, influence pathways that regulate p21 expression. The induction of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby halting cell cycle progression.

Modulation of the Senescence-Associated Secretory Phenotype (SASP)

The Senescence-Associated Secretory Phenotype (SASP) is a hallmark of senescent cells, characterized by the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and proteases. Ceramides are considered a component of the SASP and their production can be influenced by key SASP regulators like NF-κB. While direct evidence specifically linking this compound to the regulation of canonical SASP factors like IL-6 and IL-8 is still emerging, the established role of ceramides in inflammatory signaling suggests a likely involvement.

Impact on Mitochondrial Function

Very-long-chain ceramides have been associated with mitochondrial dysfunction. This can manifest as increased production of reactive oxygen species (ROS) and alterations in mitochondrial membrane permeability, which can further reinforce the senescent state.

The signaling cascade initiated by this compound is depicted in the following diagram.

This compound This compound PP2A (putative) PP2A (putative) This compound->PP2A (putative) Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction SASP Modulation SASP Modulation This compound->SASP Modulation p21 p21 PP2A (putative)->p21 Upregulation pRb dephosphorylation pRb dephosphorylation p21->pRb dephosphorylation Cell Cycle Arrest Cell Cycle Arrest pRb dephosphorylation->Cell Cycle Arrest Cellular Senescence Cellular Senescence Cell Cycle Arrest->Cellular Senescence ROS production ROS production Mitochondrial Dysfunction->ROS production ROS production->Cellular Senescence NF-kB pathway NF-kB pathway SASP Modulation->NF-kB pathway SASP Modulation->Cellular Senescence NF-kB pathway->SASP Modulation

This compound Downstream Signaling in Senescence

Quantitative Data on this compound in Senescence

The following tables summarize key quantitative findings from studies investigating the role of this compound in aging and senescence.

Study Focus Sample Type Comparison Fold Change/Concentration of C24:1 Ceramide Reference
Aging in HumansSerum Extracellular VesiclesOlder (75-90 yrs) vs. Younger (24-40 yrs) Women15.4 pmol/sample vs. 3.8 pmol/sample (approx. 4-fold increase)
Aging in Non-Human PrimatesSerum Extracellular VesiclesOlder (25-30 yrs) vs. Younger (6-10 yrs) Macaques9.3 pmol/sample vs. 1.8 pmol/sample (approx. 5.2-fold increase)
Experimental Condition Cell Type Measurement Observation Reference
Oncogene (K-Ras) OverexpressionMCF10A mammary epithelial cellsIntracellular Ceramide LevelsIncrease in C22:1 and C24 ceramides
CerS2 Knockdown in K-Ras expressing cellsMCF10A mammary epithelial cellsIntracellular Ceramide LevelsBlocked the increase of C24 and C24:1 ceramides
Treatment with C24:1 Ceramide-loaded EVsBone-Derived Mesenchymal Stem Cells (BMSCs)Senescence-Associated β-galactosidase (SA-β-gal) stainingIncreased SA-β-gal staining, indicating induced senescence

Experimental Protocols

Induction of Senescence with Exogenous C24:1 Ceramide

This protocol is adapted from studies that have successfully induced a senescent phenotype using exogenous ceramides.

Materials:

  • C24:1 Ceramide (e.g., from a commercial supplier)

  • Ethanol (for dissolving ceramide)

  • Cell culture medium appropriate for the cell line

  • Primary bone-derived mesenchymal stem cells (BMSCs) or other relevant cell line

  • Extracellular vesicles (EVs) isolated from a suitable source (e.g., mouse serum)

  • Senescence-Associated β-galactosidase (SA-β-gal) staining kit

Procedure:

  • Prepare C24:1 Ceramide Stock Solution: Dissolve C24:1 ceramide in ethanol to a stock concentration of 1 mg/mL.

  • Load EVs with C24:1 Ceramide:

    • Isolate EVs from your source of choice (e.g., by size-exclusion chromatography).

    • Resuspend the EV pellet in the C24:1 ceramide solution.

    • Mix vigorously and incubate at 30°C for 1 hour.

    • Purify the EV pellet again to remove unloaded ceramide and resuspend in de-ionized water or PBS.

  • Treat Cells with Ceramide-Loaded EVs:

    • Plate BMSCs or your target cells at an appropriate density in a multi-well plate.

    • Add the C24:1 ceramide-loaded EVs to the cell culture medium at a desired concentration. Include a control group treated with unloaded EVs.

    • Incubate the cells for a period sufficient to induce senescence (e.g., 48-72 hours).

  • Assess Senescence:

    • After the incubation period, perform SA-β-gal staining according to the manufacturer's instructions.

    • Observe the cells under a microscope for the characteristic blue staining of senescent cells.

The workflow for this experiment is illustrated below.

Isolate EVs Isolate EVs Load EVs with C24:1 Ceramide Load EVs with C24:1 Ceramide Isolate EVs->Load EVs with C24:1 Ceramide Prepare C24:1 Ceramide solution Prepare C24:1 Ceramide solution Prepare C24:1 Ceramide solution->Load EVs with C24:1 Ceramide Treat cells with loaded EVs Treat cells with loaded EVs Load EVs with C24:1 Ceramide->Treat cells with loaded EVs Culture target cells (e.g., BMSCs) Culture target cells (e.g., BMSCs) Culture target cells (e.g., BMSCs)->Treat cells with loaded EVs Incubate (48-72h) Incubate (48-72h) Treat cells with loaded EVs->Incubate (48-72h) Perform SA-β-gal staining Perform SA-β-gal staining Incubate (48-72h)->Perform SA-β-gal staining Microscopy analysis Microscopy analysis Perform SA-β-gal staining->Microscopy analysis

Workflow for Inducing Senescence with C24:1 Ceramide
Quantification of this compound Species by LC-MS/MS

This protocol provides a general framework for the analysis of C24:0 and C24:1 ceramides in cultured cells. Specific parameters may need to be optimized for your instrument and cell type.

Materials:

  • Cultured senescent and control (young) fibroblasts

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, and Water (HPLC grade)

  • Internal standards: C17:0 ceramide and C25:0 ceramide

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Lipid Extraction (Folch Method):

    • Wash cell pellets with ice-cold PBS.

    • Add a mixture of chloroform:methanol (2:1, v/v) to the cell pellet.

    • Add internal standards (C17:0 and C25:0 ceramides).

    • Vortex thoroughly and incubate on ice.

    • Add water to induce phase separation.

    • Centrifuge and collect the lower organic phase.

    • Dry the organic phase under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).

    • Inject the sample into the LC-MS/MS system.

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water/acetonitrile/isopropanol with formic acid and ammonium formate).

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for C24:0, C24:1, and the internal standards.

  • Data Analysis:

    • Quantify the peak areas of the endogenous ceramides and internal standards.

    • Calculate the concentration of each this compound species relative to the corresponding internal standard and normalize to the amount of starting material (e.g., protein concentration or cell number).

Conclusion

C24-ceramides are increasingly recognized as pivotal mediators of cellular senescence. Their synthesis is elevated in aging and senescent cells through the action of CerS2 and nSMase2. Downstream, these very-long-chain ceramides trigger cell cycle arrest, at least in part, through the p21 pathway, and likely contribute to the pro-inflammatory milieu of the SASP and mitochondrial dysfunction. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate roles of this compound in senescence and to explore the therapeutic potential of targeting this signaling axis in age-related diseases. Further research is warranted to fully elucidate the direct molecular targets of this compound and its specific contribution to the diverse facets of the senescent phenotype.

References

The Dual Role of C24-Ceramide in Cell Fate: A Technical Guide to Apoptosis and Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, are central players in cellular signaling, orchestrating a complex network of pathways that govern cell fate. Among the various ceramide species, distinguished by the length of their N-acyl chain, C24-ceramide (Lignoceric ceramide) has emerged as a critical regulator of two fundamental cellular processes: apoptosis and autophagy. This technical guide provides an in-depth exploration of the multifaceted role of this compound in these pathways, offering a comprehensive resource for researchers and drug development professionals. We will delve into the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols for analysis, and visualize the intricate signaling networks.

The Dichotomy of this compound: A Pro-Apoptotic and Pro-Autophagic Signal

This compound, synthesized primarily by ceramide synthase 2 (CerS2), exerts a context-dependent influence on cell survival and death. Its accumulation can trigger either apoptosis, a programmed cell death characterized by distinct morphological changes, or autophagy, a cellular recycling process that can promote survival under stress but can also lead to cell death. The decision between these two fates is governed by a complex interplay of cellular energy status, the specific subcellular localization of this compound, and its interaction with key regulatory proteins.

Quantitative Insights into this compound's Cellular Impact

The cellular concentration of this compound is a critical determinant of its biological effects. The following tables summarize quantitative data from various studies, illustrating the impact of this compound on markers of apoptosis and autophagy.

Cell TypeTreatmentFold Change in this compoundApoptotic MarkerChange in Apoptotic MarkerReference
Human NeutrophilsSpontaneous Apoptosis (12h)~2.5-fold increaseCaspase-3 ActivationSignificant Increase[1]
Human NeutrophilsSpontaneous Apoptosis (12h)~2.5-fold increaseCaspase-8 ActivationSignificant Increase[1]
Human NeutrophilsSpontaneous Apoptosis (12h)~2.5-fold increaseCaspase-9 ActivationSignificant Increase[1]
Ramos B-cellsB-cell Receptor Triggering (12-24h)Predominant increaseCaspase ActivationRequired for this compound formation[2]
Human Macrophages10 µM C6-ceramide (7h)~1.5-fold increase--[3]
Cell TypeTreatmentFold Change in this compoundAutophagic MarkerChange in Autophagic MarkerReference
Human Colorectal Cancer CellsCelecoxibIncrease in C24:0 and C24:1 DHCsAutophagy InductionObserved
Neuroblastoma Cells (SMS-KCNR)CerS2 DownregulationNo significant reduction in C24, but ~3-fold increase in C14/C16Autophagy InductionObserved
Ovarian Cancer CellsCerS2 DownregulationDecrease--

Signaling Pathways of this compound in Apoptosis and Autophagy

This compound's influence on apoptosis and autophagy is mediated through intricate signaling cascades. Below are diagrams generated using Graphviz (DOT language) to illustrate these pathways.

This compound-Induced Apoptosis

The pro-apoptotic signaling of this compound often converges on the mitochondria. De novo synthesis of this compound, primarily by CerS2, can lead to its accumulation and subsequent activation of the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.

C24_Ceramide_Apoptosis This compound Induced Apoptosis Pathway Stress Cellular Stress CerS2 CerS2 Stress->CerS2 C24_Cer This compound (de novo synthesis) CerS2->C24_Cer Mitochondria Mitochondria C24_Cer->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's role in the intrinsic apoptosis pathway.

This compound-Induced Autophagy and Crosstalk with Apoptosis

This compound can also initiate autophagy, a process that involves the formation of autophagosomes to sequester and degrade cellular components. A key regulatory hub in this process is the interaction between Beclin-1 and Bcl-2. This compound can promote the dissociation of this complex, freeing Beclin-1 to initiate autophagosome formation. This can occur through various mechanisms, including the JNK-mediated phosphorylation of Bcl-2. The balance between apoptosis and autophagy is delicate, and this compound can influence this switch.

C24_Ceramide_Autophagy_Crosstalk This compound, Autophagy, and Apoptosis Crosstalk cluster_dissociation Dissociation C24_Cer This compound JNK JNK Activation C24_Cer->JNK Bax_Bak Bax/Bak C24_Cer->Bax_Bak Pro-apoptotic signal Bcl2 Bcl-2 JNK->Bcl2 Phosphorylation Bcl2_Beclin1 Bcl-2:Beclin-1 Complex (Autophagy Inhibition) Bcl2->Bcl2_Beclin1 Bcl2->Bax_Bak Inhibition Beclin1 Beclin-1 Autophagy Autophagy Beclin1->Autophagy Apoptosis Apoptosis Bax_Bak->Apoptosis

Caption: this compound's modulation of the Beclin-1/Bcl-2 axis.

Experimental Protocols

Accurate and reproducible measurement of this compound levels and the assessment of apoptosis and autophagy are crucial for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of ceramide species.

1. Sample Preparation (from Cultured Cells)

  • Harvest and wash cells with ice-cold PBS.

  • Perform lipid extraction using a modified Bligh and Dyer method with a chloroform:methanol (1:2, v/v) mixture.

  • Spike samples with a known amount of an appropriate internal standard (e.g., C17:0-ceramide or deuterated C24:0-ceramide).

  • Separate the organic and aqueous phases by adding chloroform and water.

  • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Methanol/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate this compound from other lipid species.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for C24:0-ceramide and the internal standard.

      • C24:0-Ceramide: m/z 650.6 → m/z 264.4

      • [²H₄]C24:0-Ceramide (Internal Standard): m/z 654.6 → m/z 264.4

    • Optimize collision energy and other MS parameters for maximal signal intensity.

3. Data Analysis

  • Integrate the peak areas for the this compound and internal standard MRM transitions.

  • Calculate the ratio of the this compound peak area to the internal standard peak area.

  • Determine the concentration of this compound in the sample using a standard curve prepared with known amounts of this compound.

LCMS_Workflow LC-MS/MS Workflow for this compound Quantification Cell_Harvest Cell Harvesting & Washing Lipid_Extraction Lipid Extraction (Bligh & Dyer) Cell_Harvest->Lipid_Extraction IS_Spike Internal Standard Spiking Lipid_Extraction->IS_Spike Phase_Separation Phase Separation IS_Spike->Phase_Separation Drying Drying under Nitrogen Phase_Separation->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18 column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis by LC-MS/MS.

Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Preparation

  • Induce apoptosis in your cell line of interest using an appropriate stimulus. Include untreated and positive controls.

  • Harvest both adherent and suspension cells.

  • Wash the cells with cold PBS.

2. Staining

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) working solution (100 µg/mL).

  • Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use appropriate compensation controls for FITC and PI.

  • Gate the cell populations:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

Monitoring Autophagy by LC3-II Western Blotting

The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation.

1. Cell Lysis and Protein Quantification

  • Treat cells with your experimental conditions. To assess autophagic flux, include a condition with an autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last few hours of the experiment.

  • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Western Blotting

  • Separate 20-40 µg of protein per lane on a 12-15% polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate.

3. Data Analysis

  • Quantify the band intensities for LC3-I and LC3-II.

  • The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) is often used as a measure of autophagosome number. An increase in LC3-II in the presence of an autophagy inhibitor compared to the inhibitor alone indicates an increase in autophagic flux.

Conclusion

This compound is a pivotal lipid second messenger that holds a dualistic power over cell fate, capable of driving cells towards either apoptosis or autophagy. Understanding the intricate molecular mechanisms that govern this choice is paramount for the development of novel therapeutic strategies targeting diseases characterized by dysregulated cell death and survival pathways, such as cancer and neurodegenerative disorders. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a robust framework for researchers to further unravel the complexities of this compound signaling and harness its therapeutic potential.

References

C24-Ceramide in Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a central role in cellular signaling, influencing a myriad of physiological and pathological processes. Composed of a sphingosine backbone N-acylated with a fatty acid, the specific functions of ceramides are often dictated by the length of their fatty acid chain. Among these, C24-ceramide, a very long-chain ceramide, has emerged as a significant modulator of inflammatory responses. Its involvement in key signaling cascades, such as those mediated by Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs), positions it as a critical player in the initiation and propagation of inflammation. This technical guide provides an in-depth exploration of the role of this compound in inflammation, detailing the underlying molecular mechanisms, experimental methodologies for its study, and quantitative data from relevant research.

Core Signaling Pathways Involving this compound in Inflammation

This compound has been shown to influence several key signaling pathways that are central to the inflammatory response. These include the TLR4 signaling cascade, the NF-κB activation pathway, and the MAPK pathways.

This compound and Toll-like Receptor 4 (TLR4) Signaling

Toll-like receptor 4 is a critical pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, initiating a potent inflammatory response. Recent evidence suggests that ceramides, including this compound, can modulate TLR4 signaling. Ceramide can act as a TLR4 agonist, and its endogenous levels are often elevated upon TLR4 activation.[1][2][3] The interaction of this compound with the TLR4 signaling complex can lead to the recruitment of adaptor proteins such as MyD88 and TRIF, ultimately triggering downstream inflammatory cascades.[4]

Figure 1: this compound modulation of the TLR4 signaling pathway.

This compound and NF-κB Activation

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The activation of NF-κB is tightly regulated, and its dysregulation is associated with chronic inflammatory diseases. This compound can influence NF-κB activation through multiple mechanisms. It can promote the processing of the p105 precursor to the active p50 subunit.[5] Additionally, by modulating upstream signaling molecules like protein kinase C (PKC), this compound can impact the phosphorylation and subsequent degradation of the inhibitory IκB proteins, leading to the release and nuclear translocation of the active NF-κB dimers. However, some studies also suggest an inhibitory role for ceramide on NF-κB activation, highlighting the context-dependent nature of its effects.

NFkB_Activation cluster_cytoplasm Cytoplasm cluster_nucleus C24_Ceramide This compound p105 p105 (NF-κB1) C24_Ceramide->p105 Promotes processing IKK IKK Complex C24_Ceramide->IKK Modulates p50 p50 p105->p50 IkB IκBα IKK->IkB Phosphorylates NFkB_dimer NF-κB Dimer (p50/p65) IkB->NFkB_dimer Degradation & Release NFkB_active Active NF-κB Dimer NFkB_dimer->NFkB_active NFkB_inactive Inactive NF-κB Complex (p50/p65/IκBα) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces

Figure 2: Mechanisms of NF-κB activation modulated by this compound.

This compound and MAPK Pathways

The mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK and c-Jun N-terminal kinase (JNK), are crucial signaling cascades that regulate a wide range of cellular processes, including inflammation, stress responses, and apoptosis. Ceramide, including its C24 variant, is a known activator of the MAPK pathways. This activation can occur through the ceramide-induced upregulation of thioredoxin-interacting protein (Txnip), which in turn activates apoptosis signal-regulating kinase 1 (ASK1), a key upstream kinase of both p38 and JNK. The activation of these MAPK pathways by this compound contributes to the production of pro-inflammatory cytokines and can also mediate apoptotic signals in certain contexts.

MAPK_Activation C24_Ceramide This compound Txnip Txnip (Thioredoxin-interacting protein) C24_Ceramide->Txnip Upregulates ASK1 ASK1 (Apoptosis signal-regulating kinase 1) Txnip->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates JNK JNK (c-Jun N-terminal kinase) MKK4_7->JNK Phosphorylates Inflammatory_Response Inflammatory Response (Cytokine production, Apoptosis) p38_MAPK->Inflammatory_Response Mediates JNK->Inflammatory_Response Mediates

Figure 3: this compound-mediated activation of MAPK signaling pathways.

Quantitative Data on this compound in Inflammation

The following tables summarize quantitative data from various studies on the levels of this compound and related inflammatory markers in different experimental models of inflammation.

Table 1: this compound Levels in In Vitro Models of Inflammation

Cell TypeInflammatory StimulusFold Change in this compoundKey Inflammatory Markers AffectedReference
MacrophagesLipopolysaccharide (LPS)2-5 fold increaseIncreased TNF-α, IL-6, IL-1β
Dendritic CellsTumor-derived factors1.5-3 fold increaseInhibition of PI3K/Akt and ERK pathways
Human KeratinocytesC24-LNP treatmentN/A (treatment)Increased proliferation and migration

Table 2: this compound Levels in In Vivo Models of Inflammation

Animal ModelInflammatory ConditionTissue/FluidFold Change in this compoundKey Inflammatory Markers AffectedReference
MiceDiabetic Kidney DiseaseKidney TissueDecreasedAltered ceramide synthesis gene expression
MiceCOVID-19PlasmaIncreasedIncreased C16/C24 ratio
RatsHigh-Energy DietPlasmaIncreasedImpaired glucose balance, liver steatosis

Table 3: Circulating this compound Levels in Human Inflammatory Conditions

| Condition | Fluid | Change in C24:0 or C24:1 Ceramide | Correlation with Inflammatory Markers | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Type 2 Diabetes | Plasma | Higher concentrations of C24:1 | Inverse correlation with insulin sensitivity | | | Coronary Artery Disease | Plasma | Inversely associated with risk factors | N/A | | | COVID-19 | Plasma | Increased | N/A | |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in inflammatory responses.

Lipid Extraction and this compound Quantification by LC-MS/MS

Objective: To extract lipids from cells or tissues and quantify the levels of this compound using liquid chromatography-tandem mass spectrometry.

Materials:

  • Chloroform

  • Methanol

  • 0.25 M KCl

  • Heptane

  • Isopropanol (IPA)

  • Ethanol

  • Formic acid

  • Acetonitrile

  • Internal standards (e.g., C17:0-ceramide)

  • Glass tubes with Teflon-lined caps

  • Nitrogen evaporator

  • LC-MS/MS system with a C8 or PVA-Sil column

Protocol:

  • Sample Preparation: Homogenize tissue samples or pellet cells by centrifugation.

  • Lipid Extraction (Bligh-Dyer Method): a. To the sample, add a mixture of chloroform:methanol (1:2, v/v). b. Vortex thoroughly and incubate on ice. c. Add chloroform and 0.25 M KCl to separate the phases. d. Centrifuge to pellet the protein interface. e. Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: a. Dry the extracted lipids under a stream of nitrogen. b. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., heptane:chloroform:methanol 95:2.5:2.5 or acetonitrile/isopropanol).

  • LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the lipid species using a suitable gradient on a C8 or PVA-Sil column. c. Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode, monitoring the transition from the precursor ion to a characteristic product ion. d. Normalize the this compound levels to the internal standard and the initial sample amount (e.g., protein concentration or tissue weight).

Induction of Inflammatory Response in Macrophages with LPS

Objective: To induce an inflammatory response in a macrophage cell line (e.g., THP-1 or RAW 264.7) using lipopolysaccharide.

Materials:

  • Macrophage cell line (e.g., THP-1)

  • Complete RPMI 1640 medium (supplemented with 10% FBS and L-glutamine)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • 96-well or 6-well plates

Protocol:

  • Cell Culture and Differentiation (for THP-1 cells): a. Culture THP-1 monocytes in complete RPMI 1640 medium. b. To differentiate into macrophage-like cells, seed the THP-1 cells in a culture plate and treat with PMA (e.g., 50-100 ng/mL) for 24-48 hours. c. After differentiation, wash the cells with PBS and replace the medium with fresh complete RPMI 1640.

  • LPS Stimulation: a. Prepare a stock solution of LPS in sterile PBS or culture medium. b. Treat the differentiated macrophages with LPS at a final concentration of 10-100 ng/mL for a specified time course (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h). c. Include an untreated control group (vehicle only).

  • Sample Collection: a. After the desired incubation time, collect the cell culture supernatant for cytokine analysis. b. Lyse the cells for subsequent protein or RNA analysis.

Quantification of Cytokine Production

Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

Materials:

  • ELISA kit for the specific cytokine of interest

  • Cell culture supernatant

  • Microplate reader

Protocol:

  • Follow the manufacturer's instructions for the specific ELISA kit.

  • Typically, this involves coating a 96-well plate with a capture antibody, adding the standards and samples (cell culture supernatant), followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Method 2: Intracellular Cytokine Staining and Flow Cytometry

Materials:

  • Stimulated cells

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against the cytokines of interest

  • Flow cytometer

Protocol:

  • During the last few hours of cell stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture medium to allow for intracellular accumulation of cytokines.

  • Harvest the cells and stain for surface markers if desired.

  • Fix and permeabilize the cells using appropriate buffers.

  • Incubate the permeabilized cells with fluorochrome-conjugated antibodies specific for the intracellular cytokines.

  • Wash the cells and analyze them using a flow cytometer to quantify the percentage of cells producing the cytokine and the mean fluorescence intensity.

Western Blot Analysis of MAPK and NF-κB Signaling

Objective: To detect the activation (phosphorylation) of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • Stimulated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65, anti-IκBα)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: a. Mix protein lysates with Laemmli sample buffer and boil. b. Separate proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

  • Detection: a. Apply the ECL substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a pivotal lipid mediator in the complex network of inflammatory signaling. Its ability to modulate key pathways such as TLR4, NF-κB, and MAPK underscores its significance in the pathogenesis of various inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate roles of this compound in inflammation. A deeper understanding of these mechanisms will be instrumental for the development of novel therapeutic strategies targeting ceramide metabolism for the treatment of inflammatory disorders.

References

Endogenous Synthesis of C24-Ceramide in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a pivotal role in a myriad of cellular processes, including apoptosis, cell cycle arrest, senescence, and autophagy. Among the diverse species of ceramides, which differ in their acyl chain length, C24-ceramide (lignoceric ceramide) has garnered significant attention for its unique biological functions and implications in various pathological conditions, including cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of the endogenous synthesis of this compound in mammalian cells, detailing the enzymatic machinery, regulatory mechanisms, and its involvement in key signaling pathways. Furthermore, this guide offers detailed experimental protocols for the quantification of this compound and the assessment of relevant enzyme activities, alongside a curated summary of quantitative data to support researchers in their investigative endeavors.

Core Biosynthetic Pathway of this compound

The synthesis of this compound in mammalian cells primarily occurs through the de novo pathway, which takes place in the endoplasmic reticulum (ER). This pathway involves a series of enzymatic reactions culminating in the acylation of a sphingoid base.

The key enzymes responsible for the synthesis of this compound are Ceramide Synthase 2 (CerS2) and Ceramide Synthase 3 (CerS3) . These enzymes exhibit a high degree of specificity for very-long-chain fatty acyl-CoAs, particularly lignoceroyl-CoA (C24:0-CoA) and nervonoyl-CoA (C24:1-CoA).[1]

The general workflow for the de novo synthesis of ceramides is as follows:

de_novo_synthesis cluster_ER Endoplasmic Reticulum serine Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt ketosphinganine 3-Ketosphinganine spt->ketosphinganine ksr 3-Ketosphinganine Reductase ketosphinganine->ksr sphinganine Sphinganine (Dihydrosphingosine) ksr->sphinganine cers2_3 Ceramide Synthase 2/3 (CerS2/CerS3) sphinganine->cers2_3 c24_coa Lignoceroyl-CoA (C24:0) Nervonoyl-CoA (C24:1) c24_coa->cers2_3 dh_c24_ceramide Dihydro-C24-Ceramide cers2_3->dh_c24_ceramide des Dihydroceramide Desaturase dh_c24_ceramide->des c24_ceramide This compound des->c24_ceramide

De Novo Synthesis of this compound in the ER.

Key Enzymes in this compound Synthesis

Ceramide Synthase 2 (CerS2)

CerS2 is ubiquitously expressed in mammalian tissues, with the highest levels found in the liver, kidney, and brain.[2] It exhibits a strong preference for very-long-chain fatty acyl-CoAs, primarily C22:0, C24:0, and C24:1.[1] Genetic deletion of CerS2 in mice leads to a significant reduction in C22-C24 ceramides, often accompanied by a compensatory increase in C16-ceramide.[3]

Ceramide Synthase 3 (CerS3)

CerS3 expression is more restricted, with high levels observed in the skin and testes.[2] This enzyme is crucial for the synthesis of ultra-long-chain ceramides (C26-C34) but also contributes to the this compound pool, particularly in specialized tissues like the epidermis where these lipids are essential for barrier function.

Quantitative Data on this compound

The cellular concentration of this compound can vary significantly depending on the cell type, developmental stage, and physiological or pathological state. The following tables summarize available quantitative data for this compound levels and the kinetic parameters of the key synthesizing enzymes.

Table 1: this compound Levels in Mammalian Cells and Tissues

Cell/Tissue TypeSpeciesC24:0-Ceramide ConcentrationC24:1-Ceramide ConcentrationReference
U937 (Human Monocytic Cell Line)Human70.1 ± 1.3 pmol/10^6 cells34.5 ± 1.0 pmol/10^6 cells
Colorectal Cancer TissueHuman-14.00 pmol/mg tissue
Dendritic CellsMouse-Detected, but not major species
Serum Extracellular Vesicles (Older Women)Human-15.4 pmol/sample
Serum Extracellular Vesicles (Younger Women)Human-3.8 pmol/sample

Table 2: Kinetic Parameters of Human Ceramide Synthases

EnzymeSubstrateKmVmaxkcatReference
CerS2 Sphinganine4.8 µM0.51 pmol/min/µgN/A
(15Z)-tetracosenoyl-CoA62.9 µM0.76 pmol/min/µgN/A
CerS3 Sphinganine1.7 µMN/AN/A
Very-long-chain fatty acyl-CoAN/AN/AN/A

N/A: Data not available in the cited literature.

This compound in Cellular Signaling

This compound is not merely a structural component of cellular membranes but also a critical signaling molecule that modulates several key pathways.

mTOR Signaling Pathway

Recent evidence indicates that this compound can directly activate the mTOR (mammalian target of rapamycin) signaling pathway. It achieves this by binding to phosphatidylinositol 5-phosphate 4-kinase type-2 gamma (PIP4K2C), which in turn facilitates the formation and activation of the mTOR complex 1 (mTORC1). This interaction promotes cell proliferation and migration, particularly in the context of gallbladder cancer.

mtor_pathway C24_Ceramide This compound PIP4K2C PIP4K2C C24_Ceramide->PIP4K2C binds mTORC1 mTORC1 PIP4K2C->mTORC1 activates Proliferation Cell Proliferation & Migration mTORC1->Proliferation promotes

This compound Activates mTOR Signaling.
PI3K/Akt Signaling Pathway

Ceramides, in general, are known to antagonize the pro-survival PI3K/Akt signaling pathway. This inhibition can occur through multiple mechanisms, including the activation of protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt. While the specific role of this compound in this context is still under investigation, it is plausible that it contributes to the overall cellular ceramide pool that negatively regulates this critical survival pathway.

pi3k_akt_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Survival Cell Survival & Proliferation Akt->Survival promotes C24_Ceramide This compound PP2A PP2A C24_Ceramide->PP2A activates PP2A->Akt dephosphorylates (inactivates)

Putative Role of this compound in PI3K/Akt Pathway Inhibition.
ERK Signaling Pathway

The interaction of ceramides with the Extracellular signal-Regulated Kinase (ERK) pathway is complex and appears to be cell-type and context-dependent. Some studies report that ceramides can inhibit the ERK pathway, thereby contributing to growth arrest. Conversely, other reports suggest that ceramide can activate the ERK pathway, leading to downstream cellular responses. The specific contribution of this compound to the modulation of ERK signaling requires further elucidation.

erk_pathway Stimuli External Stimuli (e.g., Growth Factors, Stress) Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Transcription_Factors->Cellular_Response C24_Ceramide This compound C24_Ceramide->ERK modulates

Context-Dependent Modulation of ERK Signaling by this compound.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound by LC-MS/MS

This protocol details a robust method for the extraction of ceramides from mammalian cells and their subsequent quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Phosphate-buffered saline (PBS)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Internal Standard: C17:0-Ceramide

  • C24:0-Ceramide and C24:1-Ceramide standards

  • Water (HPLC grade)

  • Formic acid

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Glass vials with Teflon-lined caps

Procedure:

  • Cell Harvesting and Lysis:

    • Wash cultured cells (approximately 1-5 x 10^6 cells) twice with ice-cold PBS.

    • Scrape cells in 1 mL of ice-cold PBS and transfer to a glass tube.

    • Add the internal standard (e.g., C17:0-Ceramide) to each sample.

    • Sonicate the cell suspension on ice to lyse the cells.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the cell lysate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex thoroughly for 1 minute.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of water and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., methanol:water:formic acid, 75:24.9:0.1, v/v/v).

    • Transfer the reconstituted sample to an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: A reverse-phase C18 column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher concentration of mobile phase B is used to elute the ceramides.

    • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for C24:0-ceramide, C24:1-ceramide, and the internal standard.

Data Analysis:

  • Generate a standard curve using known concentrations of C24:0 and C24:1 ceramide standards.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

lipidomics_workflow start Start: Mammalian Cell Culture harvest Cell Harvesting & Lysis start->harvest extraction Lipid Extraction (Bligh-Dyer) harvest->extraction drying Solvent Evaporation (Nitrogen Stream) extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis (C18 column, MRM mode) reconstitution->lcms data_analysis Data Analysis: Quantification against Standard Curve lcms->data_analysis end End: This compound Concentration data_analysis->end

References

C24-Ceramide: A Technical Guide to its Structure, Properties, and Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are a class of sphingolipids that are integral components of cellular membranes and serve as critical signaling molecules in a variety of cellular processes. This technical guide focuses on C24-Ceramide (N-lignoceroyl-D-erythro-sphingosine), a species with a very long acyl chain that imparts unique biophysical properties and distinct biological functions. This document provides a comprehensive overview of the structure and molecular formula of this compound, summarizes its key quantitative biophysical properties, details experimental methodologies for its analysis, and illustrates its involvement in apoptotic signaling pathways.

This compound: Structure and Molecular Formula

This compound is a sphingolipid composed of a sphingosine backbone N-acylated with lignoceric acid, a saturated 24-carbon fatty acid.

Molecular Formula: C42H83NO3[1][2][3][4]

Molecular Weight: 650.11 g/mol [1]

IUPAC Name: N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide

Synonyms: N-lignoceroyl-D-erythro-sphingosine, Cer(d18:1/24:0)

CAS Number: 34435-05-7

The long saturated acyl chain of this compound is a key determinant of its biophysical behavior, promoting the formation of ordered, gel-phase domains within lipid bilayers. This characteristic is crucial for its role in modulating membrane structure and signaling platforms.

Quantitative Data Summary

The biophysical properties of this compound have been a subject of extensive research, particularly its influence on the structure and dynamics of lipid membranes. The following table summarizes key quantitative data related to this compound.

PropertyValue/ObservationMethodReference
Effect on Membrane Order Increases membrane order and promotes gel/fluid phase separation.Fluorescence Anisotropy
Domain Formation Forms tubular structures and interdigitated phases in model membranes.Confocal Microscopy
Plasma Concentration (Human) Reference range for C24:0 ceramide is not explicitly defined, but ratios to other ceramides are used as risk predictors for cardiovascular disease.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Apoptosis Induction De novo generation of C24-ceramides contributes to spontaneous neutrophil apoptosis.LC-ESI-MS/MS, Flow Cytometry

Experimental Protocols

The analysis of this compound in biological samples typically involves extraction, purification, and quantification by mass spectrometry. The following is a representative protocol for the analysis of ceramides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of this compound by LC-MS/MS

1. Sample Preparation and Lipid Extraction:

  • Cell or Tissue Homogenization: Homogenize cell pellets or tissues in an appropriate buffer on ice.

  • Lipid Extraction (Bligh and Dyer Method):

    • To the homogenate, add a mixture of chloroform:methanol (1:2, v/v) and vortex thoroughly.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the aqueous and organic phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

2. Ceramide Purification (Optional, for complex samples):

  • For samples with high background, ceramides can be further purified using solid-phase extraction (SPE) with a silica gel column.

3. LC-MS/MS Analysis:

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol).

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 or C8 column.

    • Mobile Phase: Employ a gradient of two mobile phases, for example:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the hydrophobic ceramides.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in the positive ion mode.

    • Detection Mode: Employ Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The transition for this compound would be the precursor ion (M+H)+ to a characteristic product ion.

4. Quantification:

  • Internal Standard: Spike samples with a known amount of a non-endogenous ceramide internal standard (e.g., C17:0-ceramide) prior to extraction to correct for sample loss and ionization suppression.

  • Standard Curve: Prepare a standard curve using synthetic this compound of known concentrations to accurately quantify the amount in the biological sample.

This compound in Signaling Pathways

This compound is a key player in various signaling pathways, most notably in the induction of apoptosis (programmed cell death). The de novo synthesis of this compound can be triggered by various cellular stresses, leading to the activation of downstream apoptotic cascades.

Diagram: this compound Induced Apoptosis Signaling Pathway

C24_Ceramide_Apoptosis cluster_stimuli Cellular Stress cluster_synthesis De Novo Synthesis cluster_ceramide Ceramide Action cluster_downstream Apoptotic Cascade Stress Stimuli Stress Stimuli Serine Palmitoyltransferase Serine Palmitoyltransferase Stress Stimuli->Serine Palmitoyltransferase Ceramide Synthase (CerS) Ceramide Synthase (CerS) Serine Palmitoyltransferase->Ceramide Synthase (CerS) Dihydroceramide Desaturase Dihydroceramide Desaturase Ceramide Synthase (CerS)->Dihydroceramide Desaturase This compound This compound Dihydroceramide Desaturase->this compound Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization This compound->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: De novo synthesis of this compound leading to apoptosis.

This diagram illustrates a simplified pathway where cellular stress activates the de novo synthesis of this compound. The accumulation of this compound then contributes to mitochondrial outer membrane permeabilization, a critical step in the intrinsic apoptotic pathway, leading to the release of cytochrome c, subsequent caspase activation, and ultimately, programmed cell death.

References

A Technical Guide to the Tissue Distribution of C24-Ceramide Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the distribution, quantification, and signaling roles of C24-ceramide species across various tissues. C24-ceramides, including C24:0 (lignoceric) and C24:1 (nervonic) ceramides, are very-long-chain (VLC) sphingolipids essential for cellular structure and signaling. Their dysregulation is implicated in numerous pathological and physiological processes, from neurodegenerative diseases to cancer and metabolic disorders. This guide consolidates quantitative data, details common experimental protocols, and visualizes key biological pathways to serve as a critical resource for professionals in the field.

Quantitative Distribution of C24-Ceramides

C24-ceramides are synthesized predominantly by Ceramide Synthase 2 (CerS2), which is highly expressed in tissues such as the liver, kidney, small intestine, and heart.[1] Consequently, these tissues exhibit high levels of C24-ceramides. The tables below summarize the relative abundance and reported quantitative levels of this compound species in various biological contexts.

Table 1: Relative Abundance and Distribution of this compound Species in Mammalian Tissues

TissueRelative Abundance of C24-CeramidesKey Ceramide SynthaseNotes
Spleen High; C24:2 is the fourth most abundant ceramide species.[2]CerS2C24:2 polyunsaturated ceramide levels are notably elevated.[2]
Small Intestine High levels of C24:2 ceramide are reported.[2]CerS2[1]CerS2 is a predominant synthase in this tissue.
Liver HighCerS2CerS2 is a primary synthase for C22 and C24 ceramides in the liver.
Kidney HighCerS2CerS2 shows high expression, leading to abundant C24-ceramides.
Brain Levels of this compound increase with normal aging.CerS2Elevated levels are also observed in the brains of individuals with Alzheimer's disease.
Heart Moderate to HighCerS2Increased levels of C24 and C24:1 ceramides were observed in mice on certain diets.
Lungs C24-ceramides are one of the most abundant species.CerS2, CerS5C24-ceramides may have a protective role against lung injury.
Colorectal Tissue C24:1 is a major ceramide species, second only to C16:0.CerS2Levels of C24:0 are significantly higher in cancerous tissue compared to normal tissue.

Table 2: Quantitative Levels of this compound Species in Specific Tissues

Tissue TypeSpeciesC24:0-Ceramide Level (pmol/mg tissue)C24:1-Ceramide Level (pmol/mg tissue)ConditionReference
Colorectal Cancer Human6.55 ± 3.4214.00 ± 11.23Tumor Tissue
Normal Intestinal Human4.77 ± 2.0114.06 ± 10.36Adjacent Normal Tissue
Left Ventricle MouseNot significantly changedNot significantly changedIncreased levels observed with control and palmitate diets vs. standard diet, but did not reach statistical significance.

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in extraction methods, analytical techniques, and sample handling.

Signaling and Metabolic Pathways

C24-ceramides are generated through several metabolic routes and participate in critical signaling cascades that influence cell fate and function.

This compound Synthesis Pathways

Ceramides are synthesized via three primary pathways: the de novo pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway. The de novo synthesis of this compound is critically dependent on the enzyme Ceramide Synthase 2 (CERS2), which specifically acylates a sphingoid base with a C24 fatty acyl-CoA.

C24 This compound PIP4K2C PIP4K2C C24->PIP4K2C Direct Binding mTORC mTOR Complex (mTOR, Raptor, etc.) PIP4K2C->mTORC Facilitates Formation & Activation Prolif Cell Proliferation & Migration mTORC->Prolif Promotes cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing arrow Tissue 1. Tissue Sample Homogenate 2. Homogenization Tissue->Homogenate Extract 3. Lipid Extraction (+ Internal Standard) Homogenate->Extract LC 4. HPLC Separation (Reverse Phase) Extract->LC MS 5. Tandem Mass Spectrometry (MRM Detection) LC->MS Peak 6. Peak Integration MS->Peak Quant 7. Quantification (vs. Standard Curve) Peak->Quant

References

An In-depth Technical Guide on the Interaction of C24-Ceramide with Membrane Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

C24-ceramide, a very-long-chain sphingolipid, is a critical bioactive molecule that significantly influences the biophysical properties of cellular membranes and modulates the function of membrane-associated proteins. Its role extends beyond being a structural lipid; it is a key player in forming specialized membrane microdomains known as ceramide-rich platforms (CRPs). These platforms act as signaling hubs, facilitating the clustering of receptors and effector proteins to initiate and amplify cellular signaling cascades. This compound is implicated in a multitude of cellular processes, including apoptosis, cell migration, and proliferation, often through direct and indirect interactions with membrane proteins. This guide provides a comprehensive overview of the mechanisms of this compound interaction, its impact on key signaling pathways, quantitative data on its effects, and detailed experimental protocols for its study.

The Biophysical Role of this compound in Cellular Membranes

The unique biophysical properties of this compound, conferred by its long, saturated acyl chain, are fundamental to its function. Unlike shorter-chain ceramides, this compound has a profound ordering effect on the lipid bilayer.

Formation of Ceramide-Rich Platforms (CRPs)

Upon cellular stress or receptor stimulation, enzymes such as acid sphingomyelinase (ASMase) generate ceramide in the exoplasmic leaflet of the plasma membrane.[1] Due to its biophysical properties, ceramide self-associates into highly ordered, gel-phase domains known as ceramide-rich platforms (CRPs).[1][2] These platforms can range from 75 nm to several microns in diameter and serve to segregate and concentrate specific membrane proteins.[1][2] Super-resolution microscopy has shown that 50-60% of all membrane ceramides are located in these CRPs. The formation of CRPs effectively reorganizes the plasma membrane, providing a mechanism for the spatial clustering of receptors, a prerequisite for efficient signal transmission.

Impact on Membrane Fluidity and Shape

The incorporation of this compound into membranes increases the order of the lipid chains, promoting gel/fluid phase separation. Studies on model membranes show that very-long-chain ceramides like C24 can form distinct interdigitated gel phases. This interdigitation and the creation of domains with sharp edges can lead to significant changes in membrane shape, including the formation of tubule-like structures, which may be involved in vesicle formation and fusion.

Quantitative Data on this compound Effects

Quantitative analysis is crucial for understanding the dose-dependent and specific effects of this compound. The following tables summarize key data from the literature.

Table 1: Biophysical Characteristics of Ceramide-Rich Platforms (CRPs)

Parameter Value Cell Type / Condition Source
Median Diameter ~75 nm Basal & Apical Plasma Membrane
Ceramides per Platform At least ~20 Basal & Apical Plasma Membrane
Platform Density Variable; increases with bSMase treatment HeLa, Jurkat, Raji cells
Ceramide Concentration in CRPs Increases ~twofold with bSMase treatment HeLa, Jurkat, Raji cells

| Domain Height | Raised ~2 nm above membrane surface | Supported lipid bilayers | |

Table 2: Cellular and In Vitro Effects of this compound

Process Effect System / Model Notes Source
Gallbladder Cancer (GBC) Promotes cell proliferation and migration GBC cell lines (in vitro & in vivo) Mediated by direct binding to PIP4K2C and mTOR activation.
Apoptosis Late-stage formation required for apoptosis progression B-cell receptor (BcR) triggered apoptosis Formation is dependent on effector caspases, contrasting with early C16-ceramide generation.
Skin Wound Healing Promotes keratinocyte proliferation and migration Human keratinocytes (HaCaT) This compound lipid nanoparticles (C24-LNP) activate AKT and ERK1/2 signaling.
Ovarian Cancer Limits metastatic potential Ovarian cancer cells C24:1-ceramide produced by CerS2 has an inhibitory effect.

| Cardiomyopathy | Induces lipotoxic cardiomyopathy | Drosophila heart model | High levels are associated with cardiac dilation and contractility defects. | |

Table 3: Example Quantification of Ceramide-Fatty Acids (Cer-FA) in Cells

Fatty Acid Species Concentration (nmol/10⁶ cells) Cell Type Source
Total Cer-FA 14.88 ± 8.98 Dendritic Cells
Oleic Acid (C18:1) 7.73 ± 6.52 Dendritic Cells
Palmitic Acid (C16:0) 3.47 ± 1.54 Dendritic Cells

| Other (C10 to C24) | Detected and quantified | Dendritic Cells | |

Mechanisms of Interaction with Membrane Proteins

This compound interacts with membrane proteins through both indirect biophysical modulation and direct binding events.

Indirect Interactions via CRPs

The primary mechanism of interaction is indirect, whereby CRPs function as scaffolds. By altering the local membrane environment, CRPs can:

  • Induce Receptor Clustering : A well-documented example is the clustering of the Fas receptor (CD95) within CRPs, which is essential for the formation of the Death-Inducing Signaling Complex (DISC) and the subsequent activation of caspases.

  • Recruit Signaling Proteins : CRPs provide a platform for the accumulation and activation of various receptors and channels, including cytokine receptors (e.g., TNFR1) and ion channels. This re-organization facilitates downstream signaling by increasing the local concentration of interacting molecules.

Direct Protein Binding

While much of ceramide's action is through membrane reorganization, direct binding to specific proteins is an emerging area of importance.

  • Phosphatidylinositol 5-Phosphate 4-Kinase Type-2 Gamma (PIP4K2C) : In gallbladder cancer, this compound has been shown to directly bind to PIP4K2C. This interaction facilitates the formation and activation of the mTOR complex, promoting tumor progression. This represents a clear example of this compound acting as a direct signaling lipid to an effector protein.

  • Other Ceramide-Binding Proteins (CBPs) : While not always specific to C24, other ceramides are known to directly bind proteins such as protein phosphatase 1 (PP1), PP2A, and protein kinase C zeta (PKCζ), collectively known as ceramide-activated protein phosphatases (CAPPs) and kinases.

This compound in Signaling Pathways

This compound is a key regulator in multiple signaling cascades critical for cell fate decisions.

mTOR Signaling in Cancer

In gallbladder cancer, elevated levels of this compound, resulting from the upregulation of ceramide synthase 2 (CERS2), drive oncogenic activity. This compound directly engages with PIP4K2C, an event that promotes the activation of mTOR signaling, leading to increased cell proliferation and migration.

mTOR_Pathway cluster_membrane Plasma Membrane C24 This compound PIP4K2C PIP4K2C C24->PIP4K2C Direct Binding mTORC mTOR Complex (mTORC1/2) PIP4K2C->mTORC Facilitates Activation Proliferation Cell Proliferation & Migration mTORC->Proliferation Promotes

This compound activating the mTOR pathway in cancer.
Apoptosis Regulation

Ceramide species play distinct temporal roles in apoptosis. In B-cell receptor (BcR)-induced apoptosis, an early, caspase-independent increase in C16-ceramide is observed. This is followed by a later, caspase-dependent generation of very-long-chain ceramides, predominantly this compound, which is required for the progression of apoptosis. This differential regulation highlights the specific roles of different ceramide acyl chain lengths in controlling the stages of programmed cell death.

Apoptosis_Pathway Stimulus BcR Triggering C16 C16-Ceramide (Long-Chain) Stimulus->C16 Early Event (Caspase-Independent) Effector_Caspases Effector Caspase Activation C16->Effector_Caspases Leads to C24 This compound (Very-Long-Chain) Effector_Caspases->C24 Late Event (Caspase-Dependent) Apoptosis Apoptosis Progression C24->Apoptosis Required for

Differential roles of C16 and this compound in apoptosis.

Key Experimental Protocols

Studying the interaction between this compound and membrane proteins requires a combination of advanced biochemical, biophysical, and cell biology techniques.

Protocol: Identification of Ceramide-Associated Proteins (CAPs)

This protocol outlines a powerful method for identifying proteins that interact with ceramide in living cells using a bifunctional ceramide analog and proximity ligation assays.

Principle: A photoactivatable and clickable ceramide analog (e.g., pacFACer) is introduced into cells. Upon UV irradiation, it covalently cross-links to nearby proteins (CAPs). The "clickable" alkyne group is then used to attach a reporter molecule (fluorophore or biotin). A proximity ligation assay (PLA) can then be used with antibodies against the candidate protein and the reporter to visualize the interaction in situ.

Methodology Outline:

  • Cell Treatment: Incubate cells with the bifunctional ceramide analog.

  • Photo-Cross-linking: Expose cells to UV light to induce covalent bonding between the ceramide analog and interacting proteins.

  • Click Chemistry: Permeabilize the cells and perform a click reaction to attach a fluorophore or biotin tag to the alkyne group on the cross-linked ceramide.

  • Proximity Ligation Assay (PLA):

    • Use primary antibodies targeting the candidate protein and the attached tag (e.g., anti-fluorophore).

    • Add PLA probes (secondary antibodies with attached DNA oligonucleotides).

    • When the probes are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.

    • Amplify the circular DNA via rolling circle amplification.

    • Visualize the amplified product with fluorescently labeled oligonucleotides, where each fluorescent spot represents a protein-ceramide interaction.

  • Validation: Confirm interactions using co-immunoprecipitation with anti-ceramide antibodies.

Experimental_Workflow cluster_cell In-Cell Procedures cluster_detection Detection & Visualization A 1. Incubate Cells with pacFACer Analog B 2. UV Irradiation (Cross-linking) A->B C 3. Cell Fixation & Permeabilization B->C D 4. Click Chemistry (Attach Fluorophore) C->D E 5. Proximity Ligation Assay (PLA) D->E F 6. Fluorescence Microscopy E->F G Result: Visualization of Ceramide-Protein Interaction F->G

References

The Gatekeeper of Very-Long-Chain Ceramides: A Technical Guide to CerS2 in C24-Ceramide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the pivotal role of Ceramide Synthase 2 (CerS2) in the biosynthesis of C24-ceramides. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core biochemical mechanisms, regulatory nuances, and profound physiological implications of the CerS2-C24-ceramide axis. Through a comprehensive review of current literature, this guide offers a curated synthesis of quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding of this critical enzymatic process and its therapeutic potential.

Executive Summary

Ceramide Synthase 2 (CerS2) is a key enzyme in sphingolipid metabolism, exhibiting remarkable specificity for the synthesis of very-long-chain (VLC) ceramides, particularly those with C22 and C24 acyl chains.[1][2] These C24-ceramides are not merely structural components of cellular membranes but are also critical signaling molecules involved in a myriad of cellular processes, including myelination, apoptosis, and metabolic regulation.[3][4] Dysregulation of CerS2 activity and the subsequent alteration in the balance of ceramide species have been implicated in a range of pathologies, from metabolic disorders like insulin resistance and hepatic steatosis to neurodegenerative diseases and cancer.[5] This guide will dissect the multifaceted role of CerS2, providing a foundational resource for the scientific community engaged in sphingolipid research and therapeutic development.

Biochemical Role and Specificity of CerS2

CerS2 is one of six identified ceramide synthases in mammals, each displaying distinct substrate specificity for fatty acyl-CoAs of varying lengths. CerS2 is primarily responsible for the N-acylation of a sphingoid base with very-long-chain fatty acyl-CoAs, predominantly C22:0, C24:0, and C24:1. This enzymatic reaction is a cornerstone of both the de novo ceramide synthesis pathway, where it acylates dihydrosphingosine, and the salvage pathway, which utilizes sphingosine.

The expression of CerS2 is widespread throughout the body, with particularly high levels observed in the liver, kidneys, and brain. This broad distribution underscores the fundamental importance of VLC-ceramides in maintaining homeostasis across diverse tissue types. The unique biophysical properties conferred by the long acyl chains of C24-ceramides are thought to be crucial for the structure and function of specialized membranes, such as the myelin sheath in the nervous system.

Quantitative Impact of CerS2 Modulation on Ceramide Profiles

Genetic or experimental manipulation of CerS2 expression leads to profound and predictable shifts in the cellular ceramide landscape. The following tables summarize the quantitative changes in ceramide and other sphingolipid species observed in various models of CerS2 deficiency.

Table 1: Alterations in Ceramide Levels in CerS2 Knockout Mouse Liver

Ceramide SpeciesFold Change vs. Wild-TypeReference
C16:0-Ceramide↑ (Significant Increase)
C22:0-Ceramide↓ (Depleted)
C24:0-Ceramide↓ (Depleted)
C24:1-Ceramide↓ (Depleted)
Total Ceramide↔ (Unaltered)
Sphinganine↑ (~50-fold)

Table 2: Impact of CerS2 siRNA Knockdown on Sphingolipid Levels in SMS-KCNR Neuroblastoma Cells

Sphingolipid SpeciesFold Change vs. Control siRNAReference
C16:0-Ceramide↑ (~3-fold)
C24:0-Ceramide↔ (No Significant Change)
C24:1-Ceramide↔ (No Significant Change)
C24:0-Sphingomyelin↓ (~50% reduction)
C24:1-Sphingomyelin↓ (~50% reduction)

Table 3: Sphingolipid Profile Changes in HEK293T Cells with CerS2 Knockout

Lipid SpeciesLog2 Fold Change vs. Wild-TypeReference
d18:1/16:0 Ceramide
d18:1/24:0 Ceramide
d18:1/24:1 Ceramide
d18:1/24:0 Hexosylceramide↓ (Dramatic Reduction)
d18:1/24:1 Sphingomyelin↓ (Dramatic Reduction)

A consistent observation across these studies is the compensatory upregulation of C16-ceramide synthesis, often attributed to the increased activity of CerS5 and CerS6, in response to the depletion of C24-ceramides. This shift in the ceramide acyl-chain length ratio, rather than a change in total ceramide levels, is believed to be a key driver of the pathological phenotypes associated with CerS2 deficiency.

Signaling Pathways and Physiological Functions

The balance between VLC-ceramides and long-chain ceramides, tightly controlled by CerS2, is critical for cellular signaling and function.

CerS2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core CerS2-Mediated Synthesis cluster_downstream Downstream Effects S1P Sphingosine-1-Phosphate CerS2 CerS2 S1P->CerS2 Inhibits C24-Ceramide This compound CerS2->this compound Synthesizes Sphingoid Base Sphingoid Base Sphingoid Base->CerS2 C24 Acyl-CoA C24 Acyl-CoA C24 Acyl-CoA->CerS2 Myelination Myelin Sheath Integrity This compound->Myelination Promotes Apoptosis Apoptosis Regulation This compound->Apoptosis Modulates Metabolic Homeostasis Metabolic Homeostasis (e.g., Insulin Signaling) This compound->Metabolic Homeostasis Maintains Inflammation Inflammatory Response This compound->Inflammation Regulates

CerS2 Signaling Axis

Upstream, CerS2 activity is negatively regulated by sphingosine-1-phosphate (S1P), highlighting a feedback mechanism within the sphingolipid metabolic network. Downstream, C24-ceramides are integral to the formation and stability of the myelin sheath. The ratio of C16 to C24-ceramides has been shown to influence neutrophil migration and activation, thereby modulating the inflammatory response. In metabolic tissues like the liver, the depletion of C24-ceramides and the accumulation of C16-ceramides are linked to insulin resistance and the development of steatohepatitis.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

In Vitro CerS2 Activity Assay

This protocol is adapted from established methods to measure the enzymatic activity of CerS2 in cell or tissue homogenates.

Materials:

  • Assay Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.

  • Substrates: C24:1 fatty acyl-CoA (50 µM final concentration), NBD-sphinganine (15 µM final concentration).

  • Cell or tissue homogenate (e.g., liver microsomes).

  • Reaction termination solution: Chloroform:Methanol (1:2, v/v).

  • Internal Standard: C17-ceramide.

Procedure:

  • Prepare cell or tissue homogenates in an appropriate lysis buffer and determine the protein concentration.

  • In a microcentrifuge tube, combine 40 µg of homogenate protein with the assay buffer.

  • Initiate the reaction by adding the C24:1 fatty acyl-CoA and NBD-sphinganine substrates.

  • Incubate the reaction mixture at 37°C for 25-30 minutes with gentle agitation.

  • Terminate the reaction by adding 3 volumes of the chloroform:methanol solution.

  • Add the internal standard to each sample for normalization.

  • Extract the lipids using the Bligh-Dyer method.

  • Analyze the lipid extract by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the fluorescently labeled C24:1-dihydroceramide product.

Lipid Extraction from Liver Tissue for Mass Spectrometry

This protocol outlines a standard procedure for the extraction of lipids from liver tissue.

Materials:

  • Frozen liver tissue (~50-100 mg).

  • Chloroform:Methanol (2:1, v/v).

  • 0.05% Sulfuric Acid (H₂SO₄).

  • Nitrogen gas stream.

Procedure:

  • Weigh the frozen liver tissue and place it in a glass tube.

  • Add 3 mL of 2:1 chloroform:methanol and homogenize the tissue thoroughly.

  • Incubate the mixture at room temperature overnight or at 55°C for 1-2 hours to ensure complete lipid extraction.

  • Centrifuge the homogenate at 1,500 x g for 10 minutes to pellet the tissue debris.

  • Transfer the supernatant containing the lipid extract to a new glass tube.

  • Wash the pellet with an additional 2 mL of 2:1 chloroform:methanol, centrifuge again, and pool the supernatants.

  • To induce phase separation, add 1.2 mL of 0.05% H₂SO₄ to the pooled supernatant and vortex vigorously.

  • Centrifuge at 1,500 x g for 10 minutes.

  • Carefully aspirate and discard the upper aqueous phase.

  • Transfer the lower organic phase to a new tube and dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid film in an appropriate solvent for mass spectrometry analysis.

siRNA-Mediated Knockdown of CerS2 in HEK293 Cells

This protocol provides a general guideline for the transient knockdown of CerS2 expression using siRNA in HEK293 cells.

Materials:

  • HEK293 cells.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Serum-free medium (e.g., Opti-MEM).

  • CerS2-specific siRNA and a non-targeting control siRNA.

  • Lipid-based transfection reagent (e.g., Lipofectamine).

Procedure:

  • One day prior to transfection, seed HEK293 cells in a 6-well plate at a density that will result in 30-50% confluency on the day of transfection.

  • On the day of transfection, prepare two sets of tubes for each condition (CerS2 siRNA and control siRNA).

  • In the first set of tubes, dilute the siRNA (e.g., to a final concentration of 20-50 nM) in serum-free medium.

  • In the second set of tubes, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

  • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

  • Aspirate the growth medium from the cells and replace it with fresh, antibiotic-free complete medium.

  • Add the siRNA-lipid complexes dropwise to the cells.

  • Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.

  • Harvest the cells to assess knockdown efficiency by qRT-PCR or Western blotting and for subsequent functional or lipidomic analyses.

Experimental_Workflow cluster_sirna siRNA Knockdown cluster_analysis Analysis Cell Seeding Seed HEK293 Cells Transfection Transfect with CerS2 siRNA Cell Seeding->Transfection Incubation Incubate 48-72h Transfection->Incubation Harvest Cells Harvest Cells Incubation->Harvest Cells Lipid Extraction Lipid Extraction Harvest Cells->Lipid Extraction Protein/RNA Extraction Protein/RNA Extraction Harvest Cells->Protein/RNA Extraction LC-MS LC-MS/MS Analysis Lipid Extraction->LC-MS Western/qPCR Western Blot / qRT-PCR Protein/RNA Extraction->Western/qPCR

Workflow for CerS2 Knockdown and Analysis

Conclusion and Future Directions

CerS2 stands as a critical regulator of cellular homeostasis through its precise control over the synthesis of C24-ceramides. The intricate balance between very-long-chain and long-chain ceramides, governed by CerS2, has profound implications for a wide range of physiological and pathological processes. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers to further investigate the complexities of the CerS2-C24-ceramide axis. Future research should focus on elucidating the downstream effectors of C24-ceramides, the precise mechanisms by which the C16/C24 ceramide ratio dictates cellular fate, and the development of selective modulators of CerS2 activity for therapeutic intervention in diseases characterized by dysregulated sphingolipid metabolism. The continued exploration of this vital enzyme holds immense promise for uncovering new biological insights and advancing human health.

References

C24-Ceramide in neurological disease models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to C24-Ceramide in Neurological Disease Models

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ceramides, a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, inflammation, and stress responses. Within this class, very-long-chain ceramides, particularly this compound (Lignoceroyl-ceramide), have emerged as significant players in the pathophysiology of several neurological diseases. Elevated levels of this compound have been consistently observed in preclinical models and patient samples from multiple sclerosis, Alzheimer's disease, and Parkinson's disease. This guide provides a comprehensive technical overview of the role of this compound in these disease models, focusing on quantitative data, detailed experimental protocols for its study, and the signaling pathways through which it exerts its neurotoxic effects.

This compound Levels in Neurological Disease Models: Quantitative Data

The dysregulation of this compound levels is a recurring theme in various neurological disorders. The following tables summarize key quantitative findings from studies on patient samples and corresponding animal models.

Table 1: this compound in Multiple Sclerosis (MS) and Experimental Autoimmune Encephalomyelitis (EAE)

FindingModel/Sample TypeFold Change/ObservationReference(s)
Elevated this compoundWhite blood cells from MS patients1.5-fold increase[1]
Elevated CerS2 (this compound synthase) mRNAWhite blood cells from MS patients2.2-fold increase[1]
Elevated this compoundCD11b+ cells (monocytes, neutrophils) from EAE miceSignificant elevation[1]
Increased C24:0-CeramideCerebrospinal Fluid (CSF) from MS patientsIdentified as an enriched species sufficient to induce neuronal mitochondrial dysfunction[2][3]
Altered this compound LevelsPlasma and White Blood Cells from MS patientsReduced levels observed in one study
Pro-inflammatory role of this compoundEAE mice (CerS2 knockout)Genetic deletion of CerS2 delays clinical symptom onset

Table 2: this compound in Alzheimer's Disease (AD) and Mild Cognitive Impairment (MCI)

FindingModel/Sample TypeFold Change/ObservationReference(s)
Elevated Cer24Brain tissue from AD patientsSignificantly elevated levels compared to age-matched controls
Increased de novo synthesis of C24:0Early-stage ADImplicated in disease pathogenesis
Lower C24:0-Ceramide levelsPlasma from MCI patients vs. AD & Normal ControlsSignificantly lower at baseline
Predictive value of C24:0-CeramidePlasma from MCI patientsHigher baseline levels predict cognitive decline and hippocampal volume loss over one year
Protective role of high C24:0/C16:0 ratioPlasma from community-based cohortAssociated with a ~25% lower risk of developing dementia

Table 3: this compound in Parkinson's Disease (PD)

FindingModel/Sample TypeFold Change/ObservationReference(s)
Decreased C24:1-CeramideAnterior Cingulate Cortex from PD patientsSignificantly decreased level compared to controls
Increased C24:1-CeramidePlasma from PD patients with cognitive impairmentSignificantly higher levels compared to PD patients without cognitive impairment and controls

Core Signaling Pathways of this compound Neurotoxicity

This compound contributes to neurodegeneration primarily by inducing mitochondrial dysfunction and activating apoptotic signaling cascades.

Mitochondrial Dysfunction

Elevated levels of this compound have been shown to directly impair mitochondrial bioenergetics. This occurs through several mechanisms, including the disruption of the electron transport chain, which leads to decreased ATP production and a significant increase in reactive oxygen species (ROS). C18:0 and C24:0 ceramides, in particular, may enhance the mitochondrial proton leak, reducing the coupling between ATP synthesis and oxygen consumption. This state of oxidative stress and energy failure is a critical precursor to axonal damage and neuronal death.

C24_Ceramide_Mitochondrial_Dysfunction C24 Elevated this compound Mito Mitochondrion C24->Mito ETC Impaired Electron Transport Chain Mito->ETC ProtonLeak Increased Proton Leak Mito->ProtonLeak ATP Decreased ATP Production ETC->ATP ROS Increased ROS (Oxidative Stress) ETC->ROS ProtonLeak->ATP Damage Axonal Damage & Neuronal Death ATP->Damage ROS->Damage

Caption: this compound induced mitochondrial dysfunction pathway.

Apoptotic Signaling

Ceramides are well-established mediators of apoptosis. The accumulation of this compound can trigger cell death pathways by modulating key signaling kinases and pro- and anti-apoptotic proteins. A common mechanism involves the inhibition of the pro-survival PI3K/Akt pathway. Dephosphorylation and inactivation of Akt lead to the activation of pro-apoptotic regulators like GSK-3β and BAD, and an increase in the Bax/Bcl-2 ratio, ultimately culminating in caspase activation and programmed cell death.

Ceramide_Apoptosis_Pathway Cer This compound PI3K PI3K/Akt Pathway (Pro-Survival) Cer->PI3K Inhibits Bax Increased Bax/Bcl-2 Ratio Cer->Bax Bad Dephosphorylation of BAD PI3K->Bad Inhibits Mito Mitochondrial Permeabilization Bad->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: this compound mediated apoptotic signaling cascade.

Key Experimental Protocols

Investigating the role of this compound requires robust and reproducible methodologies. This section details standardized protocols for key experiments.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of individual ceramide species.

Objective: To quantify C24:0 and C24:1 ceramide levels in brain tissue or CSF.

Materials:

  • Biological sample (e.g., 2-10 µL CSF, 20-50 mg brain tissue)

  • Internal Standard (IS): C17:0-Ceramide or C25:0-Ceramide

  • Extraction Solvent: Chloroform:Methanol (e.g., 2:1, v/v)

  • LC-MS/MS system with ESI source

Protocol:

  • Sample Preparation (Brain Tissue): a. Homogenize frozen brain tissue in ice-cold PBS. b. Spike the homogenate with a known concentration of the internal standard (e.g., 50 ng C17-Ceramide). c. Perform a lipid extraction using a modified Bligh-Dyer method (Chloroform:Methanol:Water). d. Evaporate the organic (lower) phase to dryness under a stream of nitrogen. e. Reconstitute the lipid extract in a suitable solvent (e.g., Methanol) for LC-MS/MS analysis.

  • Sample Preparation (CSF): a. Thaw CSF samples on ice. b. Take a small volume (e.g., 2 µL) and add the internal standard. c. Perform protein precipitation by adding ice-cold methanol (e.g., 4x the sample volume). d. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet proteins. e. Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute for analysis.

  • LC-MS/MS Analysis: a. Chromatography: Separate lipids on a reverse-phase C8 or C18 column. b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). c. Detection: Use Multiple Reaction Monitoring (MRM) mode. The precursor ion for each ceramide species and a common product ion (m/z 264.2, corresponding to the sphingoid base) are monitored.

  • Quantification: a. Generate a standard curve using known concentrations of this compound standards. b. Calculate the concentration of endogenous this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Brain Tissue or CSF Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction / Protein Precipitation Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LC HPLC Separation (C18 Column) Dry->LC MS ESI-MS/MS (MRM Mode) LC->MS Quant Quantification (Standard Curve) MS->Quant

Caption: General workflow for this compound quantification by LC-MS/MS.

Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammation, demyelination, and axonal loss in the central nervous system.

Objective: To induce EAE in mice to study the in-vivo effects of this compound modulation.

Materials:

  • Female C57BL/6 mice (9-13 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Immunization (Day 0): a. Prepare an emulsion of MOG₃₅₋₅₅ in CFA (e.g., 200 µg MOG in 200 µL emulsion). b. Anesthetize mice and administer the emulsion via subcutaneous injection at two sites on the flank. c. Immediately following immunization, inject PTX (e.g., 200 ng in PBS) intraperitoneally.

  • Second PTX Injection (Day 1-2): a. Administer a second dose of PTX intraperitoneally 24-48 hours after the initial immunization.

  • Clinical Scoring (Daily from Day 7): a. Monitor mice daily for clinical signs of EAE and record their weight. b. Score disease severity using a standardized scale (0-5), as detailed in Table 4.

Table 4: Standard EAE Clinical Scoring Scale

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or ataxia
3Complete hind limb paralysis
4Hind limb paralysis and forelimb weakness/paralysis
5Moribund or dead
(Half-point scores (e.g., 1.5, 2.5) can be used for intermediate signs)
In-Vitro Neuronal Apoptosis Assay

Primary cortical neurons or neuroblastoma cell lines (e.g., SH-SY5Y) are used to assess the direct neurotoxic effects of ceramides.

Objective: To measure apoptosis in cultured neurons following exposure to a this compound analog.

Materials:

  • Cultured primary neurons or SH-SY5Y cells

  • Cell-permeable ceramide analog (e.g., C2- or C6-Ceramide) or this compound micelles

  • Caspase-Glo® 3/7 Assay kit or similar

  • Plate reader for luminescence

Protocol:

  • Cell Culture and Treatment: a. Plate neurons at a suitable density in a 96-well plate. b. Once cells are adhered and differentiated (if applicable), replace the medium with fresh medium containing the desired concentration of the ceramide analog (e.g., 25 µM C2-Ceramide) or vehicle control. c. Incubate for a specified time course (e.g., 6, 12, 24 hours).

  • Caspase 3/7 Activity Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions. c. Mix gently and incubate at room temperature for 1-2 hours in the dark. d. Measure the luminescence using a plate reader.

  • Data Analysis: a. Normalize the luminescence signal of treated cells to the vehicle control. b. An increase in luminescence indicates an increase in caspase 3/7 activity and, therefore, apoptosis.

References

C24-Ceramide: A Cornerstone of Skin Barrier Integrity and Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The skin barrier, primarily orchestrated by the stratum corneum (SC), is the body's frontline defense against external aggressors and the prevention of excessive water loss. Central to this barrier are ceramides, a complex class of sphingolipids that constitute approximately 50% of the SC's lipid matrix. Among the diverse ceramide species, very-long-chain ceramides, particularly C24-ceramide (N-lignoceroyl-sphingosine), play a pivotal role in maintaining the structural integrity and functionality of this vital barrier. This technical guide provides a comprehensive overview of this compound's impact on skin barrier function, detailing quantitative data, experimental methodologies, and key signaling pathways.

The Critical Role of this compound in Skin Barrier Function

The length of the fatty acid chain in ceramides is a critical determinant of skin barrier quality. Very-long-chain ceramides, such as C24, are essential for the formation of the highly ordered, impermeable lamellar structures within the stratum corneum[1]. A decrease in the proportion of long-chain ceramides, including C24, and a corresponding increase in short-chain ceramides are strongly associated with a compromised skin barrier, as seen in conditions like atopic dermatitis[1]. This alteration in ceramide composition leads to a less organized lipid structure, resulting in increased transepidermal water loss (TEWL) and heightened susceptibility to environmental insults.

Quantitative Impact of this compound on Skin Barrier Parameters

The following tables summarize key quantitative data from various studies, illustrating the significance of this compound and the effects of ceramide-containing formulations on skin barrier function.

Table 1: Ceramide Composition in Healthy vs. Atopic Dermatitis (AD) Stratum Corneum

Ceramide Species/RatioHealthy ControlAtopic Dermatitis (Lesional)Atopic Dermatitis (Non-lesional)Reference
Total Ceramides NormalSignificantly ReducedSignificantly Reduced[2]
Ceramide 1 NormalSignificantly ReducedSignificantly Reduced[2]
This compound containing species Higher proportionLower proportionLower proportion[1]
Short-Chain Ceramides (e.g., C16) Lower proportionHigher proportionHigher proportion
Ratio of Long-Chain to Short-Chain Ceramides HighLowLow

Table 2: Effect of Ceramide-Containing Formulations on Skin Barrier Function

ParameterBaselineAfter Treatment with Ceramide CreamDuration of TreatmentReference
Skin Hydration (Corneometer Units) 13.57 ± 2.6736.36 ± 10.77 (occluded)24 hours
Skin Hydration (Corneometer Units) BaselineSignificant increase (P<0.001)24 hours
Transepidermal Water Loss (TEWL) (g/m²h) 8.45 ± 0.65~25% decrease at 2h, ~22% decrease at 4h24 hours
Transepidermal Water Loss (TEWL) BaselineSignificant decrease (P<0.001)24 hours
Wound Healing Rate (%) 75 ± 1.2 (Control)86.9 ± 2.2 (C24-LNP)10 days

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's role in skin barrier function. Below are protocols for key experiments.

Analysis of Stratum Corneum Ceramide Composition by Tape Stripping and LC-MS/MS

This method allows for the non-invasive collection of stratum corneum and subsequent quantification of individual ceramide species.

Protocol:

  • Sample Collection:

    • Clean the designated skin area (e.g., forearm) with a dry wipe.

    • Apply an adhesive tape strip (e.g., D-Squame) to the skin and press firmly for a few seconds.

    • Remove the tape strip in a swift, continuous motion.

    • Repeat the stripping process on the same area for a predetermined number of times to collect sufficient SC material. Store the strips at -80°C until analysis.

  • Lipid Extraction:

    • Cut the tape strips into small pieces and place them in a glass vial.

    • Add a solvent mixture of chloroform/methanol (e.g., 2:1, v/v) to the vial.

    • Vortex the mixture vigorously and incubate at room temperature with agitation.

    • Centrifuge the sample to pellet the tape and any debris.

    • Carefully collect the supernatant containing the extracted lipids.

  • LC-MS/MS Analysis:

    • Dry the extracted lipid sample under a stream of nitrogen and reconstitute it in a suitable solvent for injection.

    • Perform chromatographic separation using a liquid chromatography (LC) system equipped with a suitable column (e.g., reversed-phase C18).

    • Utilize a tandem mass spectrometer (MS/MS) for the detection and quantification of individual ceramide species, including this compound, based on their specific mass-to-charge ratios and fragmentation patterns.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This assay is used to evaluate the effect of topical formulations on the skin's barrier properties by measuring the permeation of a marker substance.

Protocol:

  • Membrane Preparation:

    • Excise a section of full-thickness skin (e.g., porcine ear skin or human skin from cosmetic surgery) and remove subcutaneous fat.

    • Mount the skin section on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Cell Assembly and Equilibration:

    • Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline) and ensure no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the receptor fluid at 32°C to mimic physiological skin temperature.

    • Allow the skin to equilibrate for a set period.

  • Application of Formulation and Sampling:

    • Apply a precise amount of the test formulation (e.g., a cream containing this compound) to the skin surface in the donor compartment.

    • At predetermined time intervals, withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Quantification:

    • Analyze the concentration of the marker substance in the collected samples using a suitable analytical method (e.g., HPLC).

    • Calculate the cumulative amount of the substance permeated per unit area over time to determine the flux and permeability coefficient.

Assessment of Stratum Corneum Lipid Organization by X-Ray Diffraction

X-ray diffraction provides insights into the lamellar organization of lipids in the stratum corneum.

Protocol:

  • Sample Preparation:

    • Obtain stratum corneum samples, either through tape stripping or by isolating the SC from excised skin.

    • Hydrate the samples to a controlled level.

  • X-ray Diffraction Measurement:

    • Mount the sample in the X-ray beam.

    • Use small-angle X-ray diffraction (SAXD) to obtain information about the lamellar repeat distances (d-spacing) of the lipid organization.

    • Use wide-angle X-ray diffraction (WAXD) to determine the lateral packing of the lipid chains (e.g., orthorhombic, hexagonal).

  • Data Analysis:

    • Analyze the diffraction patterns to determine the periodicities of the lamellar phases and the nature of the lateral packing. Changes in these parameters can indicate alterations in barrier structure.

Signaling Pathways Involving this compound

This compound not only contributes to the physical structure of the skin barrier but is also involved in cellular signaling processes that regulate skin homeostasis.

CerS3-Mediated Synthesis of this compound in Keratinocyte Differentiation

Ceramide Synthase 3 (CerS3) is the key enzyme responsible for the synthesis of very-long-chain ceramides, including this compound, in the epidermis. Its expression and activity are tightly regulated during keratinocyte differentiation.

CerS3_Pathway PPARs PPARα/β/δ CERS3_Gene CERS3 Gene PPARs->CERS3_Gene Promotes Transcription Upstream_Signals Differentiation Signals Upstream_Signals->PPARs Activates CerS3_Protein CerS3 (Ceramide Synthase 3) CERS3_Gene->CerS3_Protein Translation C24_Ceramide This compound CerS3_Protein->C24_Ceramide Synthesizes VLCFA Very-Long-Chain Fatty Acyl-CoA (e.g., C24) VLCFA->CerS3_Protein Sphingosine Sphingosine Sphingosine->CerS3_Protein Lamellar_Bodies Lamellar Body Formation C24_Ceramide->Lamellar_Bodies Incorporation Barrier_Function Intact Skin Barrier Function Lamellar_Bodies->Barrier_Function Contributes to

Caption: CerS3-mediated synthesis of this compound in keratinocytes.

Differentiation signals in keratinocytes lead to the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARβ/δ. These nuclear receptors then promote the transcription of the CERS3 gene. The resulting CerS3 enzyme catalyzes the acylation of sphingosine with very-long-chain fatty acyl-CoAs, such as lignoceroyl-CoA (C24), to produce this compound. This this compound is then incorporated into lamellar bodies, which are secreted into the extracellular space of the stratum corneum to form the lipid lamellae essential for a competent skin barrier.

This compound and the AKT/ERK Signaling Pathway in Keratinocyte Function

Recent studies suggest that this compound, particularly when delivered via nanoparticles, can activate pro-proliferative and pro-migratory signaling pathways in keratinocytes, which are crucial for wound healing and skin regeneration.

AKTERK_Pathway C24_LNP This compound Lipid Nanoparticles Cell_Membrane Keratinocyte Cell Membrane C24_LNP->Cell_Membrane Interacts with/Enters PI3K PI3K Cell_Membrane->PI3K RAS RAS Cell_Membrane->RAS AKT AKT PI3K->AKT Activates Proliferation Keratinocyte Proliferation AKT->Proliferation Migration Keratinocyte Migration AKT->Migration RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK1/2 MEK->ERK Activates ERK->Proliferation ERK->Migration Barrier_Repair Skin Barrier Repair & Wound Healing Proliferation->Barrier_Repair Migration->Barrier_Repair

Caption: this compound activation of AKT and ERK pathways in keratinocytes.

This compound lipid nanoparticles (C24-LNP) have been shown to promote keratinocyte proliferation and migration. This is mediated through the activation of two key signaling cascades: the PI3K/AKT and the RAS/RAF/MEK/ERK (MAPK) pathways. Activation of these pathways leads to the phosphorylation of AKT and ERK1/2, which in turn regulate downstream targets involved in cell cycle progression, survival, and motility. The enhanced proliferation and migration of keratinocytes contribute to accelerated wound closure and overall skin barrier repair.

Conclusion

This compound is an indispensable component of a healthy skin barrier. Its presence in adequate amounts and in the correct ratio with other stratum corneum lipids is fundamental for maintaining the highly ordered lamellar structure that prevents water loss and protects against external threats. A deficiency in this compound is a hallmark of compromised skin barrier function, as observed in atopic dermatitis and other dry skin conditions. The elucidation of the signaling pathways that govern this compound synthesis and its downstream effects on keratinocyte function provides promising avenues for the development of novel therapeutic strategies. Formulations designed to deliver this compound and/or modulate its endogenous production hold significant potential for restoring barrier integrity and improving overall skin health. This technical guide provides a foundation for further research and development in this critical area of dermatology and cosmetic science.

References

The Role of C24:1 Ceramide in the Aging Process: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of bioactive sphingolipids, have emerged as critical regulators of cellular processes implicated in aging. Among these, the very long-chain ceramide, C24:1 ceramide, has garnered significant attention for its accumulation with age and its functional roles in cellular senescence, inflammation, and the pathogenesis of age-related diseases. This technical guide provides an in-depth overview of the function of C24:1 ceramide in aging, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of aging biology, lipidomics, and therapeutic development.

Introduction

The aging process is characterized by a progressive decline in physiological function and an increased susceptibility to disease. At the cellular level, this is accompanied by a myriad of changes, including the accumulation of senescent cells, mitochondrial dysfunction, and altered intercellular communication. Sphingolipids, once considered mere structural components of cell membranes, are now recognized as pivotal signaling molecules that modulate these age-associated cellular fates.

C24:1 ceramide, a monounsaturated very long-chain ceramide, has been identified as a key player in the aging process. Elevated levels of C24:1 ceramide have been observed in the tissues and circulation of older individuals, correlating with several age-related pathologies. This guide delves into the current understanding of C24:1 ceramide's function in aging, providing a technical framework for its study and potential therapeutic targeting.

Quantitative Data on C24:1 Ceramide and Aging

The accumulation of C24:1 ceramide with age has been quantified in various biological samples, most notably in serum-derived extracellular vesicles (EVs) and plasma. These findings provide a quantitative basis for the association between C24:1 ceramide and the aging phenotype.

Biological SampleAge Group ComparisonC24:1 Ceramide LevelsFold Change (Old vs. Young)Reference
Serum Extracellular Vesicles (Human)Young Women (24-40 yrs) vs. Older Women (75-90 yrs)Young: 3.8 pmol/sample, Old: 15.4 pmol/sample~4.1[1][2]
Serum Extracellular Vesicles (Rhesus Macaques)Young Monkeys (6-10 yrs) vs. Older Monkeys (25-30 yrs)Young: 1.8 pmol/sample, Old: 9.3 pmol/sample~5.2[1][2]
Plasma (Human)Patients with fragility hip fracture vs. those without (≥65 yrs)Higher plasma C24:1 ceramide levels were positively correlated with age and hip fracture risk. Patients with fragility hip fractures had 22.5% higher plasma C24:1 ceramide levels.-[3]
Mitochondria (Rat Heart)-Three subtypes of ceramide, including C24:1, increase in the mitochondria of the aging rat heart.-

Table 1: Quantitative Changes in C24:1 Ceramide Levels with Age. This table summarizes the reported quantitative changes in C24:1 ceramide levels in different biological samples with increasing age.

Signaling Pathways Involving C24:1 Ceramide in Aging

C24:1 ceramide exerts its effects on aging through its involvement in several key signaling pathways. These pathways regulate cellular senescence, inflammation, and apoptosis.

Induction of Cellular Senescence

Extracellular vesicles carrying C24:1 ceramide have been shown to induce a senescent phenotype in recipient cells, such as bone-derived mesenchymal stem cells (BMSCs). This process contributes to the accumulation of senescent cells in tissues, a hallmark of aging.

Aged_Cell Aged Cell (e.g., Hepatocyte) EV Extracellular Vesicle (EV) Aged_Cell->EV releases C24_1 C24:1 Ceramide EV->C24_1 enriched with Recipient_Cell Recipient Cell (e.g., BMSC) C24_1->Recipient_Cell delivered to Senescence Cellular Senescence Recipient_Cell->Senescence induces

Figure 1: C24:1 Ceramide-Mediated Induction of Cellular Senescence via Extracellular Vesicles.
Regulation of Osteoclastogenesis and Bone Aging

C24:1 ceramide has been implicated in age-related bone loss by promoting osteoclastogenesis, the differentiation of bone-resorbing osteoclasts. It achieves this by increasing the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in osteoblasts, thereby shifting the RANKL/Osteoprotegerin (OPG) ratio in favor of bone resorption.

Aging Aging C24_1 Increased C24:1 Ceramide Aging->C24_1 Osteoblast Osteoblast C24_1->Osteoblast acts on RANKL RANKL Expression Osteoblast->RANKL upregulates OPG OPG Expression Osteoblast->OPG RANKL_OPG_Ratio Increased RANKL/OPG Ratio RANKL->RANKL_OPG_Ratio OPG->RANKL_OPG_Ratio Osteoclast_Precursor Osteoclast Precursor RANKL_OPG_Ratio->Osteoclast_Precursor stimulates Osteoclast Osteoclast Differentiation and Activity Osteoclast_Precursor->Osteoclast Bone_Resorption Increased Bone Resorption Osteoclast->Bone_Resorption

Figure 2: C24:1 Ceramide's Role in Age-Related Bone Resorption.
nSMase2-Mediated Production of C24:1 Ceramide

The synthesis of C24:1 ceramide in the context of aging is, at least in part, mediated by the enzyme neutral sphingomyelinase 2 (nSMase2). Increased nSMase2 activity with age leads to the hydrolysis of sphingomyelin, generating C24:1 ceramide. This process can be stimulated by age-associated factors such as oxidative stress and inflammatory cytokines.

Aging_Stimuli Aging-Associated Stimuli (Oxidative Stress, Inflammatory Cytokines) nSMase2 nSMase2 Activity Aging_Stimuli->nSMase2 increases Sphingomyelin Sphingomyelin C24_1 C24:1 Ceramide Sphingomyelin->C24_1 hydrolyzed by nSMase2 Downstream Downstream Aging Effects (Senescence, Inflammation) C24_1->Downstream

Figure 3: nSMase2-Mediated Production of C24:1 Ceramide in Aging.
Putative Role in Akt/mTOR Signaling

Ceramides, as a class, are known to suppress anabolic signaling pathways. There is evidence to suggest that ceramides, including potentially C24:1, can block the Akt/mTOR signaling cascade. This inhibition can contribute to the catabolic state and reduced cellular proliferation associated with aging.

C24_1 C24:1 Ceramide Akt Akt C24_1->Akt inhibits mTOR mTOR Akt->mTOR activates Anabolic Anabolic Processes (Protein Synthesis, Cell Growth) mTOR->Anabolic promotes

Figure 4: Postulated Inhibition of the Akt/mTOR Pathway by C24:1 Ceramide.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of C24:1 ceramide in aging. These protocols are based on established techniques in the field and should be adapted to specific experimental needs.

Quantification of C24:1 Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify the levels of C24:1 ceramide in biological samples such as plasma, serum EVs, or tissue homogenates.

Methodology Overview: This method involves lipid extraction from the biological matrix, followed by chromatographic separation and detection using tandem mass spectrometry.

Protocol:

  • Lipid Extraction (Folch Method):

    • Homogenize tissue samples or take a defined volume of biofluid.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex thoroughly and incubate at room temperature for 20 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid and acetonitrile/isopropanol with formic acid.

      • The gradient is optimized to separate different ceramide species based on their hydrophobicity.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

      • Utilize Multiple Reaction Monitoring (MRM) for targeted quantification of C24:1 ceramide.

      • The precursor ion for C24:1 ceramide (d18:1/24:1) is m/z 648.6.

      • A characteristic product ion for fragmentation is m/z 264.4 (the sphingoid base).

      • Include an internal standard (e.g., C17:0 ceramide) for accurate quantification.

Sample Biological Sample (Plasma, EVs, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction LC Liquid Chromatography (C18 Reverse Phase) Extraction->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification of C24:1 Ceramide MS->Quantification

Figure 5: Experimental Workflow for LC-MS/MS Quantification of C24:1 Ceramide.
Induction and Detection of Cellular Senescence

Objective: To assess the ability of C24:1 ceramide to induce cellular senescence in vitro.

Methodology Overview: This involves treating cultured cells with C24:1 ceramide, often delivered via EVs, and then staining for senescence-associated β-galactosidase (SA-β-gal), a widely used biomarker of senescent cells.

Protocol:

  • Preparation of C24:1 Ceramide-Loaded EVs (optional):

    • Isolate EVs from a suitable source (e.g., serum from young donors) using size-exclusion chromatography or ultracentrifugation.

    • Load the EVs with C24:1 ceramide using methods such as saponin-based permeabilization or sonication.

    • Remove unloaded ceramide by a subsequent purification step.

  • Cell Treatment:

    • Plate target cells (e.g., primary human BMSCs) at a low density.

    • Treat the cells with a working concentration of C24:1 ceramide (e.g., 10-50 µM) or C24:1 ceramide-loaded EVs for a specified duration (e.g., 24-72 hours).

    • Include appropriate controls, such as vehicle-treated cells or cells treated with empty EVs.

  • Senescence-Associated β-Galactosidase (SA-β-gal) Staining:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Prepare the SA-β-gal staining solution containing X-gal (1 mg/mL), potassium ferrocyanide (5 mM), potassium ferricyanide (5 mM), MgCl₂ (2 mM) in a citrate/phosphate buffer at pH 6.0.

    • Incubate the cells with the staining solution at 37°C (without CO₂) for 12-24 hours, or until a blue color develops in senescent cells.

    • Observe and quantify the percentage of blue-stained (senescent) cells under a light microscope.

Cells Culture Target Cells (e.g., BMSCs) Treatment Treat with C24:1 Ceramide (or C24:1-loaded EVs) Cells->Treatment Fixation Fix Cells Treatment->Fixation Staining SA-β-gal Staining (pH 6.0) Fixation->Staining Analysis Microscopic Analysis and Quantification of Senescent Cells Staining->Analysis

Figure 6: Experimental Workflow for Assessing C24:1 Ceramide-Induced Senescence.
Western Blot Analysis of Akt/mTOR Signaling

Objective: To investigate the effect of C24:1 ceramide on the phosphorylation status of key proteins in the Akt/mTOR pathway.

Methodology Overview: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with C24:1 ceramide as described previously.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473), total Akt, phosphorylated mTOR (Ser2448), and total mTOR overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

The evidence strongly indicates that C24:1 ceramide is a significant contributor to the aging phenotype. Its accumulation with age and its ability to induce cellular senescence and promote pro-inflammatory and pro-resorptive signaling pathways highlight it as a potential biomarker and therapeutic target for age-related diseases.

Future research should focus on several key areas:

  • Elucidating the precise molecular mechanisms by which C24:1 ceramide regulates the Akt/mTOR pathway and other signaling cascades in the context of aging.

  • Investigating the tissue-specific roles of C24:1 ceramide in aging, moving beyond the circulatory and skeletal systems.

  • Developing and testing therapeutic strategies to modulate C24:1 ceramide levels or its downstream effects, such as inhibitors of nSMase2, to mitigate age-related dysfunction.

  • Validating C24:1 ceramide as a robust clinical biomarker for predicting the risk and progression of age-related diseases in larger and more diverse cohorts.

A deeper understanding of the multifaceted role of C24:1 ceramide in aging will undoubtedly pave the way for novel interventions to promote healthy longevity.

References

C24-Ceramide: A Pivotal Biomarker in Metabolic Diseases - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, have emerged from their structural role in cellular membranes to become recognized as critical signaling molecules implicated in a range of cellular processes, including apoptosis, cell proliferation, and insulin signaling. Composed of a sphingosine backbone N-acylated with a fatty acid, the specific biological activity of a ceramide species is largely dictated by the length of its fatty acyl chain. Very-long-chain ceramides, particularly C24:0 ceramide (lignoceric acid-ceramide), have garnered significant attention within the research community for their distinct and often protective roles in the context of metabolic diseases. Unlike their long-chain counterparts (e.g., C16:0 and C18:0 ceramides), which are frequently associated with lipotoxicity and insulin resistance, C24:0 ceramide and its ratio to other ceramide species are proving to be powerful biomarkers for assessing the risk and progression of type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease. This technical guide provides a comprehensive overview of C24-ceramide as a biomarker, detailing its role in key signaling pathways, presenting quantitative data from clinical studies, and outlining detailed experimental protocols for its measurement.

The Dichotomous Role of Ceramides in Metabolic Signaling

The pathophysiology of metabolic diseases is often intertwined with dysregulated lipid metabolism. While an overabundance of certain lipid species can be detrimental, the specific acyl chain length of ceramides determines their impact on cellular function.

Long-chain ceramides, such as C16:0 and C18:0, are generally considered pro-inflammatory and are linked to the induction of insulin resistance.[1][2] Their accumulation in tissues like skeletal muscle and liver can activate stress-related signaling cascades, leading to the inhibition of key components of the insulin signaling pathway.[2][3]

In contrast, very-long-chain ceramides, predominantly C24:0, often exhibit protective or benign effects.[4] The enzyme responsible for the synthesis of C24:0 ceramide is Ceramide Synthase 2 (CerS2). Studies have shown that the ratio of C24:0 to C16:0 ceramide is a more robust biomarker for cardiovascular health than individual ceramide species alone, with a higher ratio being associated with better outcomes.

Key Signaling Pathways

CerS2 and the Synthesis of this compound: The synthesis of this compound is primarily catalyzed by Ceramide Synthase 2 (CerS2), which has a substrate preference for very-long-chain fatty acyl-CoAs. The expression and activity of CerS2 are critical in maintaining the balance between different ceramide species. Downregulation of CerS2 leads to a decrease in very-long-chain ceramides and a compensatory increase in long-chain ceramides, which can trigger cellular stress responses like autophagy and the unfolded protein response.

CerS2_Pathway Very-Long-Chain\nFatty Acyl-CoA (C24:0) Very-Long-Chain Fatty Acyl-CoA (C24:0) CerS2 CerS2 Very-Long-Chain\nFatty Acyl-CoA (C24:0)->CerS2 Sphinganine Sphinganine Sphinganine->CerS2 C24:0-Dihydroceramide C24:0-Dihydroceramide CerS2->C24:0-Dihydroceramide DES1 DES1 C24:0-Dihydroceramide->DES1 C24:0-Ceramide C24:0-Ceramide DES1->C24:0-Ceramide caption De novo synthesis of C24:0-Ceramide via CerS2.

Caption: De novo synthesis of C24:0-Ceramide via CerS2.

Ceramide-Mediated Regulation of Insulin Signaling: A key mechanism by which ceramides influence insulin sensitivity is through the activation of Protein Phosphatase 2A (PP2A). PP2A can dephosphorylate and thereby inactivate Akt (also known as Protein Kinase B), a central node in the insulin signaling cascade. While long-chain ceramides are potent activators of this inhibitory pathway, the precise role of C24:0 ceramide in this context is still under investigation, with some evidence suggesting it may not share the same detrimental effect. The balance between different ceramide species appears to be crucial in determining the overall cellular response to insulin.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake Ceramides Ceramides PP2A PP2A Ceramides->PP2A PP2A->Akt Dephosphorylation caption Ceramide-mediated inhibition of insulin signaling.

Caption: Ceramide-mediated inhibition of insulin signaling.

Quantitative Data on this compound in Metabolic Diseases

The following tables summarize quantitative data on C24:0 ceramide and the C16:0/C24:0 ratio in plasma/serum of individuals with and without metabolic diseases.

Table 1: Plasma/Serum C24:0 Ceramide Concentrations in Metabolic Diseases

Disease StateC24:0 Ceramide Level (Control)C24:0 Ceramide Level (Disease)Fold ChangeReference
Type 2 Diabetes 0.43 ± 0.03 nmol/mL0.52 ± 0.04 nmol/mL (C24:1)1.21
70.0 ± 20.2 pmol/ml (with MetD)103.0 ± 26.2 pmol/ml (without MetD)0.68
Cardiovascular Disease --Inverse association with risk

Table 2: Plasma/Serum C16:0/C24:0 Ceramide Ratio in Metabolic Diseases

Disease StateC16:0/C24:0 Ratio (Control)C16:0/C24:0 Ratio (Disease)Fold Change/AssociationReference
Cardiovascular Disease Lower RatioHigher RatioPositively associated with mortality
Heart Failure Lower RatioHigher RatioPositively associated with risk
Cardiorespiratory Fitness Higher RatioLower RatioPositively associated with VO2peak

Experimental Protocols

Accurate quantification of this compound is paramount for its validation and clinical application as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive measurement of individual ceramide species.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a synthesis of methodologies reported in the literature.

1. Sample Preparation (Protein Precipitation and Lipid Extraction)

  • Materials:

    • Human plasma (collected in EDTA or citrate tubes)

    • Internal Standards (IS): C17:0 ceramide and C25:0 ceramide (or deuterated C24:0 ceramide)

    • Isopropanol (LC-MS grade)

    • Chloroform (LC-MS grade)

    • Methanol (LC-MS grade)

    • 96-well plates (2 mL/well)

    • Centrifuge

  • Procedure:

    • Thaw plasma samples on ice.

    • In a 96-well plate, add 50 µL of plasma to each well.

    • Prepare a protein precipitation/internal standard solution by dissolving the internal standards in an isopropanol:chloroform (9:1 v/v) mixture. The final concentration of the internal standard should be within the linear range of the assay.

    • Add 400 µL of the protein precipitation/internal standard solution to each well containing plasma.

    • Vortex the plate for 3 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at 3000 x g for 10 minutes at 4°C.

    • Carefully transfer 250 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography

  • Instrumentation:

    • UHPLC or HPLC system

    • Reversed-phase C18 or C8 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)

    • Column oven

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

    • Mobile Phase B: Acetonitrile:Isopropanol (4:3 v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient Elution:

    • A typical gradient starts with a high percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the lipids. A representative gradient is as follows:

      • 0-1 min: 15% B

      • 1-3 min: Gradient to 100% B

      • 3-5 min: Hold at 100% B

      • 5-5.1 min: Return to 15% B

      • 5.1-7 min: Re-equilibration at 15% B

    • Flow rate: 0.5 mL/min

    • Column Temperature: 50-60°C

    • Injection Volume: 5-10 µL

3. Tandem Mass Spectrometry

  • Instrumentation:

    • Triple quadrupole mass spectrometer

    • Electrospray ionization (ESI) source

  • Parameters:

    • Ionization Mode: Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM transitions for C24:0 ceramide and internal standards need to be optimized for the specific instrument. A common transition for ceramides is the precursor ion [M+H]+ to the product ion corresponding to the sphingoid base (m/z 264.3).

    • Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity.

4. Data Analysis and Quantification

  • Construct a calibration curve using known concentrations of C24:0 ceramide standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.

LCMS_Workflow Plasma Plasma Sample (50 µL) IS Add Internal Standard & Protein Precipitation Solution Plasma->IS Vortex Vortex IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition & Quantification LCMS->Data caption Workflow for this compound quantification by LC-MS/MS.

Caption: Workflow for this compound quantification by LC-MS/MS.

Protocol 2: General Protocol for Ceramide Quantification by Competitive ELISA

While less specific than LC-MS/MS as it may detect multiple ceramide species, commercially available ELISA kits offer a high-throughput alternative for screening purposes.

1. Principle

This is a competitive immunoassay. Ceramide in the sample competes with a fixed amount of ceramide pre-coated on a microplate for binding sites on a biotinylated anti-ceramide antibody. The amount of bound antibody is inversely proportional to the concentration of ceramide in the sample.

2. Materials

  • Ceramide ELISA kit (containing pre-coated 96-well plate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and tips

  • Distilled or deionized water

3. Procedure

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Standard and Sample Addition: Add a defined volume of standards and samples to the appropriate wells of the pre-coated microplate.

  • Detection Antibody Addition: Add the biotinylated anti-ceramide antibody to each well.

  • Incubation: Incubate the plate for the time and temperature specified in the kit protocol to allow for competitive binding.

  • Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Streptavidin-HRP Addition: Add streptavidin-HRP conjugate to each well.

  • Incubation: Incubate the plate to allow the streptavidin-HRP to bind to the biotinylated antibody.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate to each well. A color change will develop.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of ceramide in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound is emerging as a critical biomarker in the landscape of metabolic diseases. Its distinct, often protective, role compared to its long-chain counterparts underscores the importance of species-specific lipid analysis. The ratio of C24:0 to C16:0 ceramide, in particular, holds significant promise as a more reliable predictor of cardiovascular risk than many traditional markers. The detailed experimental protocols provided in this guide, with a focus on the gold-standard LC-MS/MS methodology, offer a robust framework for researchers to accurately quantify this compound in clinical and preclinical studies. As our understanding of the intricate signaling pathways governed by different ceramide species deepens, the therapeutic potential of modulating these pathways, for instance by targeting specific ceramide synthases, presents an exciting frontier in the development of novel treatments for metabolic disorders. Further research into the precise molecular mechanisms of this compound action will undoubtedly solidify its position as a key player in metabolic health and disease.

References

Methodological & Application

Quantitative Analysis of C24-Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Ceramides are a class of lipid molecules that are central to sphingolipid metabolism and play critical roles as signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and stress responses.[1][2] The fatty acid chain length of ceramides can vary, leading to different biological activities. C24:0-ceramide (Lignoceroyl ceramide), a very-long-chain ceramide, has been specifically implicated in conditions such as insulin resistance, diabetes, and cancer progression.[3][4][5] Its accurate quantification in biological matrices is therefore crucial for researchers, scientists, and drug development professionals studying its physiological and pathological roles.

This application note provides a detailed protocol for the sensitive and specific quantification of C24-ceramide in human plasma and tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described is based on established protocols and offers high throughput and reliability for research and clinical applications.

Experimental Protocols

Sample Preparation

a) Plasma Samples (Protein Precipitation Method)

  • To 50 µL of plasma sample in a 96-well plate, add 400 µL of an internal standard solution in isopropanol-chloroform (9:1, v/v). A suitable internal standard is deuterated this compound ([²H₄]Cer(24:0)) or a non-endogenous odd-chain ceramide like C25-ceramide.

  • Vortex the plate for 3 minutes to precipitate proteins.

  • Centrifuge the plate at 3000 x g for 10 minutes.

  • Transfer 250 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

b) Tissue Samples (Bligh and Dyer Extraction Method)

  • Homogenize the tissue sample in an appropriate buffer.

  • To the tissue homogenate, add a mixture of chloroform and methanol (1:2, v/v) and vortex at 4°C.

  • Add the internal standard solution.

  • Separate the organic and aqueous phases by adding chloroform and water.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent (e.g., HPLC mobile phase) for LC-MS/MS analysis.

Liquid Chromatography (LC)

The chromatographic separation of this compound can be achieved using a reversed-phase C8 or C18 column.

ParameterCondition 1Condition 2
Column Phenomenex Gemini C6-phenyl (2 x 50 mm, 5 µm)Xperchrom 100 C8 (2.1 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water0.2% Formic acid in Water
Mobile Phase B 0.1% Formic acid in IsopropanolAcetonitrile/2-propanol (60:40, v/v) with 0.2% Formic acid
Flow Rate 0.6 mL/min0.3 mL/min
Column Temperature 50 °CNot Specified
Injection Volume 5 µL25 µL
Gradient Step gradient from 65% to 100% BLinear gradient from 50% to 100% B
Tandem Mass Spectrometry (MS/MS)

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition for C24:0-Ceramide m/z 650 → 264
MRM Transition for C24:0-Ceramide (Qualifier) m/z 650 → 280
Internal Standard (C25-Ceramide) Transition m/z 664 → 264
Dwell Time 50 ms

Data Presentation

The following tables summarize the quantitative performance of the described LC-MS/MS methods for this compound.

Table 1: Method Validation Parameters for this compound Quantification.

ParameterValue (Method 1)Value (Method 2)
Linear Dynamic Range 0.08–16 µg/mL5.6–714 ng
Lower Limit of Quantification (LLOQ) 0.08 µg/mL5-50 pg/mL (range for distinct ceramides)
Intra-run Precision (%CV) 2.8–3.4%Not Specified
Inter-run Precision (%CV) 3.6%Not Specified
Intra-run Accuracy (%RE) -1.0–4.1%Not Specified
Inter-run Accuracy (%RE) 1.3%Not Specified
Absolute Recovery 114%Not Specified

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the experimental workflow for this compound quantification and a key signaling pathway involving this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard & Protein Precipitation Solution (400 µL) plasma->add_is vortex Vortex (3 min) add_is->vortex centrifuge Centrifuge (3000g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (250 µL) centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection lc_separation Chromatographic Separation (C8 or C18 column) lc_injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM mode) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification

Figure 1. Experimental workflow for this compound quantification.

c24_ceramide_signaling CERS2 Ceramide Synthase 2 (CERS2) C24_Cer This compound CERS2->C24_Cer Synthesis PIP4K2C PIP4K2C C24_Cer->PIP4K2C Direct Binding Caspases Caspase Activation C24_Cer->Caspases Induces mTORC mTOR Complex Formation & Activation PIP4K2C->mTORC Facilitates Proliferation Cell Proliferation & Migration mTORC->Proliferation Promotes Apoptosis Apoptosis Caspases->Apoptosis Leads to

Figure 2. This compound signaling in cancer and apoptosis.

Discussion

The presented LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard and MRM detection ensures high accuracy and specificity. The described sample preparation techniques are straightforward and can be adapted for high-throughput analysis.

The biological significance of this compound is diverse. In the context of gallbladder cancer, elevated levels of this compound, synthesized by ceramide synthase 2 (CERS2), have been shown to promote cancer progression. This compound directly binds to phosphatidylinositol 5-phosphate 4-kinase type-2 gamma (PIP4K2C), which in turn facilitates the formation and activation of the mammalian target of rapamycin (mTOR) signaling complex, a key regulator of cell growth and proliferation. Conversely, in other cellular contexts such as B-cell receptor-triggered apoptosis, the formation of very-long-chain ceramides like this compound is a later event that requires the activation of effector caspases, suggesting its role in the execution phase of apoptosis.

This application note provides researchers with the necessary tools to accurately measure this compound levels, enabling further investigation into its complex roles in health and disease.

References

Application Notes and Protocols for C24-Ceramide Extraction from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of C24-Ceramide from various tissue samples. The methodology is based on established lipid extraction techniques and is suitable for subsequent quantitative analysis by mass spectrometry. Additionally, this note includes representative quantitative data and an overview of a key signaling pathway involving this compound.

Introduction

Ceramides are a class of sphingolipids that play crucial roles as structural components of cellular membranes and as signaling molecules involved in various cellular processes, including apoptosis, cell proliferation, and differentiation.[1][2][3] this compound, characterized by a 24-carbon fatty acid chain, is a prominent very-long-chain ceramide found in mammalian tissues.[1][4] Its levels are particularly high in the spleen and small intestine. Altered levels of this compound have been implicated in several diseases, including cancer and neurodegenerative disorders, making its accurate quantification in tissues a critical aspect of biomedical research and drug development.

The protocol described herein is a robust and widely adopted method based on the principles of liquid-liquid extraction, followed by optional solid-phase purification, to ensure high recovery and purity of this compound for downstream analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data of this compound levels found in different biological samples. These values can serve as a reference for expected yields and physiological concentrations.

Tissue/Sample TypeConditionC24:0-Ceramide ConcentrationReference
Colorectal Cancer TissueTumor6.55 pmol/mg
Normal Intestinal TissueHealthy Control4.77 pmol/mg
Human PlasmaColorectal Cancer Patients2502.77 pmol/mL
Mouse Kidney (Farber Disease Model)Homozygous Asah1P361R/P361RSignificantly elevated vs. wild-type
Mouse Left Ventricular TissuePalmitate Diet (12 weeks)Increased vs. standard diet

Note: Ceramide levels can vary significantly based on the species, tissue type, physiological state, and the specific analytical method used.

Experimental Protocol: this compound Extraction from Tissues

This protocol is adapted from established methods such as the Folch and Bligh-Dyer techniques for total lipid extraction, with subsequent steps for ceramide enrichment.

Materials and Reagents:

  • Solvents (HPLC or MS grade): Chloroform, Methanol, Isopropanol, Acetonitrile, Methylene Chloride, Heptane, Ethanol

  • Aqueous Solutions: 1 M NaCl, 0.25 M KCl, Phosphate-buffered saline (PBS), Deionized water

  • Internal Standards: C17-Ceramide or C25-Ceramide solution (for quantification)

  • Solid-Phase Extraction (SPE): Silica gel cartridges or aminopropyl cartridges

  • Equipment:

    • Tissue homogenizer (e.g., Dounce or mechanical)

    • Glass centrifuge tubes with screw caps

    • Vortex mixer

    • Refrigerated centrifuge

    • Nitrogen gas evaporator

    • Analytical balance

    • Pipettes

Procedure:

  • Tissue Preparation and Homogenization:

    • Excise the tissue of interest and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until extraction.

    • Weigh the frozen tissue (typically 10-50 mg).

    • On ice, add the tissue to a pre-chilled glass homogenizer.

    • Add 500 µL of ice-cold 1 M NaCl solution and homogenize thoroughly until no visible tissue fragments remain.

  • Lipid Extraction (Modified Bligh & Dyer):

    • Transfer the tissue homogenate to a glass centrifuge tube.

    • Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture. For every 1 mL of sample (homogenate), add 3.75 mL of 1:2 (v/v) chloroform:methanol.

    • Spike the mixture with a known amount of internal standard (e.g., 50 ng of C17-Ceramide).

    • Vortex the mixture vigorously for 1-2 minutes at 4°C.

    • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water. Alternatively, for every 1 mL of initial sample, add 1.25 mL of chloroform and 1.25 mL of water.

    • Vortex again for 30 seconds.

    • Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

    • Re-extract the remaining upper aqueous phase and the protein interface with an additional 1 mL of chloroform, vortex, centrifuge, and pool the lower organic phase with the first extract.

  • Drying and Reconstitution:

    • Dry the pooled organic extract under a gentle stream of nitrogen gas.

    • The dried lipid film can be stored at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) until further processing.

  • Optional: Solid-Phase Extraction (SPE) for Ceramide Enrichment: This step is recommended to remove interfering lipids and improve the purity of the ceramide fraction, especially for complex tissue extracts.

    • Reconstitute the dried lipid extract in 500 µL of methylene chloride.

    • Condition a silica gel SPE cartridge by washing with methylene chloride.

    • Load the reconstituted sample onto the cartridge.

    • Wash the column with 1 mL of methylene chloride to elute non-polar lipids.

    • Elute the ceramide fraction with 2 x 2 mL of 30% isopropanol in methylene chloride.

    • Dry the eluted ceramide fraction under nitrogen gas.

  • Final Sample Preparation for Analysis:

    • Reconstitute the final dried lipid extract (from step 3 or 4) in an appropriate solvent for your analytical platform (e.g., 100-200 µL of acetonitrile/isopropanol (60:40, v/v) with 0.2% formic acid for LC-MS/MS analysis).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Visualization of Protocols and Pathways

Experimental Workflow for this compound Extraction

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_purification Purification & Analysis Tissue Tissue Sample (10-50mg) Homogenate Homogenize in Ice-Cold Saline Tissue->Homogenate AddSolvent Add Chloroform:Methanol (1:2) + Internal Standard Homogenate->AddSolvent Vortex1 Vortex Vigorously AddSolvent->Vortex1 PhaseSep Add Chloroform + Water (Induce Phase Separation) Vortex1->PhaseSep Vortex2 Vortex & Centrifuge PhaseSep->Vortex2 CollectOrganic Collect Lower Organic Phase Vortex2->CollectOrganic ReExtract Re-extract Aqueous Phase CollectOrganic->ReExtract Pool Pool Organic Phases ReExtract->Pool Drydown1 Dry Under Nitrogen Pool->Drydown1 SPE Optional: Solid-Phase Extraction (SPE) Drydown1->SPE Reconstitute Reconstitute for Analysis Drydown1->Reconstitute If SPE is skipped Drydown2 Dry Eluted Fraction SPE->Drydown2 Drydown2->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis G SPT SPTLC1/2 CERS2 Ceramide Synthase 2 (CERS2) SPT->CERS2 C24 This compound CERS2->C24 Bax Bax Recruitment to Mitochondria C24->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols for C24-Ceramide Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that serve as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle arrest, proliferation, and senescence.[1][2] These molecules consist of a sphingosine backbone linked to a fatty acid of variable chain length. The specific length of this N-acyl chain is a key determinant of the ceramide's biological function.[2][3]

C24-Ceramide (N-lignoceroyl-D-erythro-sphingosine) is a very-long-chain ceramide (VLCC) that plays a complex and often context-dependent role in cell biology. While some studies have implicated this compound in promoting cell proliferation and survival, such as in gallbladder cancer through the activation of mTOR signaling[4], other research highlights its role in inducing apoptosis and limiting metastatic potential. For instance, the de novo synthesis of C16 and C24-ceramides is a contributor to spontaneous apoptosis in neutrophils. This document provides a comprehensive guide to the use of this compound in cell culture experiments, including its effects on various cell lines, key signaling pathways involved, and detailed protocols for its application and analysis.

Data Presentation: Effects of this compound

The biological impact of this compound is highly dependent on the cell type and experimental conditions. The following tables summarize key findings from the literature.

Table 1: this compound in Cancer Cell Proliferation and Metastasis

Cell Line/ModelConcentrationTreatment DurationObserved EffectKey Pathway(s) AffectedReference
Gallbladder Cancer (GBC) CellsNot specifiedNot specifiedPromoted cell proliferation and migrationBinds to PIP4K2C, facilitates mTOR complex formation and activation
SKOV3 Ovarian Cancer CellsNot specifiedNot specifiedDownregulation of CerS2 (which produces this compound) promoted metastasis; exogenous C24:1-ceramide suppressed lamellipodia formationCerS2-C24:1-ceramide axis limits cell motility
Breast & Colon Cancer CellsNot specifiedNot specifiedVery-long-chain ceramides (including C24) can have opposing effects on cell growth compared to long-chain ceramidesNot specified
Luminal B Breast TumorsNot specifiedNot specifiedDecreased levels of very-long-chain ceramides (including C24:0) enhanced proliferation and migrationNot specified

Table 2: this compound in Apoptosis and Cell Signaling

Cell Line/ModelConcentrationTreatment DurationObserved EffectKey Pathway(s) AffectedReference
Human Blood NeutrophilsEndogenous increase12-24 hoursIncreased intracellular levels of C16 and C24-ceramides preceded apoptosisActivation of Caspase-3, -8, and -9
Ramos B-cells (BcR triggering)Endogenous increase12-24 hoursLate-stage generation of this compound, dependent on effector caspasesDownstream of caspase activation
Human Keratinocytes (HaCaT)50-500 µg/mL (LNP)24 hoursPromoted cell proliferation and migrationActivation of AKT and ERK1/2 signaling pathways
L6 Skeletal MyotubesEndogenous increaseNot specifiedIncreased levels of C16 and C24:1 ceramides induced by TNFαActivation of Protein Phosphatase 1 (PP1)

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key intracellular signaling pathways.

1. mTOR Signaling Pathway in Gallbladder Cancer

In gallbladder cancer, this compound has been shown to act as a pro-tumorigenic molecule by directly binding to phosphatidylinositol 5-phosphate 4-kinase type-2 gamma (PIP4K2C), which in turn facilitates the formation and activation of the mTOR complex, a central regulator of cell growth and proliferation.

mTOR_Pathway cluster_GBC Gallbladder Cancer Cell C24 This compound PIP4K2C PIP4K2C C24->PIP4K2C binds to mTORC mTOR Complex PIP4K2C->mTORC facilitates activation Proliferation Cell Proliferation & Migration mTORC->Proliferation promotes

Caption: this compound promotes mTOR signaling in gallbladder cancer.

2. Apoptosis Induction in Neutrophils

Spontaneous apoptosis in neutrophils is preceded by a significant increase in C16 and C24-ceramides generated via the de novo synthesis pathway. This accumulation leads to the sequential activation of initiator (caspase-9, caspase-8) and executioner (caspase-3) caspases, culminating in programmed cell death.

Apoptosis_Pathway cluster_Neutrophil Neutrophil DeNovo De Novo Synthesis C24 This compound Accumulation DeNovo->C24 Casp9 Caspase-9 Activation C24->Casp9 Casp8 Caspase-8 Activation C24->Casp8 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis pathway in neutrophils.

Experimental Workflow

A typical workflow for investigating the effects of this compound in cell culture involves cell treatment followed by a series of assays to measure viability, apoptosis, and changes in protein expression.

Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound (and Vehicle Control) start->treat incubate Incubate (e.g., 24-48 hours) treat->incubate viability Cell Viability Assay (MTT / WST-8) incubate->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) incubate->apoptosis protein Protein Analysis (Western Blot) incubate->protein viability_analysis Calculate % Viability viability->viability_analysis apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis protein_analysis Analyze Protein Expression protein->protein_analysis end Conclusion viability_analysis->end apoptosis_analysis->end protein_analysis->end

Caption: General workflow for this compound cellular analysis.

Experimental Protocols

Protocol 1: Preparation and Delivery of this compound

This compound is highly hydrophobic and poorly soluble in aqueous solutions. Proper solubilization is critical for reproducible results. This protocol is adapted from methods used for other long-chain ceramides.

Materials:

  • This compound powder

  • Ethanol, 200 proof (100%) or DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of ethanol or DMSO to achieve a high-concentration stock solution (e.g., 5-10 mM).

    • Vortex thoroughly. Gentle warming (to 37°C) and brief sonication in a water bath may be required to fully dissolve the lipid. Ensure the solution is clear.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution and Cell Treatment:

    • On the day of the experiment, warm the stock solution to room temperature and vortex.

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM).

    • Crucial Step: Add the stock solution to the medium while vortexing or mixing vigorously to ensure proper dispersion and prevent the formation of lipid micelles. The final solvent concentration should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.

    • Remove the existing medium from the cultured cells and immediately add the medium containing this compound.

    • Include a vehicle control in all experiments by treating cells with medium containing the same final concentration of ethanol or DMSO.

    • Incubate cells for the desired period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Cell Viability Assay (WST-8/MTT)

This protocol assesses the effect of this compound on cell proliferation and viability.

Materials:

  • 96-well cell culture plate

  • Cells treated with this compound (as per Protocol 1)

  • WST-8 or MTT reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and a vehicle control as described in Protocol 1.

  • Following the incubation period, add 10 µL of WST-8 or MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly.

  • Measure the absorbance at 450 nm (for WST-8) or 570 nm (for MTT) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based method quantifies the percentage of cells undergoing early and late apoptosis.

Materials:

  • Cells treated with this compound (as per Protocol 1)

  • Cold PBS (phosphate-buffered saline)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells from the culture plate.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 10 µL of PI solution to the cell suspension.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry, identifying four populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 4: Western Blot Analysis

This protocol is for analyzing changes in the expression or phosphorylation status of key proteins in signaling pathways affected by this compound.

Materials:

  • Cells treated with this compound (as per Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Wash treated cells with ice-cold PBS and lyse with RIPA buffer.

  • Scrape the cells and incubate the lysate on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities and normalize to a loading control like β-actin.

References

In Vivo Administration of C24-Ceramide in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C24-Ceramide, a very long-chain sphingolipid, is a critical bioactive molecule implicated in a multitude of cellular processes, including apoptosis, autophagy, and cell signaling. Its role in various pathological conditions, such as cancer and metabolic diseases, has made it a focal point of in vivo research. However, its hydrophobic nature presents challenges for systemic administration. This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in mice, summarizing key quantitative data and outlining methodologies for formulation, delivery, and analysis. The information herein is intended to guide researchers in designing and executing robust in vivo studies to explore the therapeutic potential and biological functions of this compound.

Introduction

Ceramides are a class of lipid molecules that are central to sphingolipid metabolism and function as signaling molecules in diverse cellular pathways. The N-acyl chain length of ceramides dictates their specific biological activities. This compound, containing a 24-carbon fatty acid chain, is one of the most abundant ceramide species in mammalian tissues[1][2]. Dysregulation of this compound levels has been associated with various diseases, including cancer and metabolic disorders[3][4][5]. In vivo studies in mice are crucial for elucidating the physiological and pathological roles of this compound and for evaluating its potential as a therapeutic agent. This document provides a comprehensive guide for the in vivo administration of this compound in mice, covering its applications, relevant signaling pathways, and detailed experimental protocols.

Applications of In Vivo this compound Administration in Mice

In vivo studies utilizing mouse models have been instrumental in understanding the multifaceted roles of this compound.

  • Cancer Biology : this compound has been shown to promote gallbladder cancer cell proliferation and migration in vivo. Conversely, it has also been identified as an anti-metastatic lipid in ovarian cancer models. These contrasting roles highlight the context-dependent functions of this compound in different cancers.

  • Metabolic Diseases : Altered levels of this compound and other very-long-chain ceramides are linked to cardiometabolic risk. Studies in mouse models of obesity have shown that specific ceramide species, including C24:1, can influence weight gain and metabolic parameters.

  • Wound Healing : Due to its crucial role in skin barrier function, this compound has been investigated for its therapeutic potential in wound healing. When formulated in lipid nanoparticles (C24-LNP), it has been shown to accelerate wound closure and enhance skin regeneration in mice.

  • Apoptosis and Autophagy : this compound is a known inducer of apoptosis and autophagy. In vivo studies can help to dissect the signaling pathways through which this compound mediates these processes and to evaluate its potential as a pro-apoptotic agent in cancer therapy.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways.

  • mTOR Signaling : In the context of gallbladder cancer, this compound has been found to directly bind to phosphatidylinositol 5-phosphate 4-kinase type-2 gamma (PIP4K2C), which leads to the activation of the mTOR signaling pathway, thereby promoting cancer progression.

  • AKT and ERK1/2 Signaling : In skin wound healing, C24-LNP treatment in mice has been shown to activate the AKT and ERK1/2 signaling pathways, which are critical for keratinocyte proliferation and migration.

  • Autophagy Induction : this compound can induce autophagy, a cellular process of self-digestion, which can have both pro-survival and pro-death roles depending on the cellular context.

Below are diagrams illustrating these key signaling pathways.

mTOR_Signaling C24_Ceramide This compound PIP4K2C PIP4K2C C24_Ceramide->PIP4K2C Binds to mTORC_Formation mTOR Complex Formation PIP4K2C->mTORC_Formation Facilitates mTOR_Activation mTOR Activation mTORC_Formation->mTOR_Activation Proliferation_Migration Cell Proliferation & Migration mTOR_Activation->Proliferation_Migration Promotes

This compound and mTOR Signaling Pathway

Wound_Healing_Signaling C24_LNP C24-LNP AKT_Activation AKT Activation C24_LNP->AKT_Activation ERK12_Activation ERK1/2 Activation C24_LNP->ERK12_Activation Proliferation Keratinocyte Proliferation AKT_Activation->Proliferation Migration Keratinocyte Migration ERK12_Activation->Migration Wound_Healing Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Formulation This compound Formulation (e.g., LNP) Administration In Vivo Administration (e.g., Topical, IP) Formulation->Administration Animal_Model Animal Model Selection & Acclimation Animal_Model->Administration Monitoring Monitoring (e.g., Tumor size, Wound healing) Administration->Monitoring Tissue_Collection Tissue/Organ Collection Monitoring->Tissue_Collection Histology Histological Analysis Tissue_Collection->Histology Biochemical Biochemical Assays Tissue_Collection->Biochemical Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Biochemical->Data_Analysis

References

Application Notes & Protocols: Mass Spectrometry Methods for C24-Ceramide Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of C24-Ceramide (N-lignoceroyl-D-sphingosine) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a guide for researchers in lipidomics, drug development, and clinical diagnostics.

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2][3] this compound, a very-long-chain ceramide, has been specifically implicated in the pathophysiology of several diseases, including cancer and metabolic disorders.[4][5] Accurate and sensitive quantification of this compound is therefore essential for understanding its biological functions and for the development of novel therapeutic strategies. LC-MS/MS has emerged as the gold standard for the analysis of ceramides due to its high selectivity, sensitivity, and ability to distinguish between different ceramide species.

Principle of the Method

The method involves the extraction of lipids from a biological matrix, followed by chromatographic separation of this compound from other lipid species using reverse-phase high-performance liquid chromatography (HPLC). The separated this compound is then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the signal intensity of the analyte to that of a non-naturally occurring internal standard.

Experimental Protocols

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer or Folch extraction method is commonly used for the extraction of ceramides from biological samples such as plasma, tissues, or cells.

Materials:

  • Chloroform

  • Methanol

  • Water (HPLC grade)

  • Internal Standard (e.g., C17-Ceramide or C25-Ceramide)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Protocol for Plasma/Serum Samples:

  • To 50 µL of plasma or serum, add a known amount of internal standard (e.g., C17 or C25 ceramide).

  • Add 1 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly for 5 minutes.

  • Add 0.25 mL of chloroform and vortex for 1 minute.

  • Add 0.25 mL of water and vortex for 1 minute.

  • Centrifuge at 3,000 rpm for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Repeat the extraction of the upper aqueous phase with 1 mL of chloroform.

  • Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/isopropanol, 60:40, v/v containing 0.2% formic acid).

Protocol for Tissue Samples:

  • Homogenize a known weight of tissue in an ice-cold chloroform:methanol (1:2, v/v) mixture.

  • Add a known amount of internal standard.

  • Follow steps 3-9 from the plasma/serum protocol.

Liquid Chromatography (LC)

Reverse-phase chromatography is typically employed to separate this compound from other ceramide species based on the length and saturation of their fatty acyl chains.

Table 1: Typical Liquid Chromatography Parameters

ParameterValueReference
Column C8 or C18 analytical column (e.g., 2.1 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% or 0.2% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (60:40, v/v) with 0.2% Formic Acid
Flow Rate 0.3 - 0.6 mL/min
Injection Volume 5 - 25 µL
Column Temperature 50 °C
Gradient A typical gradient starts with a higher percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the hydrophobic ceramides. For example: 0-3 min, 50% to 100% B; 3-15 min, hold at 100% B; 15.1-20 min, return to 50% B.
Mass Spectrometry (MS)

Tandem mass spectrometry in positive electrospray ionization mode is used for the detection of this compound. The fragmentation of the protonated molecule [M+H]+ of ceramides characteristically yields a product ion at m/z 264, which corresponds to the sphingoid base after the loss of the fatty acyl chain and water.

Table 2: Mass Spectrometry Parameters for this compound

ParameterValueReference
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 650.6
Product Ion (m/z) 264.3
Collision Energy 20 - 60 eV (instrument dependent)
Capillary Voltage 2.5 kV
Source Temperature 140 °C
Desolvation Temperature 600 °C

Table 3: MRM Transitions for this compound and Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
This compound 650.6264.3
C17-Ceramide (IS) 552.5264.3
C25-Ceramide (IS) 664.6264.3

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using known concentrations of a this compound standard spiked with a constant amount of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Add Internal Standard (e.g., C17-Ceramide) Sample->Add_IS Extraction Lipid Extraction (Bligh & Dyer / Folch) Add_IS->Extraction Drydown Evaporation (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC HPLC Separation (C8/C18 Column) Reconstitution->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound identification and quantification.

C24_Ceramide_Signaling cluster_synthesis De Novo Synthesis cluster_signaling Downstream Signaling SPTLC1 SPTLC1 CERS2 CERS2 SPTLC1->CERS2 ... C24_Cer This compound CERS2->C24_Cer PIP4K2C PIP4K2C C24_Cer->PIP4K2C Direct Binding PI3K_Akt PI3K/Akt Pathway C24_Cer->PI3K_Akt Inhibition ERK ERK Pathway C24_Cer->ERK Inhibition mTORC mTOR Complex PIP4K2C->mTORC Facilitates Formation & Activation Proliferation Cell Proliferation & Migration mTORC->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition of Survival ERK->Apoptosis Inhibition of Survival

Caption: Simplified signaling pathway involving this compound.

Concluding Remarks

The LC-MS/MS method described provides a robust and sensitive platform for the quantification of this compound in various biological matrices. This methodology is crucial for advancing our understanding of the role of very-long-chain ceramides in health and disease and for the development of targeted therapeutics. Researchers should optimize and validate the method for their specific application and instrumentation.

References

Synthesis and Application of Fluorescently Labeled C24-Ceramide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Ceramides are pivotal bioactive sphingolipids involved in a myriad of cellular processes, including signal transduction, apoptosis, and cell senescence.[1][2] The study of their intricate roles within the cellular environment has been significantly advanced by the development of fluorescently labeled ceramide analogs. These powerful tools enable researchers to visualize, track, and quantify the metabolism, trafficking, and signaling of ceramides in living and fixed cells.[2] This document provides detailed protocols for the synthesis of fluorescently labeled C24-Ceramide, a biologically significant very-long-chain ceramide, and its application in cellular studies.

The choice of fluorophore is critical and should be guided by the specific experimental requirements, such as high photostability, quantum yield, and minimal alteration of the ceramide's biological activity.[1] Commonly used fluorophores for labeling sphingolipids include Nitrobenzoxadiazole (NBD), Boron-dipyrromethene (BODIPY), and Coumarin derivatives like COUPY.[1] While NBD and BODIPY are well-established green-emitting dyes, far-red emitting fluorophores like COUPY offer advantages in microscopy studies due to reduced autofluorescence and phototoxicity. The synthetic strategies outlined herein are adaptable for various fluorescent probes, allowing for a broad range of applications in cell biology, biochemistry, and drug development.

Quantitative Data

The selection of a suitable fluorescent probe is paramount for successful imaging and tracking studies. The photophysical properties of the fluorophore directly impact the quality of the obtained data. Below is a summary of the key quantitative data for commonly used fluorophores in ceramide labeling.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ_F_)Key Features
NBD ~465~535VariableEnvironment-sensitive fluorescence, classic Golgi marker.
BODIPY FL ~505~512HighHigh photostability, bright green fluorescence, less sensitive to environment.
COUPY ~540~650Moderate to HighFar-red emission, large Stokes shift, high photostability in aqueous media.

Experimental Protocols

Protocol 1: Synthesis of NBD-Labeled this compound

This protocol describes the synthesis of N-(24-(7-nitrobenzo[c]oxadiazol-4-yl)amino)tetracosanoyl)-D-erythro-sphingosine (NBD-C24-Ceramide) via amide coupling.

Materials:

  • 24-(7-Nitrobenzo[c]oxadiazol-4-ylamino)tetracosanoic acid (NBD-C24 acid)

  • D-erythro-Sphingosine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform/Methanol mixtures)

Procedure:

  • Preparation of NBD-C24 acid: 24-Aminotetracosanoic acid is reacted with 4-chloro-7-nitrobenzofurazan (NBD-Cl) in the presence of a base like sodium bicarbonate to yield the NBD-labeled fatty acid.

  • Activation of NBD-C24 acid: Dissolve NBD-C24 acid (1.1 eq) in anhydrous DCM. Add DCC (1.2 eq) and DMAP (0.1 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Dissolve D-erythro-sphingosine (1 eq) in a mixture of anhydrous DCM and DMF. Add the activated NBD-C24 acid solution dropwise to the sphingosine solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a chloroform/methanol solvent system.

  • Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of chloroform and methanol to obtain the pure NBD-C24-Ceramide.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cellular Labeling with Fluorescent this compound

This protocol provides a general procedure for labeling cultured cells with fluorescently labeled this compound for microscopy studies.

Materials:

  • Cultured cells on glass coverslips or in glass-bottom dishes

  • Fluorescently labeled this compound (e.g., NBD-C24-Ceramide or BODIPY-C24-Ceramide) stock solution (1 mM in ethanol or DMSO)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Hanks' Balanced Salt Solution with calcium and magnesium (HBSS) or serum-free culture medium

  • Fluorescence microscope

Procedure:

  • Preparation of Ceramide-BSA Complex: Prepare a 1:1 molar complex of the fluorescent ceramide and BSA. Briefly, evaporate the desired amount of the ceramide stock solution to dryness under a stream of nitrogen. Resuspend the lipid film in the appropriate volume of HBSS or serum-free medium containing BSA to achieve a final concentration of 5 µM.

  • Cell Labeling: Grow cells to 60-80% confluency. Wash the cells once with warm HBSS.

  • Incubation: Incubate the cells with the ceramide-BSA complex solution for 30 minutes at 37°C. The optimal concentration and incubation time may vary depending on the cell type and the specific fluorescent ceramide analog used.

  • Washing: Remove the labeling solution and wash the cells three times with warm HBSS to remove unincorporated ceramide.

  • Chase (Optional): To track the trafficking of the ceramide, add complete culture medium and incubate for various time points (e.g., 30, 60, 120 minutes) at 37°C.

  • Imaging: Mount the coverslips or place the dish on the stage of a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore. Acquire images to visualize the subcellular localization of the fluorescent this compound. For NBD, use a standard FITC filter set, and for BODIPY FL, use a standard GFP filter set.

Visualizations

To aid in the understanding of the synthesis and application of fluorescently labeled this compound, the following diagrams illustrate key pathways and workflows.

Synthesis_Workflow cluster_synthesis Synthesis of NBD-C24-Ceramide cluster_purification Purification C24_Amine 24-Aminotetracosanoic Acid Coupling_Step1 C24_Amine->Coupling_Step1 NBD_Cl NBD-Cl NBD_Cl->Coupling_Step1 NBD_Acid NBD-C24 Acid Coupling Amide Coupling (DCC, DMAP) NBD_Acid->Coupling Sphingosine D-erythro-Sphingosine Sphingosine->Coupling NBD_Ceramide NBD-C24-Ceramide Coupling->NBD_Ceramide Crude Crude Product Coupling_Step1->NBD_Acid Column Silica Gel Chromatography Crude->Column Pure Pure NBD-C24-Ceramide Column->Pure

Caption: Workflow for the synthesis and purification of NBD-C24-Ceramide.

Ceramide_Signaling Stress Cellular Stress (e.g., UV, Cytokines) SMase Sphingomyelinase (SMase) Stress->SMase Ceramide Ceramide SMase->Ceramide CerS Ceramide Synthase (CerS) CerS->Ceramide Sphingomyelin Sphingomyelin Ser_Palm Serine + Palmitoyl-CoA Ser_Palm->CerS Apoptosis Apoptosis Ceramide->Apoptosis Senescence Cell Senescence Ceramide->Senescence Autophagy Autophagy Ceramide->Autophagy

Caption: Simplified ceramide signaling pathway.

Experimental_Workflow Start Start Cell_Culture Culture cells on glass coverslips Start->Cell_Culture Labeling Label cells with Fluorescent this compound-BSA (30 min, 37°C) Cell_Culture->Labeling Wash Wash cells (3x) Labeling->Wash Chase Chase period (optional) Wash->Chase Imaging Fluorescence Microscopy Wash->Imaging no chase Chase->Imaging Analysis Image Analysis and Data Interpretation Imaging->Analysis End End Analysis->End

Caption: Experimental workflow for cellular imaging with fluorescent this compound.

References

C24-Ceramide ELISA Kit: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of C24-Ceramide in various biological samples using an ELISA (Enzyme-Linked Immunosorbent Assay) kit. This compound, a bioactive sphingolipid, is implicated in a multitude of cellular processes, including apoptosis, cell signaling, and inflammation, making its accurate measurement crucial for research and drug development in oncology, immunology, and metabolic diseases.

Principle of the Assay

The this compound ELISA kit typically operates on the principle of competitive ELISA.[1][2][3] In this format, a known amount of this compound is pre-coated onto the wells of a microplate. When the sample or standard is added to the wells, the this compound in the sample competes with the coated this compound for binding to a specific primary antibody. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then added, which binds to the primary antibody. After a washing step to remove unbound reagents, a substrate solution is added. The enzyme catalyzes a reaction that produces a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[2] The concentration is then determined by comparing the optical density of the samples to a standard curve generated from known concentrations of this compound.

Alternatively, some kits may utilize a sandwich ELISA format. In this method, the microplate wells are pre-coated with a capture antibody specific for Ceramide.[4] Samples or standards are added, and the Ceramide binds to the capture antibody. A second, HRP-conjugated detection antibody, also specific for Ceramide, is then added, forming a "sandwich" complex. After washing, the addition of a TMB substrate solution results in a color change that is directly proportional to the amount of Ceramide in the sample.

Applications

The quantification of this compound has significant applications in various research fields:

  • Cancer Research: this compound has been identified as a potential diagnostic biomarker in gallbladder cancer and is associated with tumor staging and prognosis. It plays a role in promoting cancer cell proliferation and migration.

  • Immunology: Ceramides, including this compound, are involved in modulating immune responses. They can influence the function and survival of immune cells such as dendritic cells and T cells.

  • Neuroscience: Specific ceramide species are crucial for the functional integrity of the central nervous system.

  • Skin Biology: this compound is essential for skin barrier function and plays a role in skin regeneration and wound healing.

  • Apoptosis Research: The saturation of the ceramide acyl chain, such as in C16:0 ceramide versus C24:1 ceramide, can determine its apoptotic activity.

Experimental Workflow

ELISA_Workflow start Start prep Sample and Reagent Preparation start->prep add_sample Add Standards & Samples to Coated Plate prep->add_sample incubate1 Incubate add_sample->incubate1 wash1 Wash Plate incubate1->wash1 add_detection Add Detection Antibody (HRP-Conjugated) wash1->add_detection incubate2 Incubate add_detection->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add TMB Substrate wash2->add_substrate incubate3 Incubate in Dark add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Calculate Results read_plate->analyze end End analyze->end C24_Ceramide_Signaling C24 This compound AKT AKT Pathway C24->AKT Activates ERK ERK1/2 Pathway C24->ERK Activates PI3K PI3K/Akt Inhibition C24->PI3K Induces ERK_Inhibit ERK Inhibition C24->ERK_Inhibit Induces Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration ERK->Migration Apoptosis Apoptosis PI3K->Apoptosis ERK_Inhibit->Apoptosis

References

Application Note: High-Performance Thin-Layer Chromatography for the Quantitative Analysis of C24-Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that play crucial roles in various cellular processes, including proliferation, apoptosis, and signal transduction.[1][2] C24-Ceramide (N-lignoceroyl-D-erythro-sphingosine), a very-long-chain ceramide, is of particular interest due to its association with cellular stress responses and its potential as a biomarker in diseases such as cancer and metabolic disorders.[3][4][5] High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and reliable method for the separation and quantification of lipid classes, making it an ideal technique for analyzing this compound in complex biological matrices. This application note provides a detailed protocol for the extraction, separation, and quantification of this compound using HPTLC.

Principle of HPTLC for Ceramide Analysis

HPTLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel on the HPTLC plate) and a mobile phase (a solvent system). For ceramides, separation is primarily influenced by the polarity of the molecule. Although ceramides are generally nonpolar, differences in acyl chain length and hydroxylation can affect their interaction with the stationary phase. In a normal-phase system, less polar compounds travel further up the plate, resulting in higher Retention factor (Rf) values. After separation, the lipid spots are visualized, and their density is measured with a densitometer to allow for quantitative analysis.

Signaling Pathway of this compound

This compound is primarily synthesized through the de novo pathway, where the enzyme Ceramide Synthase 2 (CerS2) specifically acylates a sphingoid base with a C24 fatty acid. It acts as a critical signaling molecule involved in pathways regulating cell growth and survival.

G This compound De Novo Synthesis and Signaling cluster_synthesis De Novo Synthesis Pathway cluster_signaling Downstream Signaling SPT Serine Palmitoyltransferase (SPT) KSR 3-Ketosphinganine Reductase SPT->KSR 3-Ketosphinganine CerS2 Ceramide Synthase 2 (CerS2) KSR->CerS2 Dihydrosphingosine Dihydroceramide Dihydroceramide CerS2->Dihydroceramide + Lignoceroyl-CoA (C24) DES Dihydroceramide Desaturase C24_Ceramide This compound DES->C24_Ceramide PalmitoylCoA Palmitoyl-CoA + Serine PalmitoylCoA->SPT Dihydroceramide->DES PIP4K2G PIP4K2G C24_Ceramide->PIP4K2G Directly Binds & Activates Apoptosis Apoptosis (Programmed Cell Death) C24_Ceramide->Apoptosis Modulates mTOR_Pathway mTOR Signaling Activation PIP4K2G->mTOR_Pathway Proliferation Cell Proliferation & Migration mTOR_Pathway->Proliferation

Caption: this compound synthesis and its role in cell signaling.

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound from biological samples.

Materials and Reagents
  • Standards: this compound (N-lignoceroyl-D-erythro-sphingosine) (Avanti Polar Lipids or equivalent).

  • HPTLC Plates: Silica gel 60 F₂₅₄, 20 x 10 cm (Merck or equivalent).

  • Solvents (HPLC or analytical grade): Chloroform, Methanol, Isopropanol, Acetic Acid, Diethyl Ether.

  • Lipid Extraction Reagents: Dichloromethane, Methanol (Folch method).

  • Visualization Reagent: 10% (w/v) copper (II) sulfate in 8% (v/v) phosphoric acid, or 0.05% Primuline in acetone-water (80:20 v/v).

  • Equipment:

    • HPTLC automatic sample applicator (e.g., CAMAG Linomat 5).

    • Chromatography developing chamber (twin-trough chamber recommended).

    • Plate heater or oven.

    • TLC scanner (densitometer) with appropriate software.

    • UV lamp (for primuline visualization).

    • Glassware, syringes, and standard laboratory equipment.

Experimental Workflow Diagram

The overall process from sample receipt to final data analysis is depicted in the workflow below.

G start Sample Collection (e.g., tissue, plasma) extraction Lipid Extraction (e.g., Folch Method) start->extraction drying Dry Down Lipid Extract (Nitrogen Stream) extraction->drying reconstitution Reconstitute in Chloroform/Methanol drying->reconstitution application Sample & Standard Application (Automated Applicator) reconstitution->application development HPTLC Plate Development (Chromatography Chamber) application->development drying_plate Dry Plate development->drying_plate visualization Visualization (Spray with Reagent & Heat) drying_plate->visualization scanning Densitometric Scanning (TLC Scanner) visualization->scanning analysis Data Analysis (Peak Integration & Quantification) scanning->analysis end Report Results analysis->end

Caption: Workflow for HPTLC analysis of this compound.

Detailed Methodologies

3.1. Standard Solution Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in a chloroform:methanol (2:1, v/v) mixture.

  • From the stock solution, create a series of working standard solutions ranging from 10 ng/µL to 200 ng/µL by serial dilution for the calibration curve.

3.2. Sample Preparation: Lipid Extraction

  • For tissue samples, homogenize a known weight (e.g., 50-100 mg) in a chloroform:methanol (2:1, v/v) solution. For plasma samples (e.g., 100 µL), add the solvent mixture directly.

  • Vortex the mixture vigorously for 2 minutes and incubate at room temperature for 20 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a precise volume (e.g., 100 µL) of chloroform:methanol (2:1, v/v) for HPTLC application.

3.3. HPTLC Plate Preparation and Sample Application

  • Pre-wash the HPTLC plate by developing it in methanol and dry it in an oven at 110°C for 30 minutes to activate the silica.

  • Using an automated applicator, apply 2-5 µL of each standard and sample solution as 8 mm bands, positioned 10 mm from the bottom edge of the plate.

3.4. Chromatographic Development

  • Prepare the mobile phase. A common system for separating ceramides is Chloroform:Methanol:Acetic Acid (190:9:1, v/v/v) .

  • Pour the mobile phase into a twin-trough chamber and allow the atmosphere to saturate for at least 20 minutes.

  • Place the HPTLC plate in the chamber and develop it until the solvent front reaches a distance of 80 mm from the application point.

  • Remove the plate and dry it completely in a fume hood or with a stream of warm air.

3.5. Visualization and Densitometry

  • Uniformly spray the dried plate with the 10% copper sulfate reagent.

  • Heat the plate on a plate heater or in an oven at 160-180°C for 10-15 minutes until the lipid spots become visible as dark bands.

  • Allow the plate to cool to room temperature.

  • Scan the plate using a TLC scanner in absorbance mode at a wavelength of 370 nm.

Data Presentation and Quantification

Quantitative analysis is performed by creating a calibration curve from the integrated peak areas of the this compound standards.

Logical Relationship in Ceramide Separation

HPTLC separates ceramides based on polarity, which is influenced by acyl chain length. Very-long-chain ceramides like C24 are less polar than shorter-chain ceramides and thus migrate further on the plate.

G cluster_hptlc HPTLC Separation Principle cluster_properties Molecular Properties Origin Application Origin (High Polarity) C16 C16-Ceramide (Higher Polarity) Low Rf SolventFront Solvent Front (Low Polarity) C18 C18-Ceramide C24 This compound (Lower Polarity) High Rf AcylLength Acyl Chain Length AcylLength->C16 Shorter AcylLength->C24 Longer Polarity Overall Polarity AcylLength->Polarity Influences Polarity->C16 Higher Polarity->C24 Lower Migration Migration Distance (Rf) Polarity->Migration Inversely Affects Migration->C16 Shorter Migration->C24 Longer

Caption: Relationship between ceramide structure and HPTLC migration.

Table 1: Calibration Data for this compound

A calibration curve is generated by plotting the peak area against the amount of this compound applied. A linear regression is then applied to the data.

Standard No.Amount Applied (ng/band)Integrated Peak Area (AU)
1201550
2403100
3806250
41209400
516012500
620015800
Regression y = 78.5x - 50 R² = 0.998
Table 2: Quantification of this compound in Samples

The amount of this compound in unknown samples is calculated using the regression equation from the calibration curve. The final concentration is determined by accounting for the initial sample weight/volume and the reconstitution volume.

Sample IDVolume Applied (µL)Peak Area (AU)Amount Calculated (ng/band)Concentration (µg/g tissue)
Control 15750095.519.1
Treated 1511200142.728.5
Control 257850100.020.0
Treated 2511900151.630.3

Calculation Example for Control 1:

  • Amount (ng) = (7500 + 50) / 78.5 = 95.5 ng

  • Concentration in extract (ng/µL) = 95.5 ng / 5 µL = 19.1 ng/µL

  • Total amount in sample (ng) = 19.1 ng/µL * 100 µL (reconstitution vol) = 1910 ng

  • Final Concentration (µg/g) = 1.91 µg / 0.1 g (initial tissue weight) = 19.1 µg/g

References

Application Notes and Protocols for the GC-MS Analysis of C24-Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle regulation, and cellular stress responses. C24-Ceramide (N-lignoceroyl-D-erythro-sphingosine) is a very-long-chain ceramide that has been implicated in the pathophysiology of several diseases, including cancer and metabolic disorders. Accurate and sensitive quantification of this compound is essential for understanding its biological functions and for the development of novel therapeutic strategies.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. For non-volatile molecules like ceramides, derivatization is required to increase their volatility for GC-MS analysis. This document provides a detailed protocol for the analysis of this compound using GC-MS following trimethylsilyl (TMS) derivatization.

Signaling Pathway of this compound

This compound is involved in complex signaling pathways that can influence cell fate. One of the key pathways involves the induction of apoptosis. Elevated levels of this compound can lead to the formation of ceramide-enriched membrane platforms, which facilitate the activation of downstream effector molecules, ultimately leading to programmed cell death.

C24_Ceramide_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol C24_Ceramide This compound Rafts Ceramide-Enriched Membrane Rafts C24_Ceramide->Rafts Accumulation Bax Bax Activation Rafts->Bax Recruitment & Activation Mitochondrion Mitochondrion Bax->Mitochondrion Translocation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis GCMS_Workflow Sample_Homogenization 1. Sample Homogenization Internal_Standard Add Internal Standard (e.g., C17-Ceramide) Sample_Homogenization->Internal_Standard Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer method) Derivatization 3. Trimethylsilyl (TMS) Derivatization Lipid_Extraction->Derivatization Internal_Standard->Lipid_Extraction GC_MS_Analysis 4. GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing 5. Data Processing and Quantification GC_MS_Analysis->Data_Processing

Application Notes & Protocols: C24-Ceramide Delivery Using Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and in vitro application of C24-ceramide loaded lipid nanoparticles (LNPs). The protocols outlined below are designed to be adaptable for various research and preclinical development settings.

Introduction

This compound, a very long-chain sphingolipid, is a potent bioactive molecule known to induce apoptosis and cell cycle arrest in various cancer cell lines. Its therapeutic potential, however, is significantly hampered by its high hydrophobicity and poor bioavailability. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of lipophilic drugs like this compound. By encapsulating this compound within a lipid-based nanocarrier, it is possible to enhance its solubility, stability, and cellular uptake, thereby augmenting its therapeutic efficacy. This document details the necessary protocols for the successful formulation and evaluation of this compound loaded LNPs.

Data Presentation: LNP Formulation and Characterization

Quantitative data from the formulation and characterization of this compound loaded LNPs should be meticulously recorded and presented for comparative analysis.

Table 1: this compound LNP Formulation Parameters

ComponentMolar Ratio (%)Role in Formulation
Ionizable Lipid (e.g., DLin-MC3-DMA)50Key for endosomal escape and nucleic acid encapsulation (if applicable). Essential for interaction with cargo.
Helper Lipid (e.g., DSPC)10Provides structural integrity to the LNP.
Cholesterol38.5Stabilizes the lipid bilayer and facilitates membrane fusion.
PEG-Lipid (e.g., DMG-PEG2000)1.5Confers "stealth" properties, reducing opsonization and increasing circulation time.
This compound (Cargo) VariesThe therapeutic payload.

Table 2: Physicochemical Characterization of this compound LNPs

ParameterMethodAcceptance Criteria
Mean Particle Size (nm)Dynamic Light Scattering (DLS)80 - 150
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Zeta Potential (mV)Laser Doppler ElectrophoresisNear-neutral at physiological pH
Encapsulation Efficiency (%)Fluorescence-based Assay / HPLC> 90%

Experimental Protocols

Protocol for this compound LNP Formulation via Microfluidic Mixing

Microfluidic mixing offers a rapid and reproducible method for LNP synthesis with precise control over particle size.[1][2]

Materials:

  • This compound

  • Ionizable lipid, Helper lipid, Cholesterol, PEG-lipid

  • Ethanol (anhydrous)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringes and tubing compatible with the microfluidic device

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare Lipid-Ethanol Phase: Dissolve the ionizable lipid, helper lipid, cholesterol, PEG-lipid, and this compound in anhydrous ethanol to the desired molar ratios and final lipid concentration (e.g., 10-20 mM total lipid).

  • Prepare Aqueous Phase: Prepare the citrate buffer (50 mM, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the aqueous citrate buffer into another.

    • Set the flow rate ratio on the microfluidic device, typically at 1:3 (organic:aqueous).

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs, encapsulating the this compound.

  • Purification:

    • Collect the LNP suspension from the outlet of the microfluidic device.

    • Dialyze the LNP suspension against PBS (pH 7.4) for at least 12 hours at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and exchange the buffer.

  • Sterilization and Storage:

    • Filter the purified LNP suspension through a 0.22 µm sterile filter.

    • Store the this compound loaded LNPs at 4°C.

Protocol for Determining Encapsulation Efficiency

This protocol is adapted from the RiboGreen assay, commonly used for nucleic acids, but can be modified with a suitable fluorescent dye for lipid quantification. A more direct method using HPLC is also an option.

Materials:

  • This compound loaded LNP suspension

  • A suitable fluorescent lipid dye (e.g., a dye that fluoresces upon binding to ceramide or lipids in a hydrophobic environment)

  • Triton X-100 (10% v/v solution)

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Fluorometer and 96-well black plates

Procedure:

  • Standard Curve: Prepare a standard curve of this compound with the chosen fluorescent dye to correlate fluorescence intensity with concentration.

  • Sample Preparation:

    • Dilute the this compound LNP suspension in TE buffer.

    • Prepare two sets of samples from the diluted LNP suspension.

  • Total this compound Measurement:

    • To the first set of samples, add Triton X-100 to a final concentration of 0.5% to lyse the LNPs and expose all the encapsulated this compound.

  • Free this compound Measurement:

    • To the second set of samples, add an equal volume of TE buffer (without Triton X-100).

  • Fluorescence Measurement:

    • Add the fluorescent dye to all samples and incubate as per the dye manufacturer's instructions.

    • Measure the fluorescence intensity using a fluorometer.

  • Calculation:

    • Determine the concentration of total and free this compound using the standard curve.

    • Calculate the encapsulation efficiency (EE) using the formula: EE (%) = [(Total Ceramide - Free Ceramide) / Total Ceramide] x 100

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • This compound loaded LNPs

  • Empty LNPs (vehicle control)

  • Free this compound (positive control, if soluble in a vehicle compatible with cell culture)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound LNPs and control formulations in complete cell culture medium.

    • Remove the old medium from the cells and add the treatment solutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualization of Pathways and Workflows

This compound Induced Apoptosis Signaling Pathway

This compound is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of executioner caspases.

C24_Ceramide_Apoptosis cluster_LNP_Delivery Cellular Delivery cluster_Apoptosis_Pathways Apoptotic Signaling C24_LNP This compound LNP Endocytosis Endocytosis C24_LNP->Endocytosis Endosomal_Escape Endosomal Escape Endocytosis->Endosomal_Escape C24_Ceramide Cytosolic this compound Endosomal_Escape->C24_Ceramide Mitochondria Mitochondria C24_Ceramide->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of this compound induced apoptosis.

Experimental Workflow for this compound LNP Development

This diagram outlines the logical progression from LNP formulation to preclinical evaluation.

LNP_Workflow Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (Size, PDI, Zeta, EE) Formulation->Characterization In_Vitro_Screening In Vitro Screening (Cytotoxicity, Cellular Uptake) Characterization->In_Vitro_Screening In_Vivo_Studies In Vivo Efficacy & Toxicology (Animal Models) In_Vitro_Screening->In_Vivo_Studies Data_Analysis Data Analysis & Interpretation In_Vivo_Studies->Data_Analysis Lead_Optimization Lead Candidate Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for the development of this compound LNPs.

References

Application Notes and Protocols for Tracing C24-Ceramide Metabolism using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and stress responses. Dysregulation of ceramide metabolism, particularly that of very-long-chain ceramides such as C24-ceramide, has been implicated in numerous pathologies, including metabolic diseases, cardiovascular conditions, and cancer.[1] Stable isotope labeling, in conjunction with mass spectrometry, offers a powerful and precise methodology for tracing the metabolic fate of this compound, providing invaluable insights into its synthesis, degradation, and downstream signaling pathways.

These application notes provide detailed protocols and data presentation guidelines for researchers investigating this compound metabolism. The following sections will cover the primary metabolic pathways, experimental design considerations for stable isotope tracing, detailed laboratory protocols, and data analysis strategies.

This compound Metabolic Pathways

C24-Ceramides are primarily synthesized and catabolized through three major pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[1][2] Understanding these pathways is crucial for designing effective isotope tracing experiments.

  • De Novo Synthesis: This pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine.[2] A series of enzymatic reactions, including the crucial step catalyzed by Ceramide Synthase 2 (CerS2) , which specifically acylates the sphingoid backbone with very-long-chain fatty acids like lignoceric acid (C24:0), leads to the formation of dihydroceramide.[3] A final desaturation step produces this compound.

  • Sphingomyelin Hydrolysis: this compound can be generated from the breakdown of C24-sphingomyelin by the action of sphingomyelinases.

  • Salvage Pathway: This pathway recycles sphingosine, which can be re-acylated by CerS2 to form this compound.

The interplay between these pathways dictates the cellular levels of this compound and its downstream metabolites.

C24_Ceramide_Metabolism cluster_denovo De Novo Synthesis Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Dihydroceramide C24-Dihydroceramide Ketosphinganine->Dihydroceramide CerS2 C24_Ceramide This compound Dihydroceramide->C24_Ceramide DEGS1 Sphingomyelin C24-Sphingomyelin C24_Ceramide->Sphingomyelin SMS Sphingosine Sphingosine C24_Ceramide->Sphingosine Ceramidase Downstream Downstream Metabolites & Signaling C24_Ceramide->Downstream Sphingomyelin->C24_Ceramide SMase Sphingosine->C24_Ceramide CerS2 (Salvage Pathway)

Figure 1: Simplified overview of this compound metabolism.

Experimental Design and Protocols

Tracing this compound metabolism typically involves the introduction of a stable isotope-labeled precursor, followed by the collection of samples at various time points and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Choice of Isotopic Tracer

The selection of the stable isotope tracer is critical and depends on the specific metabolic pathway being investigated. Common tracers include:

  • [U-¹³C₁₆]-Palmitate: To trace the de novo synthesis pathway.

  • [¹³C₃, ¹⁵N]-Serine: To trace the sphingoid backbone in de novo synthesis.

  • [D₇]-Sphingosine: To trace the salvage pathway.

  • [²H₂]O (Deuterated water): For a global view of ceramide turnover and synthesis from various sources.

Experimental Workflow

The general workflow for a stable isotope tracing experiment is as follows:

Experimental_Workflow Start Start: Cell Culture or Animal Model Labeling Introduce Stable Isotope Labeled Precursor Start->Labeling TimeCourse Time-Course Incubation Labeling->TimeCourse Harvest Harvest Samples (Cells, Tissues, Plasma) TimeCourse->Harvest Extraction Lipid Extraction Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Analysis Data Analysis: Isotopologue Enrichment LCMS->Analysis End End: Metabolic Flux Determination Analysis->End

Figure 2: General experimental workflow for stable isotope tracing.

Protocol 1: Stable Isotope Labeling of this compound in Cultured Cells

This protocol describes the labeling of this compound in a cell culture model using [U-¹³C₁₆]-Palmitate.

Materials:

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • [U-¹³C₁₆]-Palmitic acid (Cambridge Isotope Laboratories, Inc.)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Methanol, Chloroform, and 0.9% NaCl solution (for lipid extraction)

  • Internal Standard: C17:0-Ceramide

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.

  • Preparation of Labeling Medium: a. Prepare a stock solution of [U-¹³C₁₆]-Palmitate complexed to fatty acid-free BSA. A 5:1 molar ratio of fatty acid to BSA is recommended. b. Briefly, dissolve the labeled fatty acid in ethanol, evaporate the ethanol under a stream of nitrogen, and resuspend in a warm (37°C) solution of BSA in serum-free medium. c. Filter-sterilize the solution. d. Dilute the stock solution into complete cell culture medium to the desired final concentration (e.g., 25-100 µM).

  • Labeling: a. Aspirate the growth medium from the cells and wash once with sterile PBS. b. Add the pre-warmed labeling medium to the cells. c. Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

  • Cell Harvesting and Lipid Extraction (Bligh-Dyer Method): a. At each time point, place the culture dish on ice. b. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold methanol to each well to quench metabolic activity and scrape the cells. d. Transfer the cell suspension to a glass tube and add the internal standard. e. Add 0.5 mL of chloroform and vortex thoroughly. f. Add another 0.5 mL of chloroform and vortex again. g. Add 0.5 mL of 0.9% NaCl solution and vortex thoroughly. h. Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases. i. Carefully collect the lower organic phase (containing lipids) and transfer to a new glass tube. j. Dry the lipid extract under a stream of nitrogen gas. k. Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., Methanol:Acetonitrile 1:1 v/v).

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general method for the quantification of this compound and its isotopologues by LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for unlabeled and labeled this compound. The exact m/z values will depend on the isotopic label used. For C24:0-ceramide and its ¹³C₁₆-palmitate labeled counterpart, the transitions would be:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C24:0-Ceramide (unlabeled)650.6264.3
¹³C₁₆-C24:0-Ceramide666.6264.3
C17:0-Ceramide (Internal Std)552.5264.3

Note: The product ion at m/z 264.3 corresponds to the sphingosine backbone.

Data Presentation and Analysis

Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.

Quantitative Data Tables

Table 1: Fractional Enrichment of this compound Over Time

This table shows the percentage of the this compound pool that has incorporated the stable isotope label at different time points.

Time (hours)% Labeled this compound (Mean ± SD)
00.0 ± 0.0
15.2 ± 0.8
418.9 ± 2.1
835.6 ± 3.5
2462.3 ± 5.4

Table 2: Relative Abundance of this compound Metabolites

This table can be used to compare the relative amounts of this compound and its downstream metabolites under different experimental conditions.

ConditionThis compound (Relative Abundance)C24-Sphingomyelin (Relative Abundance)
Control1.00 ± 0.121.00 ± 0.15
Treatment X2.54 ± 0.281.21 ± 0.18
Data Analysis

The fractional synthesis rate (FSR) of this compound can be calculated from the rate of incorporation of the isotopic label into the this compound pool over time. This is typically determined by fitting the enrichment data to a one-phase exponential association model.

The turnover rate can be estimated from the decay of the labeled this compound pool after a pulse-chase experiment.

This compound Signaling

This compound is known to influence key signaling pathways, particularly those related to insulin resistance and apoptosis. Tracing the metabolic flux of this compound can be correlated with changes in these pathways.

Signaling_Pathway C24_Ceramide Increased this compound PP2A Activation of PP2A C24_Ceramide->PP2A Mitochondria Mitochondrial Dysfunction C24_Ceramide->Mitochondria Akt Dephosphorylation of Akt/PKB PP2A->Akt Insulin Impaired Insulin Signaling Akt->Insulin Apoptosis Induction of Apoptosis Mitochondria->Apoptosis

Figure 3: this compound's role in signaling pathways.

Conclusion

Stable isotope labeling is an indispensable tool for elucidating the complex dynamics of this compound metabolism. The protocols and guidelines presented here provide a robust framework for researchers to design and execute experiments that can yield significant insights into the role of this compound in health and disease. Careful experimental design, precise execution of protocols, and rigorous data analysis will enable a deeper understanding of these critical lipid signaling molecules and may pave the way for novel therapeutic interventions.

References

Application Notes & Protocols: C24-Ceramide Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that play a central role as signaling molecules in various cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] N-tetracosanoyl-sphing-4-enine (C24:0-Ceramide) is a very-long-chain ceramide that has garnered significant attention due to its association with several pathological conditions. Elevated levels of C24:0-Ceramide have been linked to insulin resistance, diabetes, and cardiovascular disease.[3][4] Furthermore, the ratio of C24:0 to other ceramides, such as C16:0, C18:0, and C24:1, is emerging as a more sensitive biomarker for cardiovascular-related death than low-density lipoprotein cholesterol.[5] In the context of cancer, aberrant expression of enzymes involved in C24-Ceramide synthesis, like Ceramide Synthase 2 (CERS2), has been associated with tumor progression and prognosis in diseases such as gallbladder cancer.

Accurate quantification of this compound in biological samples is therefore crucial for both basic research and clinical applications. This document provides detailed protocols for the use of this compound standards in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with an overview of its relevant signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of C24:0-Ceramide using LC-MS/MS, based on established and validated methods.

Table 1: LC-MS/MS Method Parameters for C24:0-Ceramide Quantification

ParameterValueReference
Linear Dynamic Range 0.08–16 µg/mL in human plasma
0–714 ng/mL in plasma matrix
Lower Limit of Quantification (LLOQ) 0.08 µg/mL in human plasma
0.01-0.50 ng/mL for distinct ceramides
Limit of Detection (LOD) Signal/noise ratio of 3
Absolute Recovery from Plasma 114%
Intra-run Precision (%CV) 2.8–3.4%
Inter-run Precision (%CV) 3.6%
Intra-run Accuracy (%RE) -1.0–4.1%
Inter-run Accuracy (%RE) 1.3%
Internal Standard Deuterated C24:0-Ceramide ([²H₄]Cer(24:0)) or C25-Ceramide

Table 2: Mass Spectrometry Transitions for C24:0-Ceramide

AnalytePrecursor Ion (m/z)Product Ion (m/z)ModeReference
C24:0-Ceramide650.6264.3Positive ESI
[²H₄]Cer(24:0) (Internal Standard)654.6264.3Positive ESI
C25-Ceramide (Internal Standard)664.6264.3Positive ESI

Experimental Protocols

Preparation of this compound Standard Stock and Working Solutions

This protocol describes the preparation of standard solutions required for generating calibration curves and quality controls.

Materials:

  • C24:0-Ceramide powder

  • Deuterated C24:0-Ceramide ([²H₄]Cer(24:0)) or C25-Ceramide (for internal standard)

  • Isopropanol, LC-MS grade

  • Chloroform, LC-MS grade

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh the C24:0-Ceramide standard.

    • Dissolve in isopropanol or chloroform to a final concentration of 1 mg/mL.

    • Prepare the internal standard stock solution in the same manner.

  • Working Solution Preparation:

    • Dilute the stock solutions with isopropanol to prepare working solutions at desired concentrations. For example, a working solution containing 800 µg/mL of C24:0-Ceramide can be prepared.

  • Internal Standard/Protein Precipitation Solution:

    • Prepare a solution containing the internal standard in an isopropanol-chloroform mixture (e.g., 9:1 v/v). A typical concentration for the internal standard working solution is 0.05 µg/mL of [²H₄]Cer(24:0).

Sample Preparation and Extraction from Biological Matrices

This protocol outlines the extraction of this compound from plasma and tissue samples.

Materials:

  • Biological samples (plasma, tissue homogenate)

  • Internal Standard/Protein Precipitation Solution

  • 5% Bovine Serum Albumin (BSA) in water (for surrogate matrix)

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Procedure for Plasma Samples:

  • Aliquot 50 µL of plasma samples, standards, quality controls (QCs), and blank into a 96-well plate.

  • To each well (except the blank), add 400 µL of the internal standard/protein precipitation solution. To the blank well, add 400 µL of the isopropanol-chloroform (9:1) solvent.

  • Vortex the plate for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 3000 x g for 10 minutes.

  • Transfer 250 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Procedure for Tissue Samples:

  • Homogenize the tissue sample.

  • Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture to the homogenized tissue and vortex at 4°C.

  • Filter the organic phase using a glass wool filter to remove solid particles.

  • Dry the collected eluent under a stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general method for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A reverse-phase column such as a C8 or C18 column is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in isopropanol.

  • Gradient Elution: A step gradient can be employed to separate the analyte from other matrix components. An example gradient is as follows:

    • 0–0.5 min, 65% B

    • 0.5–2 min, 65% to 90% B

    • 2–2.1 min, 90% to 100% B

    • 2.1–3 min, 100% B

    • 3–3.1 min, 100% to 65% B

    • 3.1–5 min, 65% B

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 10-25 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • C24:0-Ceramide: 650.6 → 264.3

    • Internal Standard ([²H₄]Cer(24:0)): 654.6 → 264.3

    • Internal Standard (C25-Ceramide): 664.6 → 264.3

  • Optimize other MS parameters such as declustering potential, collision energy, and source temperature for the specific instrument used.

Calibration Curve and Quantification
  • Calibration Standards: Due to the endogenous presence of this compound in biological matrices, a surrogate matrix like 5% BSA in water is often used to prepare calibration standards. Spike the this compound working solution into the surrogate matrix to create a series of standards covering the expected concentration range in the samples.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Ceramide Biosynthesis Pathways

Ceramide is a central hub in sphingolipid metabolism and can be synthesized through several pathways. The de novo synthesis pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. Ceramide can also be generated through the hydrolysis of sphingomyelin by sphingomyelinases or from the breakdown of other complex sphingolipids.

Caption: Overview of the major ceramide biosynthesis pathways.

This compound Signaling in Disease

This compound has been implicated in various signaling pathways related to disease progression. For instance, in gallbladder cancer, elevated this compound levels have been shown to promote cell proliferation and migration. This is thought to occur through the direct binding of this compound to phosphatidylinositol 5-phosphate 4-kinase type-2 gamma (PIP4K2C), which in turn facilitates the activation of the mTOR signaling pathway.

C24_Ceramide_Signaling C24_Ceramide This compound PIP4K2C PIP4K2C C24_Ceramide->PIP4K2C Direct Binding mTOR_Signaling mTOR Signaling PIP4K2C->mTOR_Signaling Activation Cell_Proliferation Cell Proliferation mTOR_Signaling->Cell_Proliferation Cell_Migration Cell Migration mTOR_Signaling->Cell_Migration

Caption: this compound signaling in gallbladder cancer.

Experimental Workflow for this compound Quantification

The following diagram illustrates the logical flow of the experimental procedure for quantifying this compound in biological samples.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis Sample_Collection Biological Sample (Plasma, Tissue) Protein_Precipitation Protein Precipitation with IS Sample_Collection->Protein_Precipitation Standard_Preparation Prepare this compound Standards & IS Standard_Preparation->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis (MRM Mode) Supernatant_Collection->LC_MS_MS Data_Processing Data Processing LC_MS_MS->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification

Caption: Workflow for this compound quantitative analysis.

References

Application Notes and Protocols: C24-Ceramide Antibody for Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of C24-Ceramide antibodies in immunohistochemistry (IHC). This compound, a key member of the sphingolipid family, is integral to various cellular processes, including apoptosis, cell growth, and inflammation.[1] Its distinct roles in both cellular signaling and structural integrity make it a significant biomarker in various physiological and pathological states.[1]

Introduction to this compound

Ceramides are bioactive lipids composed of a sphingoid base linked to a fatty acid.[1] The length of the fatty acid chain determines the specific type of ceramide and influences its biological function. This compound, containing a 24-carbon fatty acid chain, is classified as a very-long-chain ceramide. It is synthesized through the de novo pathway, involving enzymes such as ceramide synthase 2 (CerS2), or via the salvage pathway. This compound plays a crucial role in the formation of the epidermal barrier and has been implicated in the pathology of various diseases, including cancer and neurodegenerative disorders.

This compound Signaling Pathways

This compound is a key signaling molecule involved in multiple intracellular pathways that regulate fundamental cellular processes.

C24_Ceramide_Signaling cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_downstream Downstream Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine + Palmitoyl-CoA->Dihydroceramide SPTLC1 This compound This compound Dihydroceramide->this compound CerS2 Sphingomyelin Sphingomyelin Sphingomyelin->this compound SMase PIP4K2G PIP4K2G mTOR_Activation mTOR Activation Cell_Proliferation Cell Proliferation & Migration Apoptosis_Regulation Apoptosis Regulation AKT_ERK AKT/ERK Signaling Cell_Growth Cell Growth & Skin Regeneration

Applications in Immunohistochemistry

Immunohistochemistry is a powerful technique for visualizing the distribution and localization of this compound in tissue sections. This can provide valuable insights into its role in disease progression and its potential as a therapeutic target. Anti-ceramide antibodies that recognize the C24 species are commercially available and can be used in IHC applications.

Data Presentation

Table 1: this compound Antibody Specifications for IHC

FeatureSpecificationSource
Antibody Type Monoclonal (e.g., clone MID 15B4) or Polyclonal
Host Species Mouse, Rabbit
Isotype IgM, IgG
Reactivity Species independent
Specificity Recognizes C16- and this compound, among others. Specificity can be higher under physiological conditions.
Application Immunohistochemistry (Paraffin-embedded and Frozen sections)

Table 2: Recommended Immunohistochemistry Protocol Parameters

StepParameterRecommended Range/ValueSource
Tissue Fixation Formalin-fixed, paraffin-embedded4% Paraformaldehyde
Section Thickness 4-5 µm4 µm
Deparaffinization Xylene and graded ethanol seriesStandard protocol
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER)0.01 M Sodium Citrate Buffer (pH 6.0) at 99-100°C for 20 minutes
Blocking Universal protein block or serum from secondary antibody host20 minutes at room temperature
Primary Antibody Dilution 1:10 - 1:50 (optimization required)1:10
Primary Antibody Incubation Overnight at 4°C or 45 minutes at room temperatureOvernight at 4°C
Secondary Antibody Biotinylated anti-mouse/rabbit IgG/IgMAs per manufacturer's recommendation
Detection System Streptavidin-Alkaline Phosphatase/HRP with chromogen (e.g., DAB, Vector Red)Standard protocol
Counterstain HematoxylinStandard protocol

Experimental Protocols

Immunohistochemistry Workflow

The following diagram outlines the key steps in a typical immunohistochemistry experiment for the detection of this compound.

IHC_Workflow start Start: Paraffin-Embedded Tissue Section deparaffinization Deparaffinization & Rehydration (Xylene & Graded Ethanol) start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer) deparaffinization->antigen_retrieval blocking Blocking (e.g., Normal Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-C24-Ceramide Ab) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection Detection (e.g., HRP-Streptavidin & DAB) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting visualization Visualization (Microscopy) dehydration_mounting->visualization

Detailed Immunohistochemistry Protocol

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

  • Tissue Preparation and Sectioning:

    • Fix fresh tissue in 10% neutral buffered formalin or 4% paraformaldehyde for 24-48 hours.

    • Dehydrate the tissue through a graded series of ethanol and embed in paraffin wax.

    • Cut 4-µm thick sections and mount on charged microscope slides.

    • Dry the slides in a tissue-drying oven for 45 minutes at 60°C.

  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Rehydrate the sections by immersing in two changes of 100% ethanol for 3 minutes each, followed by 95% and 80% ethanol for 3 minutes each.

    • Rinse gently in running distilled water for 5 minutes.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by steaming slides in 0.01 M sodium citrate buffer (pH 6.0) at 99-100°C for 20 minutes.

    • Allow the slides to cool in the buffer at room temperature for 20 minutes.

    • Rinse in 1X Tris-buffered saline with Tween (TBST) for 1 minute.

  • Immunostaining:

    • Apply a universal protein block to the sections and incubate for 20 minutes at room temperature to block non-specific binding.

    • Drain the blocking solution and apply the primary anti-C24-Ceramide antibody, diluted in antibody diluent, and incubate overnight at 4°C.

    • Rinse the slides in 1X TBST for 1 minute.

    • Apply a biotinylated secondary antibody appropriate for the primary antibody and incubate for 30 minutes at room temperature.

    • Rinse in 1X TBST for 1 minute.

    • Apply alkaline phosphatase or horseradish peroxidase-conjugated streptavidin and incubate for 30 minutes.

    • Rinse in 1X TBST for 1 minute.

    • Apply the appropriate chromogen substrate (e.g., DAB, Vector Red) and incubate until the desired stain intensity develops.

    • Wash the slides in distilled water for 1 minute.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount the coverslip with a permanent mounting medium.

Concluding Remarks

The use of this compound antibodies in immunohistochemistry offers a valuable tool for investigating the spatial distribution of this important lipid in tissues. The protocols and data presented here provide a foundation for researchers to develop and optimize their IHC experiments for this compound detection, ultimately contributing to a deeper understanding of its role in health and disease. It is crucial to note that optimization of antibody concentration, incubation times, and antigen retrieval methods is essential for achieving optimal results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming C24-Ceramide Delivery Challenges in Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C24-ceramide cellular delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound. Due to its very long acyl chain, this compound presents unique challenges in cellular delivery, primarily stemming from its high hydrophobicity and propensity to aggregate in aqueous environments.[1][2][3] This guide will address these issues and provide detailed protocols to help ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why is delivering this compound to cells in culture so challenging?

A1: The primary challenge lies in the biophysical properties of this compound. Its long C24 acyl chain makes it extremely hydrophobic, leading to poor solubility in aqueous cell culture media.[2][3] This often results in the precipitation and aggregation of the ceramide, preventing its efficient uptake by cells and making it difficult to achieve a desired, biologically active concentration.

Q2: What are the common pitfalls to avoid when preparing this compound for cell treatment?

A2: A frequent mistake is the direct addition of this compound dissolved in an organic solvent (like ethanol or DMSO) to the cell culture medium. This can cause the ceramide to precipitate out of solution. Another common issue is the use of high concentrations of organic solvents, which can be toxic to cells and interfere with experimental results. It is also crucial to ensure that the chosen delivery vehicle itself does not exert significant biological effects that could confound the interpretation of the results.

Q3: How can I be sure that the observed cellular effects are due to this compound and not the delivery vehicle?

A3: It is essential to include proper controls in your experimental design. This includes treating cells with the delivery vehicle alone (e.g., empty liposomes or BSA) to account for any effects of the vehicle itself. Additionally, using a biologically inactive analogue of this compound, if available, can help to confirm the specificity of the observed effects.

Q4: What are the expected biological roles of this compound in cells?

A4: this compound is a crucial bioactive lipid involved in a variety of cellular processes. It is a key component of cellular membranes and is implicated in signaling pathways that regulate cell growth, differentiation, senescence, and apoptosis. For instance, it has been shown to be involved in the de novo synthesis pathway that contributes to spontaneous neutrophil apoptosis. Furthermore, alterations in this compound levels have been associated with various diseases, including cancer and neurodegenerative disorders.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during this compound delivery experiments.

Problem Possible Cause Recommended Solution
Precipitation of this compound in culture medium. Direct addition of this compound in organic solvent to the aqueous medium.Utilize a carrier-mediated delivery system such as liposomes or BSA complexes to enhance solubility. The ethanol injection method is a common technique for preparing lipid nanoparticles.
Low cellular uptake of this compound. Aggregation of this compound, preventing efficient interaction with the cell membrane.Optimize the formulation of the delivery vehicle (e.g., lipid composition of liposomes) to ensure the formation of small, stable nanoparticles. Nanoparticle formulations can improve bioavailability.
High cellular toxicity observed. Toxicity of the organic solvent used for initial dissolution. Cytotoxicity of the delivery vehicle itself.Minimize the concentration of the organic solvent in the final cell culture medium. Always include a vehicle-only control to assess its toxicity.
Inconsistent or non-reproducible experimental results. Variability in the preparation of the this compound delivery system. Degradation of this compound stock.Standardize the protocol for preparing the delivery vehicle to ensure batch-to-batch consistency. Store this compound stock solutions appropriately (e.g., at -20°C or lower) and avoid repeated freeze-thaw cycles.
Difficulty in quantifying intracellular this compound levels. Insufficient sensitivity of the detection method.Employ sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification of different ceramide species.

Experimental Workflow for this compound Delivery

cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis dissolve Dissolve this compound in Organic Solvent complexation Complex this compound with Delivery Vehicle dissolve->complexation prepare_vehicle Prepare Delivery Vehicle (e.g., Liposomes, BSA) prepare_vehicle->complexation add_to_cells Add Complex to Cell Culture complexation->add_to_cells incubation Incubate for Desired Time add_to_cells->incubation wash_cells Wash Cells to Remove Excess Complex incubation->wash_cells cell_lysis Cell Lysis and Lipid Extraction wash_cells->cell_lysis biological_assay Perform Biological Assays wash_cells->biological_assay quantification Quantify Intracellular This compound (LC-MS/MS) cell_lysis->quantification

Caption: A generalized workflow for the preparation, delivery, and analysis of this compound in cell culture experiments.

III. Detailed Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes via Ethanol Injection

This protocol is adapted from the ethanol injection method, a common technique for preparing lipid nanoparticles.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, POPC)

  • Cholesterol

  • Ethanol (absolute)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Stir plate and magnetic stir bar

  • Syringe pump (optional, for controlled injection)

Procedure:

  • Lipid Film Hydration:

    • Dissolve this compound, phospholipids, and cholesterol in ethanol in a round-bottom flask. A typical molar ratio could be 13:38:44:5 for DSPC:cholesterol:this compound:DPPG-Na, respectively.

    • The total lipid concentration in ethanol can be around 10-20 mg/mL.

  • Ethanol Injection:

    • Heat the aqueous buffer (e.g., PBS) to a temperature above the phase transition temperature of the lipids (e.g., 60°C).

    • While vigorously stirring the heated aqueous phase, inject the lipid-ethanol solution slowly and dropwise. A syringe pump can be used for a constant injection rate.

    • The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.

  • Solvent Removal and Size Reduction:

    • Continue stirring the liposome suspension at the elevated temperature for a period (e.g., 30-60 minutes) to allow for the evaporation of ethanol.

    • For a more uniform size distribution, the liposome suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

    • The encapsulation efficiency of this compound can be determined by separating the liposomes from the unencapsulated ceramide (e.g., by ultracentrifugation) and quantifying the amount of ceramide in the liposomal pellet.

Protocol 2: Preparation of this compound-BSA Complexes

This method utilizes bovine serum albumin (BSA) as a carrier to improve the solubility of this compound in aqueous solutions.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol or another suitable organic solvent

  • Cell culture medium or buffer (e.g., HBSS with HEPES)

  • Vortex mixer

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in a minimal amount of absolute ethanol to create a concentrated stock solution (e.g., 1-10 mM).

  • Prepare BSA Solution:

    • Dissolve fatty acid-free BSA in the desired aqueous buffer or serum-free medium to a final concentration of, for example, 0.34 mg/mL.

  • Complexation:

    • While vigorously vortexing the BSA solution, slowly add the this compound stock solution dropwise. The molar ratio of ceramide to BSA can be varied, but a 1:1 ratio is a common starting point.

    • Continue vortexing for a few minutes to ensure complete complexation. The solution should become clear.

  • Cell Treatment:

    • The this compound-BSA complex can then be diluted to the desired final concentration in the cell culture medium for treating the cells.

This compound Signaling Pathway Involvement

cluster_akt_erk Cell Survival and Proliferation cluster_apoptosis Apoptosis C24 This compound PI3K PI3K C24->PI3K inhibits ERK ERK C24->ERK inhibits Caspases Caspases C24->Caspases activates Akt Akt PI3K->Akt

Caption: this compound can influence key signaling pathways, often inhibiting pro-survival pathways like PI3K/Akt and ERK, while activating pro-apoptotic pathways involving caspases.

IV. Quantitative Data Summary

The following table summarizes key quantitative parameters from studies utilizing different this compound delivery methods.

Delivery Method Vehicle Composition Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Cell Line Reference
Lipid Nanoparticles (LNP) DSPC, Cholesterol, this compound, DPPG-Na~121-20.292.8HaCaT
Oxidized Graphene Nanoribbons (O-GNRs) O-GNRs---HeLa

Data presented are approximate values and may vary depending on the specific experimental conditions.

V. Concluding Remarks

The successful delivery of this compound to cells is a critical step for elucidating its diverse biological functions. By understanding the inherent challenges and employing appropriate delivery strategies and controls, researchers can overcome the hurdles of its hydrophobicity. The protocols and troubleshooting guide provided in this technical support center aim to facilitate the design and execution of robust and reproducible experiments involving this compound.

References

Technical Support Center: Optimizing LC-MS/MS for C24-Ceramide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for C24-Ceramide analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode and precursor/product ion pair for this compound analysis by LC-MS/MS?

A1: For this compound (N-(tetracosanoyl)-sphing-4-enine), positive-ion electrospray ionization (ESI) is typically used. In this mode, ceramides readily form protonated molecules [M+H]+ or ions resulting from the loss of a water molecule [M+H-H₂O]⁺. The most common and abundant product ion for ceramides results from the cleavage of the amide bond, yielding a fragment with a mass-to-charge ratio (m/z) of 264.[1][2][3] Therefore, the recommended Multiple Reaction Monitoring (MRM) transition for this compound is m/z 650 → 264.[2]

Q2: How can I minimize matrix effects in my this compound analysis of biological samples?

A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[4] To minimize these effects, several strategies can be employed:

  • Effective Sample Preparation: Implement rigorous sample cleanup procedures such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components like phospholipids.

  • Chromatographic Separation: Optimize your LC method to achieve good separation between this compound and co-eluting matrix components.

  • Use of Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as d₇-C24-Ceramide. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components.

Q3: What type of LC column is best suited for this compound analysis?

A3: Reversed-phase columns are commonly used for the separation of ceramides. C8 and C18 columns are both effective, with the choice often depending on the specific sample matrix and the other ceramides being analyzed simultaneously. For instance, a C8 column (2.1 × 150 mm, 5 μm) has been successfully used for the separation of various ceramide species.

Q4: I am observing significant carryover between injections. What are the likely causes and solutions?

A4: Carryover can be a persistent issue in lipid analysis. Potential causes and solutions include:

  • Injector Contamination: The injector needle and rotor seal can be sources of carryover. Ensure your wash solvent is strong enough to dissolve this compound effectively (e.g., isopropanol or a mixture of organic solvents). Increase the volume and duration of the needle wash.

  • Column Contamination: If carryover persists, it may be accumulating on the analytical column. Implement a robust column wash at the end of each run with a high percentage of a strong organic solvent (like 100% isopropanol) to elute any retained lipids.

  • MS Source Contamination: The ion source can become contaminated over time. Regular cleaning of the source components as per the manufacturer's recommendations is crucial.

Troubleshooting Guide

Issue 1: Low or No this compound Signal
Possible Cause Troubleshooting Step
Incorrect MS/MS Transition Verify the precursor ion (m/z 650 for [M+H]⁺) and product ion (m/z 264) are correctly entered in the acquisition method.
Suboptimal Ion Source Parameters Optimize ion source parameters such as capillary voltage, source temperature, and gas flows by infusing a this compound standard solution.
Poor Sample Extraction Recovery Evaluate your extraction procedure. Consider alternative methods (e.g., LLE instead of protein precipitation) or optimize the solvent composition. Use an internal standard to monitor recovery.
Ion Suppression Infuse a constant concentration of this compound post-column while injecting a blank matrix extract. A dip in the signal at the expected retention time indicates ion suppression. Improve sample cleanup or chromatographic separation.
Analyte Degradation Ensure samples are stored properly (at -80°C) and minimize freeze-thaw cycles. Keep samples on ice during preparation.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or reduce the injection volume.
Incompatible Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.
Column Degradation The column may be nearing the end of its lifetime. Replace the analytical column.
Secondary Interactions Residual silanol groups on the column can interact with the analyte. Ensure the mobile phase pH is appropriate (e.g., using 0.1% formic acid).
Contamination A contaminated guard column or analytical column can lead to peak shape issues. Try back-flushing the column or replacing the guard column.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma (Protein Precipitation)
  • Aliquoting: Aliquot 50 µL of plasma into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., d₇-C24-Ceramide in isopropanol).

  • Precipitation: Add 400 µL of cold isopropanol containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography Method
  • Column: C8 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.2% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-25 µL.

  • Gradient:

    • Start at 50% B for 1 min.

    • Linear gradient to 100% B over 3 min.

    • Hold at 100% B for 12 min.

    • Return to initial conditions and equilibrate for 5 min.

Protocol 3: Mass Spectrometry Parameters
  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition (this compound): m/z 650 → 264.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 40 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 250°C.

  • Collision Gas: Argon.

Quantitative Data Summary

Table 1: Example LC-MS/MS Method Parameters for this compound

ParameterValueReference
LC Column C8 (2.1 x 150 mm, 5 µm)
Mobile Phase A Water + 0.2% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (60:40) + 0.2% Formic Acid
Flow Rate 0.3 mL/min
Ionization Mode ESI+
Precursor Ion (m/z) 650
Product Ion (m/z) 264
Capillary Voltage 3.0 kV
Cone Voltage 40 V

Table 2: Performance Characteristics of a Validated LC-MS/MS Assay for Very Long Chain Ceramides

ParameterThis compoundReference
Linear Dynamic Range 0.08–16 µg/mL
Lower Limit of Quantification (LLOQ) 0.08 µg/mL
Absolute Recovery from Plasma 114%
Intra-run Precision (%CV at LLOQ) 2.8–3.4%
Inter-run Precision (%CV) 3.6%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (50 µL) is_spike Spike Internal Standard plasma->is_spike precipitation Protein Precipitation (400 µL Isopropanol) is_spike->precipitation centrifuge Centrifugation (3000 x g, 10 min) precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection lc_separation C8 Reversed-Phase Separation lc_injection->lc_separation ms_detection ESI-MS/MS Detection (MRM: 650 -> 264) lc_separation->ms_detection quantification Quantification vs. Internal Standard ms_detection->quantification results Final Concentration quantification->results

Caption: Experimental workflow for this compound analysis.

troubleshooting_low_signal cluster_ms_check Mass Spectrometer Checks cluster_sample_check Sample & Matrix Checks cluster_solutions Potential Solutions start Low/No this compound Signal check_mrm Verify MRM Transition (650 -> 264) start->check_mrm optimize_source Optimize Ion Source Parameters start->optimize_source check_recovery Evaluate Extraction Recovery start->check_recovery check_suppression Test for Ion Suppression start->check_suppression solution_ms Correct MS Method check_mrm->solution_ms optimize_source->solution_ms solution_sample_prep Improve Sample Prep check_recovery->solution_sample_prep check_suppression->solution_sample_prep solution_chroma Optimize LC Method check_suppression->solution_chroma

Caption: Troubleshooting logic for low this compound signal.

References

Troubleshooting poor C24-Ceramide extraction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor C24-Ceramide extraction efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low this compound Recovery

Question: I am experiencing very low yields of this compound in my final extract. What are the potential causes and how can I fix this?

Answer: Low recovery of this compound is a frequent challenge, often stemming from its unique physical properties, specifically its long acyl chain which leads to poor solubility in aqueous solutions.[1] Several factors can contribute to this issue:

  • Incomplete Sample Homogenization: The initial disruption of cells or tissues is critical to release lipids from the cellular matrix.[2] If homogenization is insufficient, the extraction solvent cannot effectively access the ceramides.

    • Solution: For tough tissues, consider cryogenic grinding or bead beating. Optimize sonication parameters (power, duration, pulse) or the number of passes in a Dounce homogenizer for your specific sample type.[2][3]

  • Incorrect Solvent System: this compound's very long acyl chain makes it less polar than shorter-chain ceramides. The choice of solvent and its polarity are crucial for effective solubilization.[4]

    • Solution: Methods like the Bligh and Dyer (chloroform:methanol:water) or Folch (chloroform:methanol) are standard for total lipid extraction and are generally effective. Ensure you are using high-purity, fresh solvents, as chloroform can degrade to produce reactive molecules like phosgene that may interfere with extraction. For very long-chain ceramides, increasing the proportion of the non-polar solvent (chloroform) in the final extraction step may improve recovery.

  • Suboptimal Extraction Temperature: Temperature can significantly impact extraction efficiency.

    • Solution: While extractions are often performed on ice to minimize enzymatic degradation, slightly elevated temperatures (e.g., 45-50°C) can improve the solubility and yield of long-chain ceramides. However, be cautious of temperatures above 60°C, which may cause degradation. Ultrasonic-assisted extraction can also enhance efficiency at controlled temperatures.

  • Insufficient Solvent Volume: The ratio of solvent to sample volume is a critical factor for ensuring complete extraction.

    • Solution: The Folch method typically recommends a solvent volume 20 times the sample volume (e.g., 20 mL for 1 g of tissue). Adhering to the recommended ratios for your chosen protocol is essential.

Issue 2: Poor Phase Separation or Emulsion Formation

Question: After adding water/saline to my chloroform/methanol mixture, I am not getting a clean separation. Instead, I see a cloudy interface or a persistent emulsion. How can I resolve this?

Answer: Poor phase separation is a common problem that traps lipids in the emulsion layer, reducing yield. This is often caused by high concentrations of amphipathic molecules or insufficient centrifugation.

  • Solution 1: Centrifugation: Increase the centrifugation speed or duration to help break the emulsion and compact the interface.

  • Solution 2: Add Salt: Adding a small amount of saturated NaCl or KCl solution can increase the polarity of the aqueous phase, forcing a cleaner separation.

  • Solution 3: Break with Solvent: Adding a small volume of methanol or ethanol and re-vortexing can sometimes resolve the emulsion.

  • Solution 4: Filtration: For tissue extracts, filtering the single-phase mixture through a glass wool plug before phase separation can remove solid particles that may stabilize the emulsion.

Issue 3: this compound Degradation

Question: I am concerned that my this compound is degrading during extraction and storage. What are the best practices to ensure sample stability?

Answer: Lipids are susceptible to enzymatic degradation and oxidation, which can significantly impact quantitative results.

  • Minimize Enzymatic Activity: Perform extractions at low temperatures (on ice) and work quickly. For plant tissues, a preliminary extraction with hot isopropanol can help inactivate degradative lipolytic enzymes.

  • Prevent Oxidation: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent. Minimize the exposure of your samples to light and air.

  • Proper Storage: After extraction, dry the lipid film under a stream of inert nitrogen gas. Store the dried extract at -20°C or -80°C and avoid repeated freeze-thaw cycles. Reconstitute the sample in a suitable solvent immediately before analysis.

Data Presentation

Table 1: this compound Solubility
SolventSolubilityNotesCitation
Ethanol~3 mg/mLShould be purged with an inert gas.
Dimethylformamide (DMF)>5.5 mg/mLShould be purged with an inert gas.
DMSO<20 µg/mLShould be purged with an inert gas.
Aqueous Buffers (e.g., PBS)Very Poorly Soluble (<20 µg/mL)Long alkyl chain limits solubility in aqueous solutions.
Ethanol:PBS (1:1)~0.5 mg/mLTo prepare aqueous solutions, first dissolve in ethanol then dilute.
Table 2: Comparison of Common Ceramide Extraction Methods
MethodPrincipleAdvantagesDisadvantagesCitation
Bligh & Dyer Liquid-liquid extraction using a chloroform/methanol/water ratio of 1:2:0.8 (v/v/v) initially, then adjusted to create two phases.Robust, well-established, good for a wide range of lipids from wet tissues.Uses chlorinated solvents; phase separation can be tricky.
Folch Liquid-liquid extraction using a chloroform/methanol ratio of 2:1 (v/v).High recovery for many lipid classes; widely used.Requires large solvent volumes; uses chlorinated solvents.
Ultrasonic-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Increased efficiency, reduced extraction time and solvent consumption.Requires specialized equipment; optimization of power and temperature is needed to prevent degradation.
Methyl-tert-butyl ether (MTBE) A modified two-phase extraction where the lipid-rich organic phase is the upper layer.Avoids chlorinated solvents; upper phase is easier to collect.MTBE is highly volatile, which can affect reproducibility; may have lower recovery for some polar lipids.

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Extraction for this compound from Tissues

This protocol is adapted for robust extraction of very long-chain ceramides from tissue samples.

  • Sample Preparation: Weigh 10-20 mg of frozen tissue powder into an ice-cold glass tube with a PTFE-lined cap.

  • Homogenization: Add 500 µL of ice-cold 1M NaCl solution and homogenize thoroughly using a glass mortar and pestle or a mechanical homogenizer on ice.

  • Solvent Addition (Single Phase): To the homogenate, add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture. Add internal standards (e.g., C17:0 or C25:0 ceramide) at this stage.

  • Extraction: Vortex the mixture vigorously for 5-10 minutes at 4°C. For improved efficiency, an optional sonication step in an ice bath can be included.

  • Phase Separation: Induce phase separation by adding 0.5 mL of chloroform followed by 0.5 mL of water. Vortex for 2 minutes.

  • Centrifugation: Centrifuge the sample at 1,000-2,000 x g for 10 minutes at 4°C to separate the phases. Three layers should be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Collection of Organic Phase: Carefully aspirate the lower organic (chloroform) phase using a glass Pasteur pipette, taking care not to disturb the protein interface, and transfer it to a new clean glass tube.

  • Re-extraction: To maximize yield, add another 1 mL of chloroform to the remaining aqueous/solid phase, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in a small, precise volume of a suitable solvent for your downstream analysis (e.g., methanol, chloroform:methanol 4:1, or isopropanol).

Visualizations

Experimental Workflow Diagram

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_separation Phase Separation & Collection cluster_final Final Steps Sample 1. Tissue Sample Homogenize 2. Homogenize in Saline Sample->Homogenize AddSolvent 3. Add Chloroform/Methanol & Internal Standards Homogenize->AddSolvent Vortex 4. Vortex / Sonicate AddSolvent->Vortex InducePhase 5. Add Chloroform & Water Vortex->InducePhase Centrifuge 6. Centrifuge InducePhase->Centrifuge Collect 7. Collect Lower Organic Phase Centrifuge->Collect Reextract 8. Re-extract Aqueous Phase Centrifuge->Reextract Optional Maximizes Yield Combine 9. Combine Organic Phases Collect->Combine Reextract->Combine Dry 10. Dry Under Nitrogen Combine->Dry Reconstitute 11. Reconstitute for Analysis Dry->Reconstitute TroubleshootingTree Start Problem: Low this compound Yield Check_Homogenization Is sample fully disrupted? Start->Check_Homogenization Check_Solvent Is solvent system correct? Start->Check_Solvent Check_PhaseSep Is phase separation clean? Start->Check_PhaseSep Check_Degradation Could degradation be an issue? Start->Check_Degradation Sol_Homogenization Solution: Increase homogenization time/power. Consider cryogenic grinding. Check_Homogenization->Sol_Homogenization No Sol_Solvent Solution: Use fresh, high-purity solvents. Verify ratios (e.g., Folch 2:1). Ensure sufficient volume. Check_Solvent->Sol_Solvent No Sol_PhaseSep Solution: Increase centrifuge speed/time. Add saturated NaCl to break emulsion. Check_PhaseSep->Sol_PhaseSep No Sol_Degradation Solution: Work on ice. Add BHT to solvent. Dry and store extract properly. Check_Degradation->Sol_Degradation Yes CeramideSignaling Stress Cellular Stress (e.g., UV, Chemo) SMase Sphingomyelinase (SMase) Activation Stress->SMase DeNovo De Novo Synthesis Stress->DeNovo Ceramide This compound Accumulation SMase->Ceramide DeNovo->Ceramide Membrane Membrane Domain Reorganization Ceramide->Membrane Bax Bax Translocation to Mitochondria Membrane->Bax Apoptosis Apoptosis Bax->Apoptosis

References

Minimizing matrix effects in C24-Ceramide mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during C24-Ceramide analysis by LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during this compound mass spectrometry analysis, with a focus on problems arising from matrix effects.

Issue: Inconsistent or Low this compound Signal (Ion Suppression)

  • Question: My this compound signal is unexpectedly low or varies significantly between injections, what could be the cause?

  • Answer: This is a classic sign of ion suppression, a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a decreased signal.[1][2] This is a significant concern in the analysis of biological samples, which contain high concentrations of endogenous components like salts, proteins, and especially phospholipids.[3][4]

    Solutions:

    • Implement Stable Isotope-Labeled or Odd-Chain Internal Standards:

      • Rationale: An appropriate internal standard is the most effective way to compensate for matrix effects.[1] These standards co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification based on the ratio of the analyte signal to the internal standard signal.

      • Procedure: For this compound, a deuterated this compound ([²H₄]Cer(24:0)) is an excellent choice. Alternatively, a non-naturally occurring odd-chain ceramide like C25-Ceramide can be used. It is crucial to spike the internal standard into your samples before any sample preparation steps to account for variability in both extraction recovery and matrix effects.

    • Improve Sample Cleanup:

      • Rationale: Reducing the amount of co-eluting matrix components, particularly phospholipids, will minimize ion suppression.

      • Recommendations:

        • Liquid-Liquid Extraction (LLE): Methods like the Bligh and Dyer or Folch extraction are effective at separating lipids from other cellular components.

        • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by selectively isolating ceramides. Silica gel columns can be used to separate sphingolipids from other lipids.

        • Protein Precipitation: While a quick method, it may not be sufficient on its own as it can leave a significant amount of phospholipids in the extract.

    • Optimize Chromatography:

      • Rationale: Maximizing the chromatographic separation between this compound and major matrix components (like phospholipids) can prevent them from entering the ion source at the same time.

      • Recommendations:

        • Adjust the gradient elution to increase the separation between this compound and earlier eluting phospholipids.

        • Consider using a column with a different chemistry that provides better selectivity for lipids.

    • Sample Dilution:

      • Rationale: Diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer significantly suppress the analyte signal.

      • Consideration: This approach is only viable if the this compound concentration is high enough to remain detectable after dilution.

Issue: Poor Peak Shape, Peak Splitting, or Retention Time Shifts

  • Question: I'm observing poor peak shapes (tailing, fronting, or splitting) and my retention times are not stable for this compound. What should I do?

  • Answer: These issues can be caused by both matrix effects and problems with the analytical column or mobile phase.

    Solutions:

    • Assess Sample Preparation:

      • Problem: Incompletely removed matrix components can build up on the column, leading to peak shape distortion and retention time shifts.

      • Recommendation: Implement a more rigorous sample cleanup method, such as SPE, as detailed in the previous section.

    • Check for Column Overload:

      • Problem: Injecting too much sample, especially a "dirty" sample, can overload the column.

      • Recommendation: Try injecting a smaller volume or diluting the sample.

    • Adjust Chromatographic Conditions:

      • Problem: Insufficient separation between this compound and matrix components.

      • Recommendation: Modify the LC method to improve resolution. This could involve adjusting the gradient profile, changing the mobile phase composition (e.g., the type of organic solvent or additives), or lowering the flow rate.

    • Column Equilibration and Washing:

      • Problem: Inadequate column equilibration between injections can lead to retention time shifts. Contaminants from previous injections can also elute and interfere with subsequent runs (carryover).

      • Recommendation: Ensure the column is properly equilibrated to the initial mobile phase conditions before each injection. Implement a robust column wash step at the end of each run, using a strong solvent to remove any strongly retained matrix components.

Issue: High Background Noise in the Chromatogram

  • Question: My baseline is very noisy, making it difficult to accurately integrate the this compound peak. What is causing this?

  • Answer: High background noise is often due to contamination from the sample matrix, solvents, or the LC-MS system itself.

    Solutions:

    • Improve Sample Cleanup: As with ion suppression, a cleaner sample will result in a cleaner baseline.

    • Check Solvents and Reagents: Ensure you are using high-purity, LC-MS grade solvents and fresh reagents. Contaminants in your mobile phase can contribute to a high baseline.

    • Clean the Ion Source: The electrospray ion source can become contaminated over time, especially when analyzing complex biological samples. Follow the manufacturer's instructions for cleaning the ion source.

    • Implement a Diverter Valve: Program the divert valve to send the flow to waste during the initial and final portions of the chromatographic run when highly polar or highly non-polar matrix components are eluting, preventing them from entering the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound mass spectrometry?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte (in this case, this compound) by the presence of co-eluting substances from the sample matrix. These effects can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), ultimately affecting the accuracy and reproducibility of quantification. In lipidomics, phospholipids are a major source of matrix effects.

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: A common method is the post-extraction spike experiment. This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same amount of analyte in a pure solvent.

  • Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

  • Interpretation:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Q3: What are the most common sources of matrix effects in plasma/serum samples for ceramide analysis?

A3: In plasma and serum, the most significant sources of matrix effects are phospholipids and salts. Phospholipids are highly abundant and can co-elute with ceramides, competing for ionization in the ESI source. Salts can also suppress the ionization of the analyte.

Q4: Is protein precipitation sufficient for sample cleanup in this compound analysis?

A4: While protein precipitation is a fast and simple method to remove proteins, it is often insufficient for eliminating matrix effects from phospholipids. For accurate and robust quantification of this compound, especially at low concentrations, it is highly recommended to follow protein precipitation with a more selective cleanup step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Q5: What are the best internal standards for this compound analysis?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated this compound (e.g., [²H₄]Cer(24:0)). This is because it has nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation and ionization. If a stable isotope-labeled standard is not available, a structurally similar, non-endogenous compound can be used. For very long-chain ceramides like C24, a non-naturally occurring odd-chain ceramide such as C25-Ceramide is a suitable alternative.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma using LLE and SPE

This protocol is adapted from a validated method for ceramide quantification in biological samples.

  • Sample Preparation:

    • To 50 µL of plasma, add 50 µL of the internal standard solution (e.g., containing 100 ng of C25-Ceramide).

    • Add 2 mL of a chloroform:methanol (1:2, v/v) solution and vortex thoroughly.

    • Add 0.8 mL of water and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase. Re-extract the upper aqueous phase with 1 mL of chloroform.

    • Pool the organic phases and dry under a stream of nitrogen gas.

  • Solid-Phase Extraction (Silica Gel Chromatography):

    • Reconstitute the dried lipid extract in 500 µL of methylene chloride.

    • Load the reconstituted sample onto a silica gel column.

    • Wash the column with 1 mL of methylene chloride to remove less polar lipids.

    • Elute the ceramides with 2 x 2 mL of 30% isopropanol in methylene chloride.

    • Dry the eluent under a stream of nitrogen gas.

    • Reconstitute the final sample in a suitable volume of the initial mobile phase (e.g., acetonitrile/2-propanol (60:40, v/v) containing 0.2% formic acid) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These parameters are a starting point and should be optimized for your specific instrument and application.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1-0.2% formic acid.

    • Mobile Phase B: Acetonitrile/isopropanol (e.g., 60:40, v/v) with 0.1-0.2% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A gradient from a lower percentage of B to a high percentage of B to elute the lipids. For example:

      • 0-1 min: 50% B

      • 1-4 min: Linear gradient to 100% B

      • 4-15 min: Hold at 100% B

      • 15.1-20 min: Return to 50% B and equilibrate.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion for ceramides is typically the [M+H]⁺ or [M+H-H₂O]⁺ ion. The product ion at m/z 264 is a common fragment corresponding to the sphingoid base and is often used for quantification.

      • This compound (d18:1/24:0): Precursor m/z 650.5 -> Product m/z 264.3

      • C25-Ceramide (Internal Standard): Precursor m/z 664.6 -> Product m/z 264.3

    • Instrument Parameters: Optimize capillary voltage, cone voltage, source temperature, and collision energy for maximum signal intensity for this compound.

Data Presentation

Table 1: Example Performance Characteristics of a this compound LC-MS/MS Assay

ParameterC24:0 CeramideC24:1 Ceramide
Linear Range 5.6–714 ng/mL5.6–714 ng/mL
Limit of Detection (LOD) ~5-50 pg/mL~5-50 pg/mL
Limit of Quantification (LOQ) 0.08 µg/mLNot specified
Plasma Recovery 78–91%78–91%
Intra-assay Precision (%CV) 2.8–3.4%Not specified
Inter-assay Precision (%CV) 3.6%Not specified

Visualizations

Matrix_Effects_Workflow Sample This compound (Analyte) + Phospholipids + Proteins, Salts, etc. (Matrix) IS_Spike Internal Standard Spiking Sample->IS_Spike Extraction Lipid Extraction (LLE / SPE) LC Chromatographic Separation (LC) Extraction->LC IS_Spike->Extraction MS Mass Spectrometry (MS) LC->MS Coelution Co-elution of Matrix (e.g., Phospholipids) with this compound LC->Coelution Data Data Acquisition MS->Data Ion_Suppression Ion Suppression MS->Ion_Suppression Coelution->MS Ion_Suppression->Data Leads to Inaccurate Signal

Caption: Workflow illustrating how matrix components can lead to ion suppression in LC-MS/MS analysis.

Troubleshooting_Flowchart Start Start: Poor this compound Signal or Inconsistent Results Check_IS Is an appropriate Internal Standard (IS) being used? Start->Check_IS Implement_IS Implement Stable Isotope-Labeled or Odd-Chain Ceramide IS Check_IS->Implement_IS No Check_Cleanup How extensive is the sample cleanup? Check_IS->Check_Cleanup Yes Implement_IS->Check_Cleanup Improve_Cleanup Enhance Cleanup: Use LLE and/or SPE Check_Cleanup->Improve_Cleanup Minimal (e.g., PPT only) Check_Chroma Are peaks well-separated from the matrix? Check_Cleanup->Check_Chroma Extensive (SPE/LLE) Improve_Cleanup->Check_Chroma Optimize_Chroma Optimize LC Gradient and/or Column Chemistry Check_Chroma->Optimize_Chroma No Check_System Is the system clean? (Source, Solvents) Check_Chroma->Check_System Yes Optimize_Chroma->Check_System Clean_System Clean Ion Source, Use Fresh Solvents Check_System->Clean_System No End Re-evaluate Performance Check_System->End Yes Clean_System->End

References

Technical Support Center: C24-Ceramide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C24-Ceramide and facing challenges with its aggregation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous solutions?

A1: this compound possesses a long C24 alkyl fatty acid chain, which makes it highly hydrophobic and inherently insoluble in aqueous environments.[1][2] This hydrophobicity leads to strong intermolecular interactions, causing the molecules to aggregate and precipitate out of solution.

Q2: What is the aqueous solubility of this compound?

A2: The solubility of C24:1-Ceramide in phosphate-buffered saline (PBS, pH 7.2) is very low, approximately less than 20 µg/mL.[3]

Q3: What organic solvents are recommended for dissolving this compound?

A3: this compound is soluble in several organic solvents. Ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are commonly used.[3] It is also slightly soluble in chloroform and methanol.[4] It is advisable to purge the organic solvent with an inert gas to prevent oxidation of the lipid.

Q4: Is there a known Critical Micelle Concentration (CMC) for this compound?

A4: Due to its extremely low solubility in water, determining a critical micelle concentration (CMC) for this compound in a purely aqueous solution is challenging and not well-documented in the literature. The concept of CMC is more applicable to amphiphilic molecules that can form micelles at a specific concentration in an aqueous medium. This compound's strong tendency to aggregate and precipitate rather than form stable micelles in water makes a defined CMC value elusive.

Q5: How should I store my this compound stock solutions?

A5: this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability. Stock solutions made in organic solvents should also be stored at -20°C. It is not recommended to store aqueous solutions of this compound for more than one day due to its instability and tendency to aggregate.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationReference
Ethanol~3 mg/mL
Dimethyl Sulfoxide (DMSO)<20 µg/mL
Dimethylformamide (DMF)>5.5 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2<20 µg/mL
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL
ChloroformSlightly soluble
MethanolSlightly soluble

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Cell Culture Experiments

This protocol describes the preparation of a this compound working solution for treating cells in culture by first dissolving it in an organic solvent.

Materials:

  • This compound (crystalline solid)

  • Ethanol, cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of ethanol to achieve a high-concentration stock solution (e.g., 10 mM).

    • Warm the solution to 37°C and vortex thoroughly to ensure complete dissolution. The solution should be clear.

  • Prepare the Working Solution:

    • Warm your cell culture medium or PBS to 37°C.

    • In a separate sterile tube, add the required volume of the warmed medium or PBS.

    • While vortexing the medium/PBS, add the this compound stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to prevent immediate precipitation.

    • Crucially, ensure the final concentration of ethanol in the cell culture medium is non-toxic to your cells, typically ≤ 0.1%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final ethanol concentration of 0.1%.

  • Application to Cells:

    • Use the freshly prepared working solution immediately to treat your cells. Do not store the aqueous working solution.

Protocol 2: Preparation of this compound-Containing Liposomes

This protocol outlines the thin-film hydration method for preparing this compound-containing liposomes, which can improve its stability and delivery in aqueous systems.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., DOPC or POPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The molar ratio of the lipids will depend on the desired liposome characteristics.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids to evaporate the organic solvent.

    • Continue evaporation under vacuum until a thin, dry lipid film is formed on the inner surface of the flask.

  • Hydration:

    • Add the aqueous hydration buffer (pre-warmed to above the lipid transition temperature) to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer to hydrate the lipid film. This process will form multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

    • Load the MLV suspension into an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the suspension through the membrane multiple times (typically 10-20 passes) to form large unilamellar vesicles (LUVs).

  • Storage:

    • Store the prepared liposome suspension at 4°C. The stability of the liposomes should be assessed for your specific formulation.

Troubleshooting Guide

Issue: My this compound precipitates out of solution when I add it to my aqueous buffer.

  • Possible Cause 1: The concentration of this compound is too high for the aqueous environment.

    • Solution: Decrease the final concentration of this compound in your working solution.

  • Possible Cause 2: Insufficient mixing when diluting the organic stock solution.

    • Solution: Add the organic stock solution dropwise to the aqueous buffer while continuously and vigorously vortexing.

  • Possible Cause 3: The final concentration of the organic co-solvent is too low.

    • Solution: While keeping the final solvent concentration within non-toxic limits for your cells (e.g., ≤ 0.1% ethanol), you might slightly increase it to aid solubility. Alternatively, a solvent mixture of ethanol and dodecane (98:2, v/v) has been reported to help disperse ceramides in aqueous solutions.

  • Possible Cause 4: The temperature of the solutions is too low.

    • Solution: Gently warming both the stock solution and the aqueous buffer to 37°C before mixing can improve solubility.

Issue: I observe a film or particles in my cell culture wells after adding this compound.

  • Possible Cause 1: Aggregation of this compound over time.

    • Solution: Prepare the this compound working solution immediately before use. Do not store aqueous dilutions.

  • Possible Cause 2: Interaction with components of the cell culture medium.

    • Solution: Consider using a simpler buffer like PBS for initial solubilization tests to identify if medium components are contributing to the precipitation. For cell-based assays, serum in the medium can sometimes help stabilize hydrophobic compounds, but this should be tested empirically.

Issue: My experimental results are inconsistent when using this compound.

  • Possible Cause 1: Inconsistent delivery of this compound to cells due to aggregation.

    • Solution: Switch to a more stable formulation, such as this compound encapsulated in lipid nanoparticles (LNPs) or liposomes. These formulations can enhance the bioavailability and provide more consistent results.

  • Possible Cause 2: Degradation of this compound.

    • Solution: Ensure proper storage of the solid compound and stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

C24_Ceramide_Troubleshooting_Workflow start Start: this compound Aggregation Issue check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes check_mixing Is the mixing method adequate? check_concentration->check_mixing No reduce_concentration->check_mixing end Problem Resolved reduce_concentration->end improve_mixing Add stock dropwise while vortexing check_mixing->improve_mixing No check_solvent Is the co-solvent concentration optimal? check_mixing->check_solvent Yes improve_mixing->check_solvent improve_mixing->end adjust_solvent Adjust co-solvent (e.g., ethanol <= 0.1%) or use ethanol:dodecane check_solvent->adjust_solvent No check_temp Are solutions pre-warmed? check_solvent->check_temp Yes adjust_solvent->check_temp adjust_solvent->end warm_solutions Warm solutions to 37°C check_temp->warm_solutions No use_fresh Prepare solution immediately before use check_temp->use_fresh Yes warm_solutions->use_fresh warm_solutions->end consider_formulation Still aggregating? Consider alternative formulations. use_fresh->consider_formulation use_fresh->end liposomes Use Liposomes or Lipid Nanoparticles (LNPs) consider_formulation->liposomes liposomes->end

Caption: Troubleshooting workflow for this compound aggregation.

C24_Ceramide_mTOR_Signaling C24 This compound PIP4K2C PIP4K2C C24->PIP4K2C Directly binds to mTORC mTOR Complex PIP4K2C->mTORC Facilitates formation of mTOR_activation mTOR Signaling Activation mTORC->mTOR_activation proliferation Cell Proliferation mTOR_activation->proliferation migration Cell Migration mTOR_activation->migration GBC Gallbladder Cancer Progression proliferation->GBC migration->GBC

Caption: this compound activates mTOR signaling.

C24_Ceramide_Apoptosis_Signaling stimuli Apoptotic Stimuli (e.g., TNF-α) C24_increase Increased this compound stimuli->C24_increase extrinsic Extrinsic Pathway C24_increase->extrinsic intrinsic Intrinsic Pathway C24_increase->intrinsic death_receptors Death Receptor Clustering (e.g., Fas-R, TNF-R) extrinsic->death_receptors mitochondria Mitochondrial Outer Membrane Permeabilization intrinsic->mitochondria caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound's role in apoptosis signaling.

References

Improving signal-to-noise ratio for C24-Ceramide detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C24-Ceramide detection. Our aim is to help you improve your signal-to-noise ratio and obtain reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving a good signal-to-noise ratio for this compound?

A1: The primary challenges stem from the low endogenous concentrations of this compound in complex biological matrices.[1] This complexity can lead to significant matrix effects, where other lipids and molecules in the sample interfere with the ionization of this compound, causing ion suppression and reducing the signal.[2] Additionally, the very long acyl chain of this compound makes it highly hydrophobic, which can lead to poor solubility and potential adsorption to sample vials and chromatography components, further reducing the detectable signal.

Q2: How critical is the choice of internal standard for accurate this compound quantification?

A2: The choice of internal standard is critical for accurate quantification. Due to the unique physicochemical properties of very-long-chain ceramides, it is essential to use a structurally similar internal standard to compensate for variations in extraction efficiency, matrix effects, and instrument response. For this compound, a non-naturally occurring odd-chain ceramide like C25-Ceramide or a stable isotope-labeled this compound (e.g., d7-C24-Ceramide) is highly recommended.[1][3] Using a shorter-chain ceramide like C17 as an internal standard for a very-long-chain ceramide like C24 can lead to inaccurate quantification due to differences in their analytical behavior.[1]

Q3: What are the most effective extraction methods for this compound from biological samples?

A3: The Bligh and Dyer method, or variations thereof, is a robust and widely used technique for the extraction of total lipids, including this compound, from tissues and plasma. For plasma samples, an additional purification step using silica gel column chromatography can be beneficial to separate sphingolipids from more abundant non-polar lipids, leading to a cleaner extract and improved signal. Protein precipitation with a solvent like isopropanol-chloroform (9:1) is a simpler and faster alternative for plasma samples, offering high recovery for very-long-chain ceramides.

Q4: Which ionization mode, positive or negative, is better for this compound detection by LC-MS/MS?

A4: Positive electrospray ionization (ESI+) is the most commonly used and effective mode for detecting this compound. In positive mode, ceramides readily form protonated molecules [M+H]+. A characteristic fragment ion at m/z 264, corresponding to the sphingoid backbone after the loss of the fatty acyl chain and water, is typically used for quantification in Multiple Reaction Monitoring (MRM) assays.

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide provides a systematic approach to troubleshooting common issues leading to a low signal-to-noise ratio in this compound analysis.

Problem Potential Cause Recommended Solution
Low Signal Intensity Inefficient Extraction Ensure complete homogenization of tissue samples. For plasma, consider a protein precipitation method followed by a lipid extraction using a modified Bligh and Dyer or Folch method. Ensure the correct solvent ratios are used and that phases are adequately separated.
Sample Degradation Keep samples on ice or at 4°C during preparation. Store extracts at -80°C and avoid repeated freeze-thaw cycles.
Low Analyte Concentration Concentrate the sample by evaporating the solvent under a stream of nitrogen and reconstituting in a smaller volume of the initial mobile phase.
Poor Ionization Optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Ensure the mobile phase contains an appropriate additive, such as 0.1-0.2% formic acid, to promote protonation.
Ion Suppression / Matrix Effects Dilute the sample to reduce the concentration of co-eluting matrix components. Improve sample cleanup by incorporating a solid-phase extraction (SPE) step. Modify the LC gradient to better separate this compound from interfering compounds.
High Background Noise Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Contaminated LC-MS System Flush the LC system and column with a strong solvent mixture (e.g., isopropanol). Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Carryover from Previous Injection Implement a robust needle wash protocol in the autosampler. Inject a blank solvent sample after a high-concentration sample to check for carryover.
Poor Peak Shape (Broad, Tailing, or Split Peaks) Suboptimal Chromatography Ensure the column is properly equilibrated before injection. Optimize the mobile phase composition and gradient profile. A C8 or C18 reversed-phase column is typically suitable.
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Reconstitution Solvent Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase to ensure good peak focusing at the head of the column.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma using Protein Precipitation
  • Sample Preparation: Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard solution (e.g., d7-C24-Ceramide in isopropanol).

  • Protein Precipitation: Add 400 µL of isopropanol/chloroform (9:1, v/v). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas at 37°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase. Vortex and transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is a general guideline and may require optimization for your specific instrumentation.

Parameter Condition
LC System UPLC/HPLC system
Column C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B Acetonitrile/2-Propanol (60:40, v/v) with 0.2% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 50°C
Gradient 0-1 min: 50% B; 1-4 min: linear gradient to 100% B; 4-15 min: hold at 100% B; 15.1-20 min: return to 50% B
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 1000 L/hr
Collision Gas Argon
MRM Transition (this compound) 650.6 > 264.3
MRM Transition (d7-C24-Ceramide IS) 657.6 > 264.3

Data Presentation

Table 1: Recommended Internal Standards for this compound Analysis

Internal Standard Rationale Typical Concentration
C25-CeramideStructurally similar non-physiological ceramide.100 ng per sample
d7-C24-CeramideStable isotope-labeled, co-elutes with the analyte.50 ng per sample

Table 2: Comparison of LC Mobile Phase Compositions

Mobile Phase System Advantages Reference
Water with 0.2% Formic Acid (A) and Acetonitrile/2-Propanol (60:40) with 0.2% Formic Acid (B)Good separation of various ceramide species.
Water with 0.1% Formic Acid (A) and Isopropanol with 0.1% Formic Acid (B)Effective for very-long-chain ceramides, simple composition.

Visualizations

experimental_workflow Experimental Workflow for this compound Detection sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction (e.g., Protein Precipitation or Bligh & Dyer) sample->extraction Add Internal Standard drying Solvent Evaporation (Nitrogen Stream) extraction->drying reconstitution Reconstitution (in initial mobile phase) drying->reconstitution lc_separation LC Separation (Reversed-Phase C8/C18) reconstitution->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification vs. Internal Standard) ms_detection->data_analysis

Experimental Workflow for this compound Detection.

troubleshooting_tree Troubleshooting Low Signal-to-Noise Ratio start Low S/N Ratio for this compound check_signal Is the signal intensity low? start->check_signal check_noise Is the background noise high? check_signal->check_noise No optimize_extraction Optimize Sample Prep: - Check extraction efficiency - Concentrate sample - Use appropriate IS check_signal->optimize_extraction Yes check_solvents Check Solvents & Reagents: - Use LC-MS grade - Prepare fresh check_noise->check_solvents Yes end Improved S/N Ratio check_noise->end No optimize_ms Optimize MS Parameters: - Tune source conditions - Check ionization mode optimize_extraction->optimize_ms check_lc Optimize LC Method: - Improve peak shape - Mitigate matrix effects optimize_ms->check_lc check_lc->end clean_system Clean System: - Flush LC and column - Clean ion source check_solvents->clean_system check_carryover Check for Carryover: - Run blanks - Improve needle wash clean_system->check_carryover check_carryover->end

Troubleshooting Decision Tree for Low Signal-to-Noise.

ceramide_pathway Simplified this compound Signaling Involvement cluster_synthesis De Novo Synthesis cluster_effects Cellular Processes palmitoyl_coa Palmitoyl-CoA + Serine sphinganine Sphinganine palmitoyl_coa->sphinganine SPT dihydroceramide Dihydroceramides sphinganine->dihydroceramide CerS ceramide This compound dihydroceramide->ceramide DEGS1 apoptosis Apoptosis ceramide->apoptosis inflammation Inflammation ceramide->inflammation insulin_resistance Insulin Resistance ceramide->insulin_resistance label_spt SPT: Serine Palmitoyltransferase label_cers CerS: Ceramide Synthase label_degs DEGS1: Dihydroceramide Desaturase 1

Simplified this compound Synthesis and Cellular Roles.

References

Technical Support Center: C24-Ceramide Lipidomics Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring high-quality data in C24-Ceramide lipidomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for C24:0-Ceramide quantification?

A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as C24:0-Ceramide-d7.[1] This standard closely mimics the chemical and physical properties of the endogenous C24:0-Ceramide, ensuring similar behavior during sample extraction and ionization in the mass spectrometer. If a deuterated standard is unavailable, a non-naturally occurring odd-chain ceramide, like C25:0-Ceramide, can be used as an alternative for quantifying C24:0 and C24:1 ceramides.[2]

Q2: How should I prepare Quality Control (QC) samples for my this compound analysis?

A2: The gold standard for QC samples is a pooled matrix sample.[3] This is created by combining a small aliquot from every biological sample in your study.[4][5] This pooled QC (PQC) is representative of the overall composition of your study samples and should be injected periodically throughout your analytical run (e.g., every 5-10 samples) to monitor the stability and performance of the analytical system. If sample volume is limited, commercially available plasma or a synthetic cocktail of representative lipids can be used as an alternative.

Q3: What are acceptable levels of precision and accuracy for a validated this compound quantification method?

A3: For validated bioanalytical methods, the precision, measured as the coefficient of variation (%CV), and the accuracy, measured as the relative error (%RE), should generally be within ±15% for quality control samples (low, medium, and high concentrations). For the lower limit of quantification (LLOQ), the acceptance criteria are typically within ±20%.

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Matrix effects, where co-eluting substances from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge. Strategies to minimize matrix effects include:

  • Effective Sample Preparation: Incorporate a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances.

  • Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from matrix components.

  • Use of Stable Isotope-Labeled Internal Standards: These co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.

Q5: What are the best practices for storing samples for this compound lipidomics?

A5: To ensure the stability of this compound and prevent degradation, biological samples such as plasma, tissues, or cell pellets should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis. Avoid repeated freeze-thaw cycles as this can degrade the lipids.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability in QC Samples (>15% CV) 1. Inconsistent sample preparation.2. Instrument instability (fluctuations in temperature, pressure, or voltage).3. Sample carryover from a previous injection.1. Review and standardize the sample extraction protocol. Ensure consistent timing and reagent volumes.2. Perform system suitability tests before the analytical run. Check for leaks and ensure the system is equilibrated.3. Implement a robust needle wash protocol between injections. Inject a blank sample after a high-concentration sample to check for carryover.
Poor Peak Shape or Splitting 1. Column degradation or contamination.2. Incompatibility between the sample solvent and the mobile phase.3. Issues with the mass spectrometer's ion optics.1. Replace the guard column or the analytical column.2. Ensure the final sample solvent is similar in composition to the initial mobile phase.3. Clean and tune the mass spectrometer according to the manufacturer's recommendations.
Low Signal Intensity or No Peak for this compound 1. Inefficient extraction from the sample matrix.2. Degradation of this compound during sample processing or storage.3. Incorrect mass spectrometer settings (e.g., wrong MRM transition).1. Optimize the extraction protocol. Test different solvent systems or extraction methods (e.g., protein precipitation vs. liquid-liquid extraction).2. Ensure samples are kept on ice during processing and stored at -80°C.3. Verify the precursor and product ion masses for the this compound MRM transition. Infuse a this compound standard to confirm instrument settings.
Inconsistent Internal Standard Response 1. Inaccurate pipetting of the internal standard solution.2. Degradation of the internal standard.3. Ion suppression affecting the internal standard differently than the analyte.1. Use calibrated pipettes and verify pipetting accuracy.2. Check the expiration date and storage conditions of the internal standard. Prepare fresh working solutions regularly.3. While a stable isotope-labeled internal standard minimizes this, significant and variable matrix effects can still be a factor. Re-evaluate your sample cleanup procedure.

Quantitative Data Summary

The following tables summarize typical performance characteristics for a validated LC-MS/MS method for C24:0-Ceramide quantification.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterC24:0-CeramideReference
Linear Dynamic Range0.08–16 µg/ml
Lower Limit of Quantification (LLOQ)0.08 µg/ml
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy

QC LevelIntra-run Precision (%CV)Inter-run Precision (%CV)Intra-run Accuracy (%RE)Inter-run Accuracy (%RE)Reference
LLOQ2.8–3.4%3.6%-1.0–4.1%1.3%
Low QC≤ 15%≤ 15%± 15%± 15%
Medium QC≤ 15%≤ 15%± 15%± 15%
High QC≤ 15%≤ 15%± 15%± 15%

Experimental Protocols

Protocol 1: this compound Extraction from Plasma

This protocol is adapted from a validated method for the determination of very long-chain ceramides in human plasma.

Materials:

  • Plasma samples

  • Deuterated internal standard working solution (e.g., [2H4]Cer(24:0))

  • Protein precipitation solution (e.g., isopropanol-chloroform, 9:1 v/v)

  • 96-well plates

  • Centrifuge

Procedure:

  • Aliquot 50 µL of standards, quality controls, blank, or study plasma samples into a 96-well plate.

  • To each well, add 400 µL of the internal standard/protein precipitation solution. For a blank sample, add 400 µL of the protein precipitation solution without the internal standard.

  • Vortex the plate for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate for 10 minutes at 3000 x g to pellet the precipitated proteins.

  • Carefully transfer 250 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of ceramides using tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation.

    • Establish a gradient elution profile using mobile phases appropriate for lipid analysis (e.g., Mobile Phase A: water with formic acid and ammonium acetate; Mobile Phase B: methanol/isopropanol with formic acid and ammonium acetate).

    • The total run time is typically around 5 minutes.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion electrospray (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for C24:0-Ceramide typically involves the precursor ion [M+H]+ and a characteristic product ion (e.g., m/z 264.4).

    • Optimize source parameters (e.g., spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum sensitivity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard & Protein Precipitation Solution (400 µL) Sample->Add_IS Vortex Vortex (3 min) Add_IS->Vortex Centrifuge Centrifuge (10 min, 3000g) Vortex->Centrifuge Supernatant Transfer Supernatant (250 µL) Centrifuge->Supernatant LC_Separation HPLC Separation (C18 Column) Supernatant->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Normalization Normalization to Internal Standard Integration->Normalization Quantification Quantification using Calibration Curve Normalization->Quantification QC_Logic_Diagram cluster_pre_analysis Pre-Analytical QC cluster_analytical Analytical QC cluster_post_analysis Post-Analytical QC Sample_Collection Standardized Sample Collection & Storage (-80°C) System_Suitability System Suitability Test Sample_Collection->System_Suitability IS_Prep Accurate Internal Standard Preparation IS_Prep->System_Suitability Calibrator_Prep Calibration Standards Preparation Calibrator_Prep->System_Suitability QC_Samples Interspersed Pooled QC Samples System_Suitability->QC_Samples Blanks Blank Injections for Carryover QC_Samples->Blanks Data_Review Review Peak Integration and Chromatography Blanks->Data_Review QC_Monitoring Monitor QC Performance (CV% and RE%) Data_Review->QC_Monitoring Batch_Acceptance Batch Acceptance Criteria Check QC_Monitoring->Batch_Acceptance Data_Quality High-Quality This compound Data Batch_Acceptance->Data_Quality

References

Calibration curve issues in C24-Ceramide quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C24-Ceramide quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for this compound quantification?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of specific ceramide species, including this compound.[1] This is due to its high sensitivity, specificity, and the ability to differentiate between various ceramide isoforms.[2] While other methods like thin-layer chromatography (TLC) and enzyme-linked immunosorbent assays (ELISA) exist, they often lack the resolution and accuracy of LC-MS/MS for precise quantification.[1]

Q2: Why is an internal standard crucial for accurate this compound quantification?

A2: An internal standard (IS) is essential to correct for variability during sample preparation, injection volume differences, and instrument response fluctuations.[1] For ceramide analysis, a stable isotope-labeled ceramide or a ceramide with a non-naturally occurring odd-chain fatty acid (e.g., C17:0 or C25:0) is often used.[3] The IS should be added to all samples, calibration standards, and quality controls at a known concentration before any extraction steps to ensure the highest accuracy.

Q3: What are "matrix effects" and how can they impact my this compound measurements?

A3: Matrix effects occur when components in the sample other than the analyte of interest alter the ionization efficiency of the analyte, leading to either ion suppression or enhancement. This can result in inaccurate quantification. Biological samples like plasma or tissue homogenates are complex matrices. To mitigate these effects, it is crucial to use an appropriate internal standard, implement robust sample cleanup procedures like solid-phase extraction (SPE), and potentially dilute the sample.

Q4: How should I prepare my samples for this compound analysis?

A4: Proper sample preparation is critical for accurate and reproducible results. A common method involves lipid extraction using a solvent system, such as the Bligh and Dyer method (chloroform/methanol). For complex matrices like plasma, an additional purification step using silica gel column chromatography may be necessary to remove other abundant, non-polar lipids.

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (R² < 0.99)

A poor calibration curve is a common issue that can prevent accurate quantification.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incorrect Standard Preparation Double-check all calculations for standard dilutions. Prepare fresh standard dilutions for each assay. Ensure the stock solution has been stored correctly and has not expired.
Pipetting Inaccuracy Use calibrated pipettes and fresh tips for each standard. Ensure thorough mixing of standards before preparing the next dilution.
Inappropriate Internal Standard Concentration Ensure the internal standard concentration is consistent across all calibration levels and samples. The concentration should provide a stable and robust signal.
Instrument Contamination Run a blank injection (solvent only) to check for contamination. If contamination is present, flush the LC system and column.
Suboptimal MS/MS Parameters Optimize the collision energy and other source parameters for both this compound and the internal standard to ensure a stable and sensitive signal.
Issue 2: High Variability in Quality Control (QC) Samples

High variability in QC samples indicates a lack of precision in the assay.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure a standardized and validated protocol is used for all samples. Pay close attention to solvent volumes, vortexing times, and phase separation steps.
Sample Degradation Keep samples on ice during preparation and store extracts at -80°C to prevent degradation. Minimize freeze-thaw cycles.
Injector Performance Issues Check the autosampler for any issues with injection volume precision. Perform a series of injections of the same standard to assess reproducibility.
Matrix Effects Inconsistent matrix effects between samples can lead to variability. Ensure the use of a suitable internal standard that co-elutes and behaves similarly to this compound.
Issue 3: Low or No Signal for this compound

A weak or absent signal can prevent the detection and quantification of this compound.

Possible Causes and Solutions:

Quantitative Data Example Possible Cause Recommended Solution
Analyte Peak Area: < 1000 counts Low Abundance of this compound Increase the starting amount of sample material (e.g., cell number or tissue weight). Concentrate the final lipid extract by reconstituting it in a smaller volume.
Signal-to-Noise Ratio: < 3 Inefficient Extraction Verify the lipid extraction protocol. Ensure correct solvent ratios and complete phase separation. Consider using solid-phase extraction (SPE) for sample cleanup and concentration.
No discernible peak Suboptimal LC-MS/MS Method Confirm that the correct precursor and product ions are being monitored in the MRM method. Optimize the collision energy for efficient fragmentation. Ensure the LC gradient is suitable for retaining and eluting this compound.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma (Bligh & Dyer Method)
  • Sample Preparation : Transfer 50 µL of plasma to a glass tube.

  • Internal Standard Addition : Add a known amount of internal standard (e.g., C17:0 or C25:0 Ceramide) to the plasma sample.

  • Lipid Extraction :

    • Add 2 mL of a chloroform/methanol (1:2, v/v) mixture to the sample.

    • Vortex thoroughly for 1 minute.

    • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water, vortexing after each addition.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the layers.

  • Lipid Collection :

    • Carefully collect the lower organic layer (containing the lipids) using a glass pipette and transfer it to a new clean tube.

    • Re-extract the remaining aqueous layer with an additional 1 mL of chloroform, centrifuge, and pool the organic layers.

  • Drying and Reconstitution :

    • Dry the pooled organic extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of the initial LC mobile phase.

    • Vortex to ensure the lipids are fully dissolved before transferring to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Preparation of Calibration Curve Standards
  • Stock Solution Preparation : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like chloroform or ethanol.

  • Working Solution : Create a working solution by diluting the stock solution. For example, a mixture of ceramides at 714 ng/mL each can be prepared.

  • Serial Dilutions : Perform serial dilutions of the working solution to create a series of calibration standards. The concentration range should cover the expected concentrations of this compound in the samples. A typical range for very-long-chain ceramides might be from 5.6 to 714 ng/mL.

  • Matrix Matching : Whenever possible, prepare the calibration standards in a matrix that is similar to the samples being analyzed (e.g., stripped plasma or a solution of 5% BSA in water) to account for matrix effects.

  • Internal Standard : Add the same amount of internal standard to each calibration standard as was added to the unknown samples.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_add Add Internal Standard (IS) Plasma->IS_add Extraction Lipid Extraction (e.g., Bligh & Dyer) IS_add->Extraction Standards Prepare Calibration Standards + IS DryRecon Dry Down & Reconstitute Standards->DryRecon Extraction->DryRecon LCMS Inject into LC-MS/MS System DryRecon->LCMS DataAcq Data Acquisition (MRM Mode) LCMS->DataAcq Integration Peak Integration (Analyte & IS) DataAcq->Integration CalCurve Generate Calibration Curve (Ratio vs. Conc.) Integration->CalCurve Quant Quantify this compound in Samples CalCurve->Quant

Caption: this compound Quantification Workflow.

G start Poor Calibration Curve (R² < 0.99) prep_check Verify Standard Preparation start->prep_check pipette_check Check Pipetting Technique prep_check->pipette_check Correct remake Remake Standards from Fresh Stock prep_check->remake Incorrect is_check Review Internal Standard Use pipette_check->is_check Accurate recalibrate Recalibrate Pipettes pipette_check->recalibrate Inaccurate instrument_check Assess Instrument Performance is_check->instrument_check Optimal optimize_is Optimize IS Concentration is_check->optimize_is Suboptimal clean_system Run Blanks & Clean System instrument_check->clean_system Contaminated end Linear Curve (R² > 0.99) instrument_check->end Clean remake->end recalibrate->end optimize_is->end clean_system->end

Caption: Troubleshooting Poor Calibration Curve Linearity.

References

Technical Support Center: Enhancing the Stability of C24-Ceramide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for stabilizing C24-Ceramide formulations. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: Why are this compound formulations notoriously difficult to stabilize?

This compound possesses a long, saturated acyl chain, which leads to high hydrophobicity and a high melting point.[1] These properties cause poor aqueous solubility and a tendency to self-aggregate or crystallize out of solution, presenting significant challenges in creating stable, bioavailable formulations.[2] Modern formulation techniques like liposomes, nanoemulsions, and solid lipid nanoparticles (SLNs) are often required to improve its stability and delivery.[3][4]

Q2: What are the common signs of instability in my this compound formulation?

Signs of formulation instability include:

  • Visual Changes: Precipitation, crystallization, or aggregation of particles in the solution.

  • Increased Particle Size and Polydispersity Index (PDI): Measurements using Dynamic Light Scattering (DLS) may show a significant increase in particle size or a PDI value rising above 0.3, indicating a loss of homogeneity.

  • Chemical Degradation: Appearance of new peaks or a decrease in the this compound peak area when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).

  • Reduced Efficacy: A decrease in the biological activity of the formulation over time.

Q3: What are the recommended solvents for preparing a this compound stock solution?

Due to its lipophilic nature, this compound is soluble in organic solvents. Recommended options for creating a concentrated stock solution include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). When preparing the stock, it is advisable to purge the solvent with an inert gas like nitrogen or argon to prevent oxidation. The final concentration of the organic solvent in aqueous media, such as cell culture, should typically be kept below 0.1% to avoid cytotoxicity.

Q4: Which formulation strategy is most effective for stabilizing this compound?

Lipid-based nanoparticles, such as liposomes and nanoemulsions, are highly effective for stabilizing this compound. These carriers encapsulate the hydrophobic ceramide within a lipid bilayer or core, improving its solubility, stability, and bioavailability. Nanoemulsions have been shown to incorporate a high percentage of ceramides while maintaining a homogeneous particle distribution over time.

Q5: How does lipid composition affect the stability of ceramide-loaded liposomes?

The choice of lipids is critical. Using saturated phospholipids like hydrogenated soy phosphatidylcholine (HSPC) can lead to higher drug entrapment and a more sustained release profile compared to unsaturated phospholipids like egg yolk phosphatidylcholine (EPC). The inclusion of cholesterol and fatty acids in an optimal ratio is also essential to maintain membrane fluidity and prevent ceramide from disrupting the liposomal structure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and storage of this compound.

Observed ProblemPotential Cause(s)Suggested Solution(s)
Precipitation or Crystallization - Concentration of this compound exceeds its solubility limit.- High crystallinity of this compound.- Improper ratio of lipids (ceramide, cholesterol, fatty acids).- Decrease the overall concentration of this compound in the formulation.- Utilize a nano-carrier system like nanoemulsions or liposomes to enhance solubility.- Optimize the lipid composition, particularly the cholesterol and fatty acid content, using a response surface methodology (RSM) approach.
Increased Particle Size / PDI Over Time - Particle aggregation due to insufficient surface charge (low zeta potential).- Fusion of lipid vesicles, especially at higher temperatures.- Ostwald ripening in nanoemulsions.- Incorporate charged lipids (e.g., oleic acid) into the formulation to increase the absolute value of the zeta potential.- Store the formulation at a lower temperature (e.g., 4°C) to reduce lipid mobility.- For liposomes, use phospholipids with a higher phase transition temperature (Tm), such as HSPC.
Low Drug Entrapment Efficiency - Poor affinity of this compound for the lipid core/bilayer.- Drug leakage during the formulation process (e.g., high-pressure homogenization).- Suboptimal drug-to-lipid ratio.- Use saturated lipids like HSPC, which can improve entrapment.- Optimize the formulation method; for instance, the thin-film hydration method is effective for liposomes.- Systematically evaluate different drug-to-lipid ratios to find the optimal loading capacity.
Evidence of Chemical Degradation - Hydrolysis of the amide bond, catalyzed by acidic or basic pH.- Oxidation of unsaturated components in the formulation.- Exposure to light or high temperatures.- Maintain the pH of the formulation in a neutral range (e.g., pH 5.5-7.4).- Purge all solvents with an inert gas and store the final formulation in amber-colored vials, protected from light.- Store at recommended low temperatures (4°C) and avoid freeze-thaw cycles unless lyophilized.

Quantitative Data Summary

The stability of a formulation is highly dependent on its composition and storage conditions. The following tables summarize key quantitative data from stability studies.

Table 1: Physical Stability of Optimized Ceramide-Loaded Liposomes Over 90 Days

Storage ConditionTime (Days)Particle Size (nm)PDIZeta Potential (mV)
25°C / 60% RH 0150.2 ± 3.10.21 ± 0.02-30.5 ± 1.5
30155.8 ± 4.50.24 ± 0.03-29.8 ± 1.8
90165.1 ± 5.20.29 ± 0.04-28.1 ± 2.1
40°C / 75% RH 0150.2 ± 3.10.21 ± 0.02-30.5 ± 1.5
30172.4 ± 6.80.35 ± 0.05-25.4 ± 2.5
90198.9 ± 8.10.41 ± 0.06-22.7 ± 2.9
(Data synthesized from studies on optimized ceramide liposome stability, such as reference)

Table 2: Influence of Phospholipid Type on Quercetin-Loaded Ceramide Liposome Characteristics

Formulation (Lipid Composition)Particle Size (nm)PDIEntrapment Efficiency (%)Drug Retention (90 days)
HSPC:Ceramide:Quercetin 180 ± 150.25 ± 0.0463 ± 575%
EPC:Ceramide:Quercetin 160 ± 120.22 ± 0.0355 ± 660%
(Data adapted from a comparative study on phospholipid saturation)

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound Loaded Liposomes via Thin-Film Hydration

This protocol describes a common and effective method for encapsulating this compound within a lipid bilayer.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., HSPC)

  • Cholesterol

  • Oleic Acid

  • Chloroform/Methanol mixture (2:1, v/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator, bath sonicator, probe sonicator or extruder

Procedure:

  • Lipid Dissolution: Accurately weigh and dissolve this compound, phosphatidylcholine, cholesterol, and oleic acid in the chloroform/methanol mixture in a round-bottom flask. The molar ratio should be optimized; a starting point could be similar to that found in the stratum corneum.

  • Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 45-60°C). A thin, uniform lipid film will form on the flask's inner wall.

  • Vacuum Drying: Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add pre-warmed PBS (pH 7.4) to the flask. Hydrate the lipid film by rotating the flask in the water bath (set above the lipid Tm) for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To produce smaller, more uniform vesicles (SUVs or LUVs), reduce the size of the MLVs using one of the following methods:

    • Sonication: Sonicate the liposome dispersion using a bath or probe sonicator until the solution becomes clear. Keep the sample on ice to prevent lipid degradation.

    • Extrusion (Recommended): Repeatedly pass the MLV suspension (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid Tm.

  • Purification: (Optional) Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.

  • Characterization & Storage: Characterize the final formulation for particle size, PDI, and zeta potential using DLS. Store the liposomes in an amber vial at 4°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a reverse-phase HPLC method for quantifying this compound in formulations.

Instrumentation & Columns:

  • HPLC system with UV or Evaporative Light Scattering Detector (ELSD)

  • C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: Water with 0.2% formic acid

  • Mobile Phase B: Acetonitrile/2-Propanol (60:40, v/v) with 0.2% formic acid

  • This compound standard

  • Methanol or Ethanol (for sample preparation)

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations (e.g., 1-100 µg/mL) in methanol or ethanol.

  • Sample Preparation: Disrupt the liposomal formulation by adding an excess of methanol or ethanol to release the encapsulated this compound. Vortex thoroughly and centrifuge to pellet the lipid debris. Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 40°C

    • Detection: UV at 205 nm or ELSD (Drift Tube: 50°C, Nebulizer Gas: 2.0 Bar)

    • Gradient Elution:

      • 0-3 min: 50% B

      • 3-15 min: Linear gradient from 50% to 100% B

      • 15-25 min: Hold at 100% B

      • 25-30 min: Return to 50% B and equilibrate

  • Quantification: Inject the standards and samples. Construct a standard curve by plotting peak area against concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

Visualizations

Below are diagrams illustrating key processes and pathways relevant to this compound formulations.

experimental_workflow start 1. Lipid Dissolution (C24-Cer, PC, Chol) in Chloroform/Methanol film 2. Thin Film Formation (Rotary Evaporation) start->film hydration 3. Hydration with Buffer (Forms MLVs) film->hydration size_reduction 4. Size Reduction hydration->size_reduction sonication Sonication size_reduction->sonication Option A extrusion Extrusion (Recommended) size_reduction->extrusion Option B characterization 5. Characterization (DLS for Size, PDI) sonication->characterization extrusion->characterization end Stable Liposome Formulation characterization->end

Caption: Workflow for preparing stabilized this compound liposomes.

degradation_pathway ceramide This compound enzyme Ceramidase (Hydrolysis) ceramide->enzyme sphingosine Sphingosine fatty_acid Lignoceric Acid (C24:0) enzyme->sphingosine + H2O enzyme->fatty_acid

Caption: Enzymatic degradation pathway of this compound.

troubleshooting_flowchart cluster_solutions Corrective Actions start Problem: Formulation Instability check_visual Visual Inspection: Precipitate/Aggregation? start->check_visual check_dls DLS Analysis: Size/PDI Increased? check_visual->check_dls No sol_conc Solution: - Decrease Ceramide Load - Optimize Lipid Ratios check_visual->sol_conc Yes check_hplc Chemical Analysis (HPLC): Degradation Products? check_dls->check_hplc No sol_zeta Solution: - Add Charged Lipids - Store at 4°C check_dls->sol_zeta Yes sol_protect Solution: - Adjust pH to Neutral - Protect from Light/Air check_hplc->sol_protect Yes stable Formulation Stabilized check_hplc->stable No

References

C24-Ceramide Cytotoxicity In Vitro: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing C24-ceramide in in vitro cytotoxicity studies.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during experiments with this compound in a direct question-and-answer format.

Question 1: My cells exhibit low or no cytotoxic response to this compound treatment. What are the potential causes and solutions?

Answer: This is a frequent issue primarily stemming from the challenging biophysical properties of this compound and cell-type specific responses.

Potential Causes & Troubleshooting Steps

Potential CauseRecommended Solution
Poor Solubility This compound is highly hydrophobic and has low aqueous solubility.[1][2] Ensure proper solubilization by first dissolving it in ethanol or DMSO to create a stock solution. For cell treatment, dilute the stock in serum-free media, vortex thoroughly, and consider brief sonication. Complexing with fatty acid-free BSA can also enhance delivery. Prepare fresh dilutions for each experiment.[3]
Suboptimal Concentration The effective concentration is highly cell-line dependent.[4] Perform a dose-response experiment with a broad concentration range (e.g., 1 µM to 100 µM) to determine the optimal cytotoxic concentration for your specific cell model.[5]
Inadequate Incubation Time Ceramide-induced cell death is time-dependent. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the necessary exposure time to observe a significant effect.
Cell Line Resistance Some cell lines may have intrinsic or acquired resistance to ceramide-induced apoptosis. This can be due to altered sphingolipid metabolism, such as lower endogenous ceramide levels in resistant cells. Consider using a cell line known to be sensitive to ceramide as a positive control.
Degraded this compound Lipids are prone to degradation. Store this compound powder at -20°C and avoid repeated freeze-thaw cycles of stock solutions.
Vehicle Control Issues The solvent (e.g., ethanol, DMSO) used to dissolve ceramide can be toxic at higher concentrations. Ensure the final solvent concentration in the culture medium is minimal (typically <0.1%) and that a vehicle-only control group is included in every experiment.

Question 2: I'm observing high variability and poor reproducibility in my this compound experiments. How can I improve consistency?

Answer: High variability often points to inconsistencies in experimental setup and reagent preparation.

Potential Causes & Troubleshooting Steps

Potential CauseRecommended Solution
Inconsistent Reagent Prep Always prepare this compound dilutions fresh from a stock solution for each experiment. Do not store diluted ceramide solutions. Standardize the entire preparation protocol, including vortexing times and temperature.
Cell Culture Conditions Use cells within a consistent, low passage number range. Ensure uniform cell seeding density across all wells, as confluency can affect cellular responses to stimuli.
Vehicle Effects Maintain an identical final concentration of the vehicle (e.g., DMSO, ethanol) across all treatment groups, including the negative control.
Assay Timing Perform measurements at consistent time points post-treatment to ensure comparability between experiments.

Question 3: What is the expected signaling pathway for this compound-induced cytotoxicity, and what markers should I assess?

Answer: this compound typically induces apoptosis through the intrinsic pathway involving mitochondrial stress and caspase activation. However, other pathways can also be involved.

The generation of very long-chain ceramides like C24 is often a later event in apoptosis, requiring initial activation of effector caspases. This compound can mediate apoptosis through the activation of caspases, particularly caspase-3, -8, and -9. The process often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c. Additionally, ceramide can activate stress-activated protein kinases like JNK and p38 MAPK, which contribute to the apoptotic signal.

G stimulus This compound node_ask1 ASK1 Activation stimulus->node_ask1 node_mito Mitochondrial Stress (Bax Translocation) stimulus->node_mito pathway pathway mitochondria mitochondria caspase caspase outcome Apoptosis node_jnk JNK / p38 MAPK Activation node_ask1->node_jnk node_cyto Cytochrome c Release node_mito->node_cyto node_aif AIF Translocation node_mito->node_aif node_jnk->node_mito Pro-apoptotic signaling node_cas9 node_cas9 node_cyto->node_cas9 Apoptosome Formation node_aif->outcome Caspase-Independent Cell Death node_cas3 node_cas3 node_cas9->node_cas3 Caspase-9 Activation node_cas3->outcome Caspase-3 Activation

This compound Induced Apoptotic Signaling Pathway.

Question 4: My results suggest cell death is occurring, but it doesn't appear to be classical apoptosis. Is this possible?

Answer: Yes. While apoptosis is a common outcome, this compound can induce other forms of cell death. Some studies have reported that ceramide can cause a non-apoptotic, caspase-independent cell death, which may be dependent on the generation of reactive oxygen species (ROS). In some contexts, ceramide can also trigger autophagy, a cellular homeostatic process that can sometimes lead to cell death. Therefore, if classical apoptosis markers (e.g., caspase cleavage, TUNEL staining) are negative, consider investigating markers for other cell death modalities like necroptosis or autophagy.

Experimental Workflow & Protocols

A logical workflow can help diagnose experimental issues systematically.

G start_node Start: No / Inconsistent Cytotoxicity Observed check_sol Check this compound Solubilization Protocol start_node->check_sol Step 1 check_node check_node action_node action_node result_node Problem Resolved / Consider Alternative Cell Death Mechanism action_sol Re-optimize delivery: Use fresh Ethanol/DMSO stock Vortex + Sonicate Consider BSA complex check_sol->action_sol Issue Found check_conc Step 2 Review Concentration & Incubation Time check_sol->check_conc Protocol OK action_sol->check_conc action_conc Perform Dose-Response & Time-Course Experiments check_conc->action_conc Issue Found check_cell Step 3 Evaluate Cell Line & Controls check_conc->check_cell Parameters OK action_conc->check_cell check_cell->result_node All OK action_cell Use low passage cells Include Vehicle Control Test a known sensitive cell line check_cell->action_cell Issue Found action_cell->result_node

Troubleshooting Workflow for this compound Experiments.
Protocol 1: this compound Stock Preparation and Cellular Delivery

This protocol is designed to maximize the bioavailability of hydrophobic this compound.

Materials:

  • This compound powder

  • Anhydrous Ethanol or DMSO

  • Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in PBS)

  • Serum-free cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution (10 mM):

    • Carefully weigh the this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous ethanol or DMSO to achieve a 10 mM concentration.

    • Warm the solution briefly to 37°C and vortex vigorously for 1-2 minutes until the ceramide is fully dissolved. This is your stock solution. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Working Solution (Complexing with BSA):

    • Warm the 10 mM stock solution, 10% BSA solution, and serum-free medium to 37°C.

    • In a new sterile tube, add the required volume of 10% BSA solution.

    • While vortexing the BSA solution, slowly add the required volume of the 10 mM this compound stock solution to create an intermediate dilution (e.g., 1 mM Ceramide in BSA-containing solution).

    • Incubate the ceramide-BSA complex at 37°C for 15-30 minutes.

  • Cell Treatment:

    • Further dilute the ceramide-BSA complex in serum-free medium to achieve the final desired treatment concentrations.

    • Remove the existing medium from your cells and replace it with the medium containing the this compound complex.

    • Important: Prepare a vehicle control containing the same final concentration of ethanol/DMSO and BSA as your highest treatment concentration.

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate and treated with this compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO or Solubilization Buffer.

  • Plate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • After the desired this compound treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final volume of 100 µL).

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the crystals.

  • Incubate the plate at room temperature for 10-15 minutes on a shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Western Blot for Cleaved Caspase-3

This protocol detects a key marker of apoptosis.

Materials:

  • Treated cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., Rabbit anti-Cleaved Caspase-3)

  • HRP-conjugated secondary antibody (e.g., Anti-rabbit IgG)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (typically detecting the ~17/19 kDa fragments) overnight at 4°C, following the manufacturer's recommended dilution. Also probe a separate membrane or strip the current one for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved caspase-3 bands indicates apoptosis induction.

References

Validation & Comparative

C24-Ceramide vs. C16-Ceramide: A Comparative Guide to Their Roles in Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides, a class of sphingolipids, are critical signaling molecules implicated in a variety of cellular processes, most notably apoptosis. The length of the fatty acid chain on the ceramide molecule can significantly influence its biological function. This guide provides an objective comparison of the apoptotic-inducing capabilities of C24-Ceramide and C16-Ceramide, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in their study of programmed cell death.

Executive Summary

Experimental evidence largely designates C16-ceramide as a potent pro-apoptotic molecule. It often acts early in the apoptotic cascade, upstream of mitochondrial events and caspase activation. In contrast, the role of This compound in apoptosis is more nuanced and context-dependent. While it is also implicated in apoptosis, its generation can occur later in the process and, in some cellular contexts, it may exhibit effects that are distinct from or even antagonistic to C16-ceramide. The balance between these and other ceramide species, regulated by specific ceramide synthases (CerS), appears to be a critical determinant of cell fate.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, highlighting the differential effects of C16 and C24 ceramides on key apoptotic markers.

Table 1: Comparative Efficacy in Inducing Apoptosis

ParameterC16-CeramideThis compoundCell TypeReference
Apoptosis Induction Significant increaseIncrease observed, but often to a lesser extent than C16Neutrophils[1][2]
Bax Translocation to Mitochondria 95 ± 2% of cells10 ± 6% of cellsHeLa cells[3]
Caspase-3/7 Activity Significant increaseIncreased in some contextsHeLa cells[4]
Mitochondrial Permeabilization Potent inducerCan reduce the potency of C16-mediated permeabilizationIsolated Mitochondria[5]

Table 2: Differential Regulation and Generation

AspectC16-CeramideThis compoundCellular ContextReference
Timing of Generation Early, caspase-independentLater, caspase-dependentB-cell receptor triggered apoptosis
Primary Synthesizing Enzyme Ceramide Synthase 5/6 (CerS5/6)Ceramide Synthase 2 (CerS2)General
Effect of CerS Knockdown Knockdown of CerS6 can induce ER stress-mediated apoptosisKnockdown of CerS2 can induce ER stressGlioma and other cancer cells

Signaling Pathways

The apoptotic signaling pathways initiated by C16-ceramide and this compound exhibit key differences, particularly in their interaction with the mitochondria and the sequence of caspase activation.

C16-Ceramide Pro-Apoptotic Signaling

C16-ceramide is often associated with the intrinsic pathway of apoptosis. It can directly interact with mitochondrial membranes, leading to the formation of pores and the release of pro-apoptotic factors.

C16_Ceramide_Apoptosis_Pathway C16 C16-Ceramide Bax Bax Translocation C16->Bax promotes Mito Mitochondria CytC Cytochrome c Release Mito->CytC results in Bax->Mito acts on Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

C16-Ceramide intrinsic apoptosis pathway.
Differential Regulation of Apoptosis by C16 and this compound

In specific contexts, such as B-cell receptor (BcR) signaling, the generation and action of C16 and C24 ceramides are temporally distinct, suggesting different roles in the progression of apoptosis.

C16_vs_C24_Apoptosis_Pathway cluster_early Early Phase (Caspase-Independent) cluster_late Late Phase (Caspase-Dependent) BcR BcR Triggering C16_gen C16-Ceramide Generation (CerS5/6) BcR->C16_gen Proteasome Proteasome Activation C16_gen->Proteasome XIAP_deg XIAP Degradation Proteasome->XIAP_deg Effector_Casp Effector Caspase Activation XIAP_deg->Effector_Casp C24_gen This compound Generation (CerS2) Effector_Casp->C24_gen Apoptosis Apoptosis C24_gen->Apoptosis

Ordered generation of C16 and this compound in apoptosis.

Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the literature for assessing ceramide-induced apoptosis.

General Experimental Workflow for Ceramide-Induced Apoptosis Assay

Experimental_Workflow cluster_analysis Analysis Methods start Start cell_culture Cell Culture start->cell_culture treatment Treatment with C16/C24-Ceramide cell_culture->treatment incubation Incubation treatment->incubation harvest Cell Harvesting incubation->harvest analysis Apoptosis Analysis harvest->analysis facs FACS (Annexin V/PI) western Western Blot (Caspases, etc.) microscopy Fluorescence Microscopy end End facs->end western->end microscopy->end

References

A Comparative Guide to the Role of C24-Ceramide in Modulating Membrane Fluidity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C24-ceramide's impact on the biophysical properties of cell membranes, focusing on membrane fluidity. Ceramides, a class of sphingolipids, are crucial signaling molecules and structural components of the cell membrane. The length of their N-acyl chain dramatically influences their effect on membrane organization.[1] This document compares the very-long-chain this compound to its shorter-chain counterparts and other membrane lipids, offering experimental data and detailed protocols for validation.

Comparative Analysis of Ceramide Effects on Membrane Order

Saturated ceramides, regardless of chain length, generally decrease membrane fluidity by promoting the formation of highly ordered, gel-like domains within the more fluid lipid bilayer.[2][3] This ordering effect is a result of strong intermolecular hydrogen bonding capabilities between ceramide molecules.[4] However, the specific biophysical impact varies significantly with acyl chain length and saturation.

  • This compound (Very-Long-Chain, Saturated): Due to the significant asymmetry between its long C24 acyl chain and its shorter sphingosine base, this compound has a unique and potent ability to form interdigitated gel phases.[2] In an interdigitated phase, the long C24 chains from one leaflet of the bilayer extend deep into the opposing leaflet. This creates a highly ordered and tightly packed membrane structure, significantly reducing fluidity and potentially inducing changes in membrane curvature, leading to the formation of tubular structures.

  • C16-Ceramide (Long-Chain, Saturated): Like this compound, C16-ceramide also induces the formation of ordered gel domains, decreasing membrane fluidity. However, its more symmetric structure does not favor interdigitation to the same extent as this compound.

  • Unsaturated Ceramides (e.g., C24:1): The presence of a cis-double bond in the acyl chain introduces a kink, which hinders tight packing. Consequently, unsaturated ceramides have a much lower ability to form ordered domains and decrease membrane fluidity compared to their saturated counterparts.

The following diagram illustrates the distinct structural impact of C16 vs. C24 ceramide on a lipid bilayer.

G Fig 1. Ceramide Integration in a Lipid Bilayer cluster_0 Control Bilayer (Fluid) cluster_1 With C16-Ceramide (Ordered Domain) cluster_2 With this compound (Interdigitated Domain) h1_1 t1_1a h1_1->t1_1a t1_1b h1_1->t1_1b h1_2 t1_2a h1_2->t1_2a t1_2b h1_2->t1_2b h1_3 t1_3a h1_3->t1_3a t1_3b h1_3->t1_3b h1_4 t1_4a h1_4->t1_4a t1_4b h1_4->t1_4b h2_1 t2_1a h2_1->t2_1a t2_1b h2_1->t2_1b h2_2 t2_2a h2_2->t2_2a t2_2b h2_2->t2_2b h2_3 t2_3a h2_3->t2_3a t2_3b h2_3->t2_3b h2_4 t2_4a h2_4->t2_4a t2_4b h2_4->t2_4b c1_h1_1 c1_t1_1a c1_h1_1->c1_t1_1a c1_t1_1b c1_h1_1->c1_t1_1b c1_h1_2 c1_t1_2a c1_h1_2->c1_t1_2a c1_t1_2b c1_h1_2->c1_t1_2b c1_h1_3 c1_t1_3a c1_h1_3->c1_t1_3a c1_t1_3b c1_h1_3->c1_t1_3b c1_h1_4 c1_t1_4a c1_h1_4->c1_t1_4a c1_t1_4b c1_h1_4->c1_t1_4b c1_h2_1 c1_t2_1a c1_h2_1->c1_t2_1a c1_t2_1b c1_h2_1->c1_t2_1b c1_h2_2 c1_t2_2a c1_h2_2->c1_t2_2a c1_t2_2b c1_h2_2->c1_t2_2b c1_h2_3 c1_t2_3a c1_h2_3->c1_t2_3a c1_t2_3b c1_h2_3->c1_t2_3b c1_h2_4 c1_t2_4a c1_h2_4->c1_t2_4a c1_t2_4b c1_h2_4->c1_t2_4b c2_h1_1 c2_t1_1a c2_h1_1->c2_t1_1a c2_t1_1b c2_h1_1->c2_t1_1b c2_h1_2 c2_t1_2a c2_h1_2->c2_t1_2a c2_t1_2b c2_h1_2->c2_t1_2b c2_h1_3 c2_t1_3a c2_h1_3->c2_t1_3a c2_t1_3b c2_h1_3->c2_t1_3b c2_h1_4 c2_t1_4a c2_h1_4->c2_t1_4a c2_t1_4b c2_h1_4->c2_t1_4b c2_h2_1 c2_t2_1a c2_h2_1->c2_t2_1a c2_t2_1b c2_h2_1->c2_t2_1b c2_h2_2 c2_t2_2a c2_h2_2->c2_t2_2a c2_t2_2b c2_h2_2->c2_t2_2b c2_h2_3 c2_t2_3a c2_h2_3->c2_t2_3a c2_t2_3b c2_h2_3->c2_t2_3b c2_h2_4 c2_t2_4a c2_h2_4->c2_t2_4a c2_t2_4b c2_h2_4->c2_t2_4b

Caption: this compound's long acyl chain promotes interdigitation, reducing membrane fluidity.

Quantitative Data Comparison

Membrane fluidity can be quantified using fluorescent probes. Laurdan Generalized Polarization (GP) and TMA-DPH Fluorescence Anisotropy are two common methods. Higher GP and anisotropy values correspond to lower membrane fluidity (i.e., higher lipid order).

The following table presents representative data from a study on Chinese Hamster Ovary (CHO) cells, demonstrating the ordering effect of C16-ceramide. This effect is expected to be even more pronounced for this compound due to its unique biophysical properties.

Table 1: Representative Impact of C16-Ceramide on Membrane Order in CHO Cells

Experimental ConditionTMA-DPH Fluorescence Anisotropy (Arbitrary Units)Laurdan Generalized Polarization (GP)Interpretation
Control (untreated cells)0.235 ± 0.0020.182 ± 0.002Baseline Fluidity
40 µM C16-Ceramide (24h)0.254 ± 0.0020.202 ± 0.003Decreased Fluidity

Data adapted from Telek et al. (2017). Values are presented as mean ± SEM.

These data quantitatively confirm that the incorporation of a saturated ceramide leads to a statistically significant increase in membrane order (decreased fluidity).

Experimental Protocols

Validating the role of this compound requires robust biophysical techniques. Below are detailed protocols for liposome preparation and the measurement of membrane fluidity using fluorescence anisotropy.

This protocol describes the thin-film hydration method for preparing large unilamellar vesicles (LUVs).

  • Lipid Preparation: Prepare stock solutions of matrix phospholipids (e.g., POPC) and ceramides (e.g., C16-Cer, C24-Cer) in chloroform or a chloroform/methanol mixture.

  • Lipid Mixing: In a round-bottom flask, mix the desired molar ratios of the matrix lipid and ceramide. For a control, use only the matrix lipid.

  • Film Formation: Evaporate the organic solvent under a gentle stream of nitrogen gas while rotating the flask. This creates a thin, uniform lipid film on the flask's inner surface.

  • Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, HEPES buffer) by vortexing. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To form LUVs of a defined size (e.g., 100 nm), subject the MLV suspension to multiple (e.g., 11-21) passes through a polycarbonate membrane of the desired pore size using a mini-extruder. This should be performed at a temperature above the phase transition temperature of the lipid mixture.

  • Storage: Store the resulting LUV suspension at 4°C and use within a few days.

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the membrane. The probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is widely used for this purpose. A higher anisotropy value indicates more restricted motion and thus, lower membrane fluidity.

  • Probe Preparation: Prepare a stock solution of DPH in a suitable organic solvent like tetrahydrofuran (THF) or methanol (e.g., 2 mM).

  • Liposome Labeling: Add a small volume of the DPH stock solution to the liposome suspension prepared in Protocol 3.1. The final DPH concentration should be low enough to avoid self-quenching (e.g., 1:500 probe-to-lipid molar ratio).

  • Incubation: Incubate the mixture for at least 30-60 minutes at a controlled temperature (e.g., 37°C) in the dark to allow the probe to incorporate into the lipid bilayer.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.

    • Use polarizers in both the excitation and emission light paths.

    • Set the temperature of the cuvette holder to the desired experimental temperature.

  • Measurement:

    • Place the labeled liposome suspension in a quartz cuvette.

    • Measure the fluorescence intensities with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically oriented excitation polarizer.

    • Measure the intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented parallel (IHV) and perpendicular (IHH).

  • Calculation: Calculate the fluorescence anisotropy (r) using the following formula:

    • r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

    • Where G (G-factor) = IHV / IHH. The G-factor corrects for instrumental bias.

  • Data Analysis: Compare the anisotropy (r) values between the control liposomes and those containing different ceramides.

The following diagram outlines the workflow for this experimental validation.

G Fig 2. Workflow for Membrane Fluidity Validation A Liposome Preparation (e.g., Thin-Film Hydration) B Extrusion to form LUVs (100 nm) A->B C Probe Incorporation (e.g., DPH) B->C D Incubation (37°C, 30 min) C->D E Anisotropy Measurement in Spectrofluorometer D->E F Data Analysis (Calculate 'r' value) E->F G Compare Conditions (Control vs. C16 vs. C24) F->G

Caption: Experimental workflow for validating ceramide's effect on membrane fluidity.

Conclusion and Implications

The available evidence strongly supports the role of this compound as a potent modulator of membrane fluidity. Its unique ability to induce highly ordered, interdigitated domains distinguishes it from shorter-chain ceramides. This profound alteration of the membrane's biophysical state has significant implications for cellular processes that are sensitive to the organization of the lipid bilayer, including signal transduction, protein function, and membrane trafficking. For drug development professionals, understanding how the generation of specific ceramide species can alter membrane properties is critical, as these changes can influence drug-membrane interactions and the efficacy of therapeutics targeting membrane-bound proteins.

References

A Comparative Analysis of C24-Ceramide and Sphingomyelin: Cellular Effects and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular effects of C24-Ceramide and sphingomyelin, two closely related sphingolipids with often opposing biological roles. This document summarizes key differences in their signaling pathways, impact on cellular fate, and provides detailed experimental protocols for their study.

Introduction: The Sphingolipid Dichotomy

Sphingolipids are a class of lipids that serve not only as structural components of cell membranes but also as critical signaling molecules. Among them, sphingomyelin and its metabolic precursor, ceramide, play pivotal roles in regulating a multitude of cellular processes. While sphingomyelin is generally associated with cell survival, proliferation, and membrane stability, ceramides, particularly those with specific acyl chain lengths like C24, are often implicated in stress responses, cell cycle arrest, and apoptosis.[1][2] However, the precise effects of this compound can be context-dependent, with some studies indicating pro-proliferative roles in certain cancers.[3][4] This guide aims to dissect these differences, providing a clear comparison for researchers in the field.

Comparative Effects on Cellular Processes

The functional differences between this compound and sphingomyelin are rooted in their distinct molecular structures and their subsequent influence on membrane biophysics and protein interactions.

Cellular ProcessThis compoundSphingomyelin
Apoptosis Generally pro-apoptotic, inducing caspase activation and mitochondrial dysfunction.[5] However, in some contexts like gallbladder cancer, it can be pro-proliferative.Generally anti-apoptotic, promoting cell survival. Its hydrolysis by sphingomyelinase, however, generates ceramide, thereby initiating apoptosis.
Cell Proliferation Typically inhibitory, causing cell cycle arrest. In gallbladder cancer, it has been shown to promote proliferation by activating the mTOR pathway.Promotes cell proliferation and is a key component of the plasma membrane essential for cell growth.
Membrane Biophysics Induces the formation of rigid, gel-phase domains in membranes, which can alter membrane protein function and signaling. Very-long-chain ceramides like C24 can form interdigitated phases and tubular structures.A major structural component of the outer leaflet of the plasma membrane, contributing to membrane integrity and fluidity. It forms lipid rafts with cholesterol, which are important signaling platforms.
Signaling Pathways Can directly bind to and regulate the activity of proteins such as protein kinases (e.g., PKCζ) and phosphatases. It has been shown to activate the mTOR signaling pathway in gallbladder cancer.Its synthesis can produce diacylglycerol, a second messenger. Its hydrolysis initiates the sphingomyelin-ceramide signaling cascade, a key pathway in stress responses.

Signaling Pathways: A Visual Comparison

The signaling cascades initiated by sphingomyelin and this compound are central to their opposing effects.

Sphingomyelin_Ceramide_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Stress Stress Stimuli (e.g., TNF-α, FasL) Receptor Death Receptor Stress->Receptor SMase Sphingomyelinase (SMase) Receptor->SMase activates SM Sphingomyelin Cer Ceramide SM->Cer hydrolyzes to SMase->SM Caspases Caspase Activation Cer->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Figure 1. The Sphingomyelin-Ceramide Apoptotic Pathway.

C24_Ceramide_mTOR_Pathway cluster_membrane Intracellular cluster_downstream Downstream Effects C24_Cer This compound PIP4K2C PIP4K2C C24_Cer->PIP4K2C binds to mTORC mTOR Complex PIP4K2C->mTORC facilitates formation and activation Proliferation Cell Proliferation & Migration mTORC->Proliferation promotes

Figure 2. this compound-Mediated mTOR Signaling Pathway in Gallbladder Cancer.

Experimental Protocols

Quantification of this compound and Sphingomyelin by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of different ceramide species, including C24, and sphingomyelin from biological samples.

Materials:

  • Internal standards (e.g., C17-Ceramide, C25-Ceramide, and deuterium-labeled sphingomyelin)

  • Solvents: Chloroform, methanol, ethanol, isopropanol, acetonitrile (HPLC grade)

  • Formic acid and ammonium formate

  • Silica gel columns (for plasma samples)

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source

  • C8 or C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation (Tissue):

    • Homogenize tissue samples in an appropriate buffer.

    • Perform lipid extraction using the Bligh and Dyer method (chloroform:methanol:water).

    • Add internal standards to the sample before extraction.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent (e.g., methanol/ethanol).

  • Sample Preparation (Plasma/Serum):

    • Thaw plasma or serum samples on ice.

    • Add internal standards.

    • Isolate sphingolipids using silica gel column chromatography to remove glycerophospholipids.

    • Elute sphingolipids, dry the eluate, and reconstitute as above.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the lipid species using a reverse-phase C8 or C18 column with a gradient of mobile phases (e.g., water/methanol/acetonitrile with formic acid and ammonium formate).

    • Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions for each ceramide species (including C24) and sphingomyelin, as well as the internal standards.

  • Data Analysis:

    • Integrate the peak areas for each analyte and internal standard.

    • Calculate the concentration of each lipid species by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Ceramide-Induced Apoptosis Assay

This protocol describes how to induce and quantify apoptosis in cell culture using a cell-permeable ceramide analog. While this protocol uses a short-chain ceramide, the principles can be adapted for this compound, although its cell permeability may be lower.

Materials:

  • Cell line of interest (e.g., A549, PC9)

  • Cell culture medium and supplements

  • Cell-permeable ceramide (e.g., C2- or C6-ceramide as a positive control, this compound for the experiment)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide kit)

  • Flow cytometer

  • Caspase activity assay kit (e.g., Caspase-3 colorimetric assay)

  • Microplate reader

  • Hoechst 33258 staining solution

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for flow cytometry, 96-well plates for viability assays).

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (and/or a positive control like C2-ceramide) for different time points (e.g., 12, 24, 36 hours). Include a vehicle-treated control group.

  • Assessment of Apoptosis:

    • Annexin V/PI Staining (Flow Cytometry):

      • Harvest cells (including floating cells) and wash with cold PBS.

      • Resuspend cells in Annexin V binding buffer.

      • Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

      • Incubate in the dark.

      • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase-3 Activity Assay:

      • Lyse the treated cells and collect the supernatant.

      • Determine protein concentration.

      • Incubate the lysate with a caspase-3 substrate (e.g., DEVD-pNA).

      • Measure the absorbance of the resulting colorimetric product using a microplate reader.

    • Hoechst 33258 Staining (Morphological Analysis):

      • Fix the treated cells on coverslips.

      • Stain with Hoechst 33258 solution.

      • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Conclusion

This compound and sphingomyelin, while metabolically linked, exert distinct and often opposing effects on cellular function. Sphingomyelin is a cornerstone of membrane structure and a participant in cell survival signaling. In contrast, this compound, a product of sphingomyelin hydrolysis or de novo synthesis, is a potent bioactive lipid that can either trigger apoptosis or, in specific cellular contexts, promote proliferation. Understanding these differences is crucial for researchers investigating sphingolipid metabolism in health and disease and for professionals developing therapeutics that target these pathways. The provided experimental protocols offer a starting point for the quantitative analysis of these lipids and their cellular consequences.

References

Navigating the Labyrinth of Lipidomics: A Comparative Guide to C24-Ceramide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of bioactive lipids like C24-Ceramide is critical for unraveling cellular signaling and advancing therapeutic strategies. This guide provides a comprehensive cross-validation of the predominant analytical methods for this compound quantification, offering a clear comparison of their performance, detailed experimental protocols, and visual workflows to inform your methodological choices.

Ceramides, a class of sphingolipids, are integral components of cellular membranes and key signaling molecules implicated in a myriad of cellular processes, including apoptosis, cell cycle regulation, and inflammation. Very-long-chain ceramides, such as this compound (N-lignoceroyl-D-erythro-sphingosine), have garnered significant attention for their association with metabolic diseases like insulin resistance and diabetes.[1][2] The accurate quantification of this compound in biological matrices is therefore paramount for understanding its physiological and pathological roles.

This guide delves into a comparative analysis of the most common techniques employed for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Method Performance at a Glance: A Quantitative Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The table below summarizes the key quantitative parameters for the quantification of this compound by LC-MS/MS, HPLC-UV, and ELISA, providing a clear basis for comparison.

Performance ParameterLC-MS/MSHPLC-UVELISA
Limit of Quantification (LOQ) 0.08 µg/mL[1][2]~1 pmol (on column)[3]pg/mL to ng/mL range
Linear Dynamic Range 0.08–16 µg/mLWide, but generally less than LC-MS/MSTypically narrower, e.g., 31.2-2000 pg/mL
Precision (%CV) Intra-run: 2.8–3.4%; Inter-run: 3.6%<15%Intra-assay: <15%; Inter-assay: <15%
Accuracy (%RE) -1.0–4.1%87%-113% recoveryNot consistently reported
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-elution)Variable (potential cross-reactivity)
Throughput High (~200 samples/day)ModerateHigh (plate-based format)

In-Depth Look: Experimental Protocols

Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for lipidomics due to its superior sensitivity and specificity.

Sample Preparation (Human Plasma)

  • Protein Precipitation: To 50 µL of plasma, add an internal standard (e.g., deuterated this compound) and 400 µL of a protein precipitation solution (e.g., isopropanol).

  • Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the lipids to a clean tube for analysis.

Liquid Chromatography Separation

  • Column: Phenomenex Gemini C6-phenyl analytical column (2 × 50 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in isopropanol.

  • Flow Rate: 0.6 mL/min.

  • Gradient: A gradient is used to separate the analyte of interest from other sample components.

  • Run Time: Approximately 5 minutes.

Mass Spectrometry Detection

  • Ionization: Positive-ion electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Transitions: Specific precursor-to-product ion transitions are monitored for this compound and its internal standard.

Alternative Methods: HPLC-UV and ELISA

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive than LC-MS/MS, HPLC-UV can be a viable option for labs without access to a mass spectrometer. The method typically involves derivatization of the ceramide to attach a UV-absorbing tag.

General Workflow:

  • Lipid Extraction: Extraction of lipids from the biological sample.

  • Derivatization: Reaction of ceramides with a UV-absorbing agent (e.g., benzoyl chloride).

  • HPLC Separation: Separation of the derivatized ceramides on a normal-phase or reversed-phase column.

  • UV Detection: Detection of the analyte based on its UV absorbance at a specific wavelength.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput, plate-based immunoassay. For ceramide quantification, a competitive ELISA format is often used.

Principle of Competitive ELISA:

  • A known amount of ceramide is coated onto the wells of a microplate.

  • The sample containing an unknown amount of this compound is added to the wells along with a specific primary antibody.

  • The this compound in the sample and the coated ceramide compete for binding to the antibody.

  • A secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable signal.

  • The signal is inversely proportional to the amount of this compound in the sample.

Visualizing the Science: Workflows and Pathways

To further clarify the processes and biological context, the following diagrams have been generated.

C24_Ceramide_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Analysis Biological_Sample Biological Sample (Plasma, Tissue, etc.) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Lipid_Extraction Lipid Extraction LC_Separation LC Separation Lipid_Extraction->LC_Separation LC-MS/MS HPLC_UV_Analysis HPLC-UV Analysis Lipid_Extraction->HPLC_UV_Analysis HPLC-UV ELISA_Assay ELISA Lipid_Extraction->ELISA_Assay ELISA Internal_Standard->Lipid_Extraction MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification HPLC_UV_Analysis->Quantification ELISA_Assay->Quantification

Caption: General workflow for this compound quantification.

C24_Ceramide_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., inflammatory cytokines) Sphingomyelinase Sphingomyelinase Stress_Stimuli->Sphingomyelinase C24_Ceramide This compound Sphingomyelinase->C24_Ceramide PP2A Protein Phosphatase 2A (PP2A) C24_Ceramide->PP2A activates Apoptosis Apoptosis C24_Ceramide->Apoptosis Akt_PKB Akt/PKB PP2A->Akt_PKB inhibits Insulin_Signaling Insulin Signaling (e.g., GLUT4 translocation) Akt_PKB->Insulin_Signaling

Caption: Simplified this compound signaling pathway.

Conclusion: Selecting the Right Tool for the Job

The choice of quantification method for this compound is a critical decision that should be guided by the specific requirements of the research.

  • LC-MS/MS stands out as the superior method for its high sensitivity, specificity, and throughput, making it ideal for discovery-based research and clinical sample analysis where accuracy is paramount.

  • HPLC-UV offers a cost-effective alternative when the highest sensitivity is not required, and the sample concentrations are expected to be within its detection limits.

  • ELISA provides a high-throughput platform suitable for screening large numbers of samples, although its specificity for this compound over other ceramide species should be carefully validated.

By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to achieve robust and reliable quantification of this compound, ultimately advancing our understanding of its role in health and disease.

References

C24-Ceramide in Cellular Signaling: A Comparative Analysis in Wild-Type vs. Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of C24-ceramide in wild-type versus knockout cell lines, supported by experimental data. Understanding the specific roles of this compound is crucial for elucidating its therapeutic potential in various diseases, including cancer and neurodegenerative disorders.

Abstract

Ceramides, a class of sphingolipids, are critical second messengers in a multitude of cellular processes, including apoptosis, autophagy, and cell proliferation. The biological function of ceramides is highly dependent on the length of their N-acyl chain. This compound, a very long-chain ceramide, is synthesized by ceramide synthase 2 (CerS2) and has been shown to play distinct roles compared to shorter-chain ceramides. This guide focuses on the differential effects of this compound in wild-type cells versus knockout cell lines, primarily those deficient in enzymes that regulate ceramide metabolism, to highlight its specific signaling pathways and cellular functions.

Data Presentation: this compound Effects

The following table summarizes the key differential effects of this compound and the impact of knocking out ceramide synthase 2 (CerS2), the enzyme responsible for its synthesis.

Cellular ProcessWild-Type CellsCerS2 Knockout/Knockdown CellsKey Findings
Autophagy This compound levels can influence autophagy, though its specific role can be context-dependent.Knockdown of CerS2, which reduces this compound levels, was found to enhance drug-induced autophagosome formation and cell death in combination with certain chemotherapeutics.[1]This suggests that very long-chain ceramides like C24 may have a regulatory or inhibitory role in specific forms of autophagy, and their removal can sensitize cells to treatment.
Cell Motility & Metastasis CerS2 expression and C24:1-ceramide levels are associated with limited cell motility. Overexpression of CerS2 reduced lamellipodia formation.[2]CerS2 knockout or knockdown resulted in decreased C24 and C24:1-ceramide levels and an increase in C16 and C18-ceramides. This shift was associated with increased cell motility.[2]The balance between very long-chain (C24) and long-chain (C16) ceramides, regulated by CerS2, is critical in controlling cancer cell metastasis.[2]
Cell Proliferation & Wound Healing This compound, when delivered via lipid nanoparticles (C24-LNP), promotes keratinocyte proliferation and migration, activating AKT and ERK signaling pathways.[3]Not directly tested with CerS2 knockout in this context, but the study highlights a pro-proliferative role for exogenous this compound.This compound can stimulate key signaling pathways for cell growth and regeneration, suggesting its potential in therapeutic applications for wound healing.
Apoptosis The roles of different ceramide species in apoptosis are distinct. An ordered formation of C16-ceramide followed by this compound has been observed in B-cell receptor-induced apoptosis. The later formation of this compound was dependent on effector caspases.In CerS2-deficient mice, there is a progressive loss of myelin, indicating a crucial role for this compound in maintaining myelin sheath integrity and preventing apoptosis of oligodendrocytes.This compound is involved in the later stages of specific apoptotic pathways and is essential for the survival of certain cell types like myelin-producing cells.

Signaling Pathways and Experimental Workflows

This compound Signaling in Cell Motility

The balance between different ceramide species, regulated by ceramide synthases, plays a crucial role in cancer cell motility. Knockdown of CerS2 alters this balance, leading to changes in the cellular phenotype.

G cluster_wt Wild-Type Cell cluster_ko CerS2 Knockout Cell CerS2_wt CerS2 (High) C24_wt High this compound CerS2_wt->C24_wt Synthesizes C16_wt Low C16-Ceramide CerS2_wt->C16_wt Suppresses synthesis of Motility_wt Reduced Cell Motility C24_wt->Motility_wt Inhibits CerS2_ko CerS2 (Absent/Low) C24_ko Low this compound CerS2_ko->C24_ko Synthesis reduced C16_ko High C16-Ceramide CerS2_ko->C16_ko Synthesis enhanced Motility_ko Increased Cell Motility C16_ko->Motility_ko Promotes

Caption: CerS2 knockout alters ceramide balance and promotes cell motility.

This compound in Autophagy Regulation

The interplay between different ceramide synthases can influence the autophagic response to cellular stress, such as treatment with chemotherapeutic agents.

G cluster_wt_autophagy Wild-Type Cell cluster_ko_autophagy CerS2 Knockdown Cell Stress_wt Chemotherapeutic Stress CerS2_wt_auto CerS2 Stress_wt->CerS2_wt_auto CerS6_wt_auto CerS6 Stress_wt->CerS6_wt_auto C24_wt_auto This compound CerS2_wt_auto->C24_wt_auto C16_wt_auto C16-Ceramide CerS6_wt_auto->C16_wt_auto Autophagy_wt Regulated Autophagy C24_wt_auto->Autophagy_wt Modulates C16_wt_auto->Autophagy_wt Modulates Stress_ko Chemotherapeutic Stress CerS2_ko_auto CerS2 (Low) Stress_ko->CerS2_ko_auto C24_ko_auto Low this compound CerS2_ko_auto->C24_ko_auto Reduced synthesis Autophagy_ko Enhanced Autophagy & Cell Death C24_ko_auto->Autophagy_ko Inhibitory effect removed

Caption: CerS2 knockdown enhances chemotherapy-induced autophagy.

Experimental Protocols

A summary of key experimental methodologies used in the cited research is provided below.

1. Cell Culture and Transfection

  • Cell Lines: A variety of cell lines are used, including human cancer cell lines (e.g., SKOV3 ovarian cancer) and keratinocytes (HaCaT).

  • Knockdown/Knockout: Gene knockdown is typically achieved using small interfering RNAs (siRNAs) specific to the target gene (e.g., CerS2, CerS6). CRISPR-Cas9 technology can be used to generate stable knockout cell lines. Transfection is performed using commercially available reagents according to the manufacturer's instructions.

2. Analysis of Ceramide Levels (Mass Spectrometry)

  • Lipid Extraction: Cells are harvested, and lipids are extracted using a modified Bligh and Dyer method.

  • LC-MS/MS Analysis: Ceramide species are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation and specific measurement of different ceramide species based on their acyl chain length (e.g., C16, C18, C24, C24:1).

3. Cell Viability and Proliferation Assays

  • Trypan Blue Exclusion: Cell viability is assessed by staining with trypan blue, where viable cells with intact membranes exclude the dye.

  • MTT/WST Assays: These colorimetric assays measure mitochondrial metabolic activity as an indicator of cell viability and proliferation.

  • Wound Healing/Scratch Assay: An in vitro method to study cell migration. A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time.

4. Western Blotting

  • Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Immunoblotting: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Ki-67, PCNA, p-AKT, p-ERK, LC3B). Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence (ECL) are used for detection.

5. Autophagy Assays

  • LC3B Processing: The conversion of LC3B-I to its lipidated form, LC3B-II, is a hallmark of autophagosome formation and is detected by Western blotting.

  • Autophagosome Visualization: Cells can be transfected with GFP-LC3 constructs, and the formation of fluorescent puncta (representing autophagosomes) is observed by fluorescence microscopy.

6. In Vivo Wound Healing Model

  • Animal Model: Wounds are created on the dorsal side of mice using a biopsy punch.

  • Treatment and Analysis: The wound area is treated with the test substance (e.g., C24-LNP) or control. Wound closure is monitored and measured over several days. Histological analysis of the healed tissue is performed to assess re-epithelialization and collagen deposition.

This guide illustrates the significant and specific roles of this compound in various cellular functions. The use of knockout cell lines has been instrumental in dissecting its contribution to complex signaling networks, providing valuable insights for future therapeutic strategies.

References

Comparative lipidomics of C24-Ceramide in healthy vs diseased tissue

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential roles and quantitative levels of C24-Ceramide in healthy versus diseased tissues.

Ceramides, central molecules in sphingolipid metabolism, are increasingly recognized for their diverse roles as bioactive signaling lipids. Among the various ceramide species, distinguished by the length of their N-acyl chains, this compound (lignoceroyl ceramide) has garnered significant attention for its distinct and often contrasting functions in cellular homeostasis and pathology. This guide provides a comparative overview of this compound's involvement in various diseases, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of this compound Levels

The concentration of this compound is dynamically regulated and exhibits significant alterations in various disease states compared to healthy tissues. The following tables summarize key findings from recent literature, highlighting these quantitative differences.

Table 1: this compound in Cancer

Cancer TypeTissue/SampleChange in this compoundQuantitative Data (example)Reference
Gallbladder CancerSerum & TissueIncreasedAssociated with tumor staging and metastasis.[1][2][1][2]
Colorectal CancerTissueIncreased C24:0-Cer6.55 pmol/mg in CRC tissue vs. 4.77 pmol/mg in normal tissue.[3]
Ovarian CancerCell LinesDecreased CerS2 (synthesizes C22-C24 ceramides)Downregulation of CerS2 associated with increased metastatic potential.
Head and Neck CancerTissueIncreased C24 and C24:1C18 ceramides were reduced, while C16, C24, and C24:1 ceramides were increased.

Table 2: this compound in Neurodegenerative Diseases

DiseaseBrain Region/SampleChange in this compoundQuantitative Data (example)Reference
Alzheimer's DiseaseBrain TissueIncreased C24:0Elevated levels of Cer16, Cer18, Cer20, and Cer24 in brains with neural defects.
Amyotrophic Lateral Sclerosis (ALS)Spinal CordIncreased C24:0 and C24:1Significant increase in total ceramide content, particularly C18:0, C24:1, and C24:0.
Parkinson's Disease with cognitive impairmentPlasmaIncreased C24:1Significantly higher levels of C14:0 and C24:1 in plasma compared to controls.

Table 3: this compound in Metabolic and Cardiovascular Diseases

DiseaseTissue/SampleChange in this compoundKey FindingsReference
Cardiovascular DiseasePlasmaC24:0 often protective, C24:1 often detrimentalThe ratio of C16:0/C24:0 and C24:1/C24:0 is associated with increased fatal risk.
Type 2 DiabetesPlasmaAltered LevelsDiabetic subjects had higher plasma concentrations of Cer-C18:0, C20:0, and C24:1.
Nonalcoholic Fatty Liver Disease (NAFLD)LiverComplex RoleExogenous this compound inhibited lipid synthesis and reduced intrahepatic lipid accumulation in a mouse model.

Experimental Protocols

Accurate quantification of this compound is crucial for understanding its role in health and disease. Below is a generalized methodology for the analysis of ceramide molecular species from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted and robust technique.

Lipid Extraction from Tissue
  • Homogenization: Weigh frozen tissue samples (typically 10-50 mg) and homogenize in a suitable volume of ice-cold phosphate-buffered saline (PBS).

  • Solvent Extraction: Add a mixture of chloroform:methanol (2:1, v/v) to the homogenate. The ratio of solvent to aqueous sample should be sufficient to ensure a single-phase system.

  • Phase Separation: Add a volume of 0.9% NaCl solution to induce phase separation. Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen gas. Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis, such as methanol or a mobile phase-like solvent.

Ceramide Quantification by LC-MS/MS
  • Chromatographic Separation:

    • Column: Utilize a reverse-phase C18 column suitable for lipid analysis.

    • Mobile Phase: Employ a gradient elution using a binary solvent system. For example, Mobile Phase A could be water with 0.1% formic acid and 1 mM ammonium formate, and Mobile Phase B could be acetonitrile:isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.

    • Gradient: A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the hydrophobic ceramide species.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in the positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Define specific precursor-to-product ion transitions for each ceramide species to be quantified. For this compound (d18:1/24:0), a common transition would be monitoring the precursor ion corresponding to its [M+H]+ adduct and a characteristic product ion (e.g., m/z 264.2).

  • Quantification:

    • Internal Standards: Spike samples with a known amount of a non-endogenous ceramide internal standard (e.g., C17:0 ceramide) prior to extraction to correct for sample loss and ionization efficiency variations.

    • Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and the internal standard to generate a calibration curve.

    • Data Analysis: Quantify the amount of this compound in the samples by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving this compound and a typical experimental workflow for its analysis.

C24_Ceramide_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., TNFR, Fas) C24_Ceramide This compound Receptor->C24_Ceramide Stress Signals PI3K PI3K C24_Ceramide->PI3K Inhibits/Activates (context-dependent) Apoptosis Apoptosis C24_Ceramide->Apoptosis Induces PP2A PP2A C24_Ceramide->PP2A Activates CerS2 Ceramide Synthase 2 (CerS2) CerS2->C24_Ceramide Synthesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Migration mTOR->Proliferation PP2A->Akt Inhibits

Caption: this compound signaling pathways in cellular processes.

Lipidomics_Workflow Tissue 1. Tissue Sample (Healthy vs. Diseased) Homogenization 2. Homogenization Tissue->Homogenization Extraction 3. Lipid Extraction (e.g., Chloroform/Methanol) Homogenization->Extraction LC_MS 4. LC-MS/MS Analysis Extraction->LC_MS Data 5. Data Processing & Quantification LC_MS->Data Comparison 6. Comparative Analysis Data->Comparison

Caption: Experimental workflow for comparative lipidomics of this compound.

References

Validating C24-Ceramide as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sphingolipid C24-Ceramide, synthesized predominantly by Ceramide Synthase 2 (CerS2), has emerged as a critical signaling molecule with a dichotomous role in human health and disease. Its accumulation is implicated in the progression of certain cancers, such as gallbladder cancer, while in other contexts, like breast cancer, its presence is associated with a better prognosis. This complexity makes the validation of this compound and its synthesizing enzyme, CerS2, as therapeutic targets a nuanced endeavor.

This guide provides a comparative analysis of targeting the this compound/CerS2 axis versus alternative strategies within the broader sphingolipid metabolic pathway. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and workflows to aid researchers in navigating this promising area of drug development.

Signaling Pathways and Therapeutic Intervention Points

The synthesis of this compound is a key node in the complex network of sphingolipid metabolism. Therapeutic intervention can be aimed directly at CerS2 or at various other enzymes that regulate the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P).

Sphingolipid Metabolism Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT Myriocin DHSph Dihydrosphingosine (DHSph) SPT->DHSph CerS2 CerS2 (Target) DHSph->CerS2 Lignoceroyl-CoA (C24:0) CerS56 CerS5/6 (Alternative Target) DHSph->CerS56 Palmitoyl-CoA (C16:0) dhC24 Dihydro-C24-Ceramide CerS2->dhC24 dhC16 Dihydro-C16-Ceramide CerS56->dhC16 DES1 DES1 dhC24->DES1 dhC16->DES1 C24_Cer This compound DES1->C24_Cer C16_Cer C16-Ceramide DES1->C16_Cer AC Acid Ceramidase (AC) (Alternative Target) C24_Cer->AC Apoptosis Apoptosis C24_Cer->Apoptosis Context-Dependent C16_Cer->AC C16_Cer->Apoptosis Sph Sphingosine (Sph) AC->Sph Ceranib-2 SphK SphK1/2 (Alternative Target) Sph->SphK ABC294640 S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Proliferation Proliferation, Survival S1P->Proliferation C24_Ceramide_mTOR_Pathway C24_Cer This compound PIP4K2C PIP4K2C C24_Cer->PIP4K2C Direct Binding mTORC mTOR Complex Formation PIP4K2C->mTORC mTOR_act mTOR Activation mTORC->mTOR_act Proliferation Cell Proliferation & Migration mTOR_act->Proliferation C6_Cer C6-Ceramide (Therapeutic Analog) C6_Cer->PIP4K2C Competitive Binding Target_Validation_Workflow Start Hypothesis: Targeting this compound is therapeutic Screening In Vitro Screening (e.g., CerS2 enzyme assay) Start->Screening CellAssays Cell-Based Assays (Viability, Apoptosis) Screening->CellAssays Identify Hits Lipidomics Lipidomics Analysis (LC-MS/MS) CellAssays->Lipidomics Confirm On-Target Effect InVivo In Vivo Efficacy (Xenograft models) Lipidomics->InVivo Select Lead Compound PD Pharmacodynamics & Toxicology InVivo->PD Decision Go/No-Go Decision for Clinical Dev. PD->Decision

C24-Ceramide: A Comparative Analysis of its Role Against Other Sphingolipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multifaceted roles of C24-ceramide in relation to other key sphingolipids, particularly the well-studied C16-ceramide. We will delve into their contrasting effects on critical cellular processes such as apoptosis, cell proliferation, and inflammation, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework.

Data Presentation: Quantitative Comparison of Ceramide Species

The biological effects of ceramides are highly dependent on their N-acyl chain length. The following tables summarize quantitative data from studies comparing the effects of this compound with other sphingolipids.

Ceramide SpeciesCell TypeConcentrationApoptosis Rate (%)Reference
ControlHuman Neutrophils-~15%[1]
C16-CeramideHuman Neutrophils100 µM~55%[1]
This compoundHuman Neutrophils100 µM~35%[1]
C16 + this compoundHuman Neutrophils100 µM each~70%[1]

Table 1: Comparative Effects of C16- and this compound on Apoptosis. This table illustrates the differential pro-apoptotic potency of C16- and this compound in human neutrophils after 6 hours of treatment. While both induce apoptosis, C16-ceramide is demonstrably more potent. An additive effect is observed when both are present.

Ceramide SpeciesEffect on ProliferationSupporting EvidenceReference(s)
C16-CeramideAnti-proliferativeInduces cell cycle arrest and apoptosis.[2]
This compoundPro-proliferative / Anti-apoptoticCan counteract C16-ceramide-induced apoptosis and has been associated with cell survival.
C24:1-CeramideAnti-proliferativeInhibits cell motility and lamellipodia formation in ovarian cancer cells.

Table 2: Opposing Roles of Long-Chain and Very-Long-Chain Ceramides in Cell Proliferation. This table summarizes the generally accepted opposing roles of C16 and C24 ceramides in cell proliferation and survival. The specific cellular context and presence of other lipids can influence these effects.

TreatmentCeramide SpeciesCellular Levels (pmol/10^6 cells)Exosomal Levels (pmol/10^6 cells)Reference
ControlC16:0-Ceramide~10~0.5
C24:0-Ceramide~15~0.8
C24:1-Ceramide~5~0.3
TNF-α + IFN-γ (48h)C16:0-Ceramide~25~5
C24:0-Ceramide~20~1.5
C24:1-Ceramide~7~0.8

Table 3: Cytokine-Induced Changes in Ceramide Levels in HOG Oligodendroglioma Cells. This table presents data on the changes in cellular and exosomal levels of different ceramide species after treatment with pro-inflammatory cytokines TNF-α and IFN-γ for 48 hours. The data indicates a significant increase in C16:0-ceramide in both cellular and exosomal compartments, suggesting its role in inflammatory signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Ceramide Treatment and Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with different ceramide species.

Methodology:

  • Cell Culture and Seeding: Culture human neutrophils (or other target cells) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. Seed cells at a density of 1 x 10^6 cells/mL.

  • Preparation of Ceramide Solutions: Prepare stock solutions of C16-ceramide and this compound in ethanol or DMSO. For cell treatment, dilute the stock solution in the culture medium to the desired final concentration (e.g., 100 µM). Ensure thorough mixing to aid dispersion.

  • Cell Treatment: Treat the cells with the prepared ceramide solutions or vehicle control for the desired time period (e.g., 6 hours).

  • Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Cell Viability and Proliferation Assessment using MTT Assay

Objective: To determine the effect of different ceramides on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Cell Treatment: Treat the cells with various concentrations of C16-ceramide, this compound, and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Measurement of Cytokine-Induced Changes in Ceramide Levels by LC-MS/MS

Objective: To quantify the changes in the levels of specific ceramide species in cells and exosomes following cytokine stimulation.

Methodology:

  • Cell Culture and Treatment: Culture HOG oligodendroglioma cells (or other relevant cell types) to near confluency. Treat the cells with a combination of TNF-α (100 ng/ml) and IFN-γ (100 ng/ml) for various time points (e.g., 6, 24, 48 hours).

  • Sample Collection:

    • Cells: Harvest the cells by scraping and wash with PBS.

    • Exosomes: Collect the cell culture supernatant and isolate exosomes using standard ultracentrifugation or a commercial exosome isolation kit.

  • Lipid Extraction: Perform lipid extraction from both cell pellets and exosome preparations using a modified Bligh-Dyer method.

  • LC-MS/MS Analysis:

    • Reconstitute the lipid extracts in a suitable solvent.

    • Inject the samples into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the different ceramide species using a C18 reversed-phase column.

    • Quantify the individual ceramide species (C16:0, C24:0, C24:1, etc.) based on their specific mass-to-charge ratios and fragmentation patterns, using appropriate internal standards.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

C16_vs_C24_Apoptosis cluster_C16 C16-Ceramide Pathway cluster_C24 This compound Influence C16 C16-Ceramide MOMP Mitochondrial Outer Membrane Permeabilization C16->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis_C16 Apoptosis Caspase->Apoptosis_C16 C24 This compound C24->MOMP Inhibits

Differential roles of C16- and this compound in apoptosis.

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis (ER) cluster_Salvage Salvage Pathway cluster_SM_Hydrolysis Sphingomyelin Hydrolysis cluster_CerS Ceramide Synthases (CerS) Ser_Pal Serine + Palmitoyl-CoA DHCer Dihydroceramides Ser_Pal->DHCer SPT Cer Ceramides DHCer->Cer DEGS1 CerS5_6 CerS5/6 CerS2 CerS2 Complex Complex Sphingolipids Sph Sphingosine Complex->Sph Ceramidases Sph->Cer CerS SM Sphingomyelin SM->Cer SMases C16 C16-Ceramide CerS5_6->C16 C24 This compound CerS2->C24 Apoptosis Apoptosis C16->Apoptosis Pro-apoptotic Proliferation Cell Survival/ Proliferation C24->Proliferation Pro-proliferative/ Anti-apoptotic

Simplified overview of sphingolipid metabolism and ceramide function.

Experimental_Workflow_Inflammation cluster_processing Sample Processing start Seed Cells treatment Treat with Cytokines (TNF-α + IFN-γ) start->treatment incubation Incubate for 6, 24, 48 hours treatment->incubation harvest Harvest Cells and Culture Supernatant incubation->harvest cell_pellet Cell Pellet harvest->cell_pellet exosome_iso Isolate Exosomes from Supernatant harvest->exosome_iso lipid_extraction Lipid Extraction cell_pellet->lipid_extraction exosome_iso->lipid_extraction lcms LC-MS/MS Analysis lipid_extraction->lcms data_analysis Quantify Ceramide Species (C16, C24, C24:1) lcms->data_analysis end Comparative Results data_analysis->end

Workflow for analyzing cytokine-induced changes in ceramide profiles.

References

A Comparative Guide to Replicating C24-Ceramide Findings in Diverse Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to investigate the roles of C24-ceramide in various animal models. It offers a comparative analysis of methodologies, quantitative data from key studies, and detailed protocols to facilitate the replication and extension of these findings. The information is tailored for researchers in academia and industry aiming to explore the therapeutic potential of modulating this compound signaling.

Introduction to this compound

Ceramides are a class of bioactive sphingolipids that play crucial roles in a multitude of cellular processes, including apoptosis, cell cycle regulation, and stress responses. The biological function of ceramides is highly dependent on the length of their N-acyl chain. This compound, a very-long-chain ceramide, has been implicated in a diverse range of physiological and pathological conditions, from metabolic disorders and skin barrier function to cancer progression and neurodegeneration. Understanding its specific roles and mechanisms of action in different biological contexts is a burgeoning area of research. This guide aims to provide the necessary tools to navigate this complex field.

Comparative Data on this compound Effects in Animal Models

The following tables summarize key findings related to the administration or modulation of this compound levels in different animal models.

Table 1: this compound in Metabolic Disease Models

Animal ModelThis compound Administration/ModulationKey FindingsReference
Mouse (C57BL/6J) High-Fat Diet (HFD) induced obesityIncreased C24 and C24:1 ceramide levels in plasma and adipose tissue.[1][2]
Mouse (db/db) Intermittent fastingReduced levels of C24:0 and C24:1 containing hexyl-ceramides in the liver, associated with improved glucose homeostasis.[3]
Rat (Sprague-Dawley) High-Fat DietIncreased C24:1-ceramide in the liver.
Mouse (LDLr-/-) Western DietDecreased hepatic C24:0 ceramide, associated with NAFLD and atherosclerosis. Myriocin treatment (inhibits ceramide synthesis) increased C24:0 and ameliorated the phenotype.[4]

Table 2: this compound in Skin Wound Healing

Animal ModelThis compound Administration/ModulationKey FindingsReference
Mouse (HR-1 hairless) Topical application of this compound lipid nanoparticles (C24-LNP)Accelerated wound closure, enhanced epidermal and dermal regeneration. Activated AKT and ERK1/2 signaling pathways.[5]

Table 3: this compound in Neurological and Aging Models

Animal ModelThis compound Administration/ModulationKey FindingsReference
Rat (Wistar) Chronic cerebral ischemiaIncreased ceramide levels in the brain.
Rhesus Macaques AgingIncreased C24:1 ceramide in serum extracellular vesicles.

Table 4: this compound in Cancer Models

Animal ModelThis compound Administration/ModulationKey FindingsReference
Mouse (xenograft) Gallbladder cancer cells overexpressing CERS2 (synthesizes this compound)Promoted tumor growth and metastasis.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying molecular pathways is crucial for understanding and replicating research. The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and signaling cascades discussed in the literature.

Experimental Workflow for Studying this compound in a High-Fat Diet Mouse Model

G cluster_setup Model Induction cluster_treatment This compound Intervention cluster_analysis Analysis start C57BL/6J Mice diet High-Fat Diet (60% kcal from fat) for 8-12 weeks start->diet control_diet Standard Chow start->control_diet treatment Systemic Administration of this compound (e.g., via IP injection) diet->treatment vehicle Vehicle Control diet->vehicle tissue Tissue Collection (Liver, Adipose, Muscle) treatment->tissue vehicle->tissue lcms LC-MS/MS for Ceramide Profiling tissue->lcms western Western Blot for Insulin Signaling Proteins tissue->western mito Mitochondrial Function Assays (e.g., Seahorse) tissue->mito

Workflow for investigating this compound in a diet-induced obesity model.
This compound Signaling in Skin Wound Healing

G C24_LNP This compound Lipid Nanoparticles Keratinocyte Keratinocyte C24_LNP->Keratinocyte PI3K PI3K Keratinocyte->PI3K MEK MEK Keratinocyte->MEK AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Migration Migration AKT->Migration ERK ERK1/2 MEK->ERK ERK->Proliferation ERK->Migration Regeneration Skin Regeneration Proliferation->Regeneration Migration->Regeneration

This compound activates AKT/ERK pathways to promote skin regeneration.
This compound and mTOR Signaling in Gallbladder Cancer

G CERS2 CERS2 Upregulation C24 This compound CERS2->C24 PIP4K2C PIP4K2C C24->PIP4K2C binds mTORC1 mTORC1 Activation PIP4K2C->mTORC1 facilitates activation Proliferation Cell Proliferation mTORC1->Proliferation Metastasis Metastasis mTORC1->Metastasis

This compound promotes gallbladder cancer progression via mTOR signaling.

Detailed Experimental Protocols

In Vivo Administration of this compound

a) Topical Administration in a Mouse Skin Wound Healing Model

  • Animal Model: 6-week-old male HR-1 hairless mice.

  • Wound Induction: A 6 mm full-thickness skin wound is created on the dorsum of anesthetized mice using a biopsy punch.

  • This compound Formulation: this compound is formulated into lipid nanoparticles (C24-LNP) to enhance bioavailability. A typical formulation may involve ethanol injection methods.

  • Treatment Regimen: 10 µL of C24-LNP (e.g., at a concentration of 1 mg/mL) is applied topically to the wound site daily for 10 days.

  • Control Groups:

    • Non-treated negative control.

    • Vehicle control (bare lipid nanoparticles without this compound).

    • Positive control (e.g., Epidermal Growth Factor).

  • Outcome Measures: Wound closure rate is monitored daily. Histological analysis (H&E and Masson's trichrome staining) is performed on day 10 to assess epidermal and dermal regeneration.

b) Systemic Administration in a Mouse Metabolic Disease Model

  • Animal Model: Male C57BL/6J mice.

  • Disease Induction: Mice are fed a high-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.

  • This compound Preparation for Injection:

    • Due to its hydrophobic nature, this compound requires a suitable vehicle for in vivo injection. While lipid nanoparticles are one option, a simpler method involves dissolving it in an ethanol/saline solution.

    • Protocol: Dissolve this compound in 100% ethanol to create a stock solution (e.g., 5 mM). For injection, dilute the stock solution in sterile saline to the final desired concentration. The final ethanol concentration should be low (e.g., <5%) to minimize toxicity.

  • Treatment Regimen: Administer this compound or vehicle via intraperitoneal (IP) injection. A starting dose could be in the range of 1-5 mg/kg body weight, administered every other day for 2-4 weeks.

  • Control Groups:

    • HFD-fed mice receiving vehicle injections.

    • Mice on a standard chow diet receiving vehicle injections.

  • Outcome Measures: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess metabolic function. At the end of the treatment period, tissues (liver, adipose, muscle) are collected for analysis.

Quantification of this compound in Tissues by LC-MS/MS
  • Lipid Extraction:

    • Homogenize frozen tissue samples in a methanol/chloroform solution.

    • Add an internal standard (e.g., C17:0 ceramide) to each sample for quantification.

    • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

    • Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of solvents such as water with formic acid and acetonitrile/isopropanol with formic acid.

    • Detect ceramide species using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for this compound are monitored.

Analysis of Signaling Pathways

a) Western Blotting for AKT and ERK1/2 Phosphorylation

  • Protein Extraction: Homogenize tissue samples or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against phosphorylated AKT (Ser473), total AKT, phosphorylated ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

b) Analysis of mTOR Signaling

  • Follow the general Western blotting protocol as described above.

  • Use primary antibodies to probe for key components of the mTOR pathway, such as phosphorylated mTOR (Ser2448), total mTOR, and downstream effectors like phosphorylated S6K and 4E-BP1.

Assessment of Mitochondrial Function
  • Isolation of Mitochondria:

    • Homogenize fresh tissue (e.g., liver) in an ice-cold mitochondrial isolation buffer.

    • Perform differential centrifugation to pellet the mitochondria.

    • Wash the mitochondrial pellet and resuspend in a mitochondrial assay solution.

    • Determine the protein concentration of the isolated mitochondria.

  • Seahorse XF Analyzer Assay:

    • Plate the isolated mitochondria in a Seahorse XF microplate.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • Measure the oxygen consumption rate (OCR) in real-time to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

The study of this compound in animal models is revealing its multifaceted roles in health and disease. This guide provides a framework for researchers to design and execute experiments to further elucidate the functions of this important lipid mediator. By standardizing and comparing methodologies, the scientific community can more effectively build upon existing knowledge and accelerate the translation of these findings into novel therapeutic strategies. The provided protocols and diagrams serve as a starting point, and it is crucial to optimize conditions for specific experimental contexts.

References

A Head-to-Head Comparison of C24-Ceramide Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Experimental Support

The therapeutic potential of C24-Ceramide, a key sphingolipid in cellular signaling, is often hampered by its inherent hydrophobicity, which limits its bioavailability. This guide provides a comparative analysis of various delivery systems designed to overcome this challenge, with a focus on lipid-based nanocarriers. We present a synthesis of experimental data on the performance of liposomes, lipid nanoparticles, and micelles in delivering this compound, alongside detailed experimental protocols and visual representations of the associated signaling pathways.

Performance Data Summary

The following tables summarize the key quantitative performance indicators of different this compound delivery systems based on available experimental data.

Delivery SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Lipid Nanoparticles (LNPs) 127 ± 5[1]0.165 ± 0.007[1]-51 ± 2[1]93.84 ± 0.87 (for Cer-NP-loaded liposomes)[2]
Nanoemulsions ~2000.2 - 0.3Not ReportedCan incorporate up to 48.4% of total lipids as ceramides[3]
Solid Lipid Nanoparticles (SLNs) 300 - 5000.3 - 0.7 (with >10.8% ceramide)Not ReportedLower incorporation capacity than nanoemulsions
Micelles Not Specifically Reported for this compoundNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound delivery systems.

Preparation of this compound Lipid Nanoparticles (Ethanol Injection Method)

This protocol is adapted from a study on C24-LNPs for skin wound healing.

Materials:

  • Distearoylphosphatidylcholine (DSPC)

  • Cholesterol

  • N-lignoceroyl-D-erythro-sphingosine (this compound)

  • 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve DSPC, cholesterol, this compound, and DPPG in ethanol.

  • Inject the lipid/ethanol solution into deionized water with continuous stirring at 500 rpm.

  • Remove the ethanol from the resulting nanoparticle suspension via rotary evaporation at 60 ± 5 °C.

  • The final LNP solution can be characterized for particle size, polydispersity index, and zeta potential.

Characterization of Nanoparticle Size and Zeta Potential (Dynamic Light Scattering)

Dynamic Light Scattering (DLS) is a standard technique for determining the size distribution and surface charge of nanoparticles in a colloidal suspension.

Instrumentation:

  • Zetasizer Nano ZS (Malvern Panalytical) or similar DLS instrument.

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration to avoid multiple scattering effects. Ensure the sample is free of aggregates and dust by filtering through a 0.22 µm syringe filter.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Select an appropriate cuvette and rinse it thoroughly with the same solvent used for sample dilution.

    • Transfer the diluted sample to the cuvette, ensuring there are no air bubbles.

  • Measurement:

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters in the software, including solvent refractive index and viscosity, and the desired temperature.

    • For particle size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter.

    • For zeta potential, an electric field is applied across the sample, and the velocity of the particles is measured. The electrophoretic mobility is then used to calculate the zeta potential.

  • Data Analysis: The software will generate a report including the average particle size (Z-average), polydispersity index (PDI), and zeta potential. Measurements should be performed in triplicate.

Determination of Encapsulation Efficiency (High-Performance Liquid Chromatography)

This protocol outlines a general method for quantifying the amount of this compound encapsulated within a delivery system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS).

  • Centrifugal filter units (e.g., Amicon Ultra).

Procedure:

  • Separation of Free and Encapsulated Drug:

    • Take a known volume of the this compound-loaded nanoparticle suspension.

    • Separate the free, unencapsulated this compound from the nanoparticles using a centrifugal filter unit with a molecular weight cutoff that retains the nanoparticles while allowing the free drug to pass through.

    • Collect the filtrate containing the free drug.

  • Quantification of Free Drug:

    • Analyze the filtrate using a validated HPLC method to determine the concentration of free this compound. A standard curve of known this compound concentrations should be prepared to quantify the amount in the sample.

  • Quantification of Total Drug:

    • To determine the total amount of this compound (encapsulated + free), disrupt a known volume of the original nanoparticle suspension using a suitable solvent (e.g., methanol/chloroform mixture) to release the encapsulated drug.

    • Analyze the disrupted sample using the same HPLC method to determine the total drug concentration.

  • Calculation of Encapsulation Efficiency:

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Target cell line (e.g., cancer cells, keratinocytes)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound delivery system formulations

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound delivery system. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through its interaction with various intracellular signaling pathways. Below are diagrams generated using Graphviz to illustrate these pathways and a typical experimental workflow.

This compound Induced Signaling Pathways

C24_Ceramide_Signaling cluster_extracellular Extracellular This compound Delivery System This compound Delivery System This compound This compound This compound Delivery System->this compound Cellular Uptake

Experimental Workflow for Delivery System Evaluation

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Preparation Preparation Particle Size (DLS) Particle Size (DLS) Preparation->Particle Size (DLS) Zeta Potential (DLS) Zeta Potential (DLS) Preparation->Zeta Potential (DLS) Encapsulation Efficiency (HPLC) Encapsulation Efficiency (HPLC) Preparation->Encapsulation Efficiency (HPLC) In Vitro Release In Vitro Release Encapsulation Efficiency (HPLC)->In Vitro Release Cell Viability (MTT Assay) Cell Viability (MTT Assay) In Vitro Release->Cell Viability (MTT Assay) Cellular Uptake Cellular Uptake Cell Viability (MTT Assay)->Cellular Uptake Efficacy Studies Efficacy Studies Cellular Uptake->Efficacy Studies

Concluding Remarks

References

Safety Operating Guide

Navigating the Disposal of C24-Ceramide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental responsibility is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of C24-Ceramide, a long-chain sphingolipid integral to various cellular processes. Adherence to these procedural steps will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

While this compound is not always explicitly classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it as a potentially hazardous chemical waste.[1][2] Standard precautionary measures for handling chemicals should always be followed.

Key Safety and Handling Information

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields, and a lab coat.

ParameterInformationSource
Chemical Name N-tetracosanoyl-D-erythro-sphingosine[3]
CAS Number 34435-05-7
Appearance Solid
Storage Temperature -20°C
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.
Hazard Consideration Handle as a hazardous chemical waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound must always be in accordance with local, state, and federal regulations. The following protocol provides a general guideline for safe disposal.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

2. Waste Segregation:

  • Solid Waste: Collect solid this compound, along with any contaminated consumables such as pipette tips, microfuge tubes, and weighing paper, in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "N-tetracosanoyl-D-erythro-sphingosine".

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. This container must also be clearly labeled as "Hazardous Waste" with the chemical name and approximate concentration. Do not mix with other incompatible waste streams.

3. Waste Storage:

  • Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area. This area should be away from general laboratory traffic to minimize the risk of spills or accidental exposure.

4. Disposal Request:

  • Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

5. Documentation:

  • Maintain accurate records of the generated waste, including the chemical name, quantity, and date of disposal. This documentation is often required by institutional and regulatory agencies.

Important Considerations:

  • DO NOT dispose of this compound or its solutions down the drain. This can contaminate waterways and is a violation of regulations for most chemical waste.

  • DO NOT dispose of this compound in regular trash.

  • For spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a suitable container for disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

C24_Ceramide_Disposal_Workflow cluster_preparation Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Solid Waste (this compound, Contaminated Consumables) A->B C Liquid Waste (this compound Solutions) A->C D Label Hazardous Waste Container (Chemical Name, Hazard Info) B->D C->D E Store in Designated Satellite Accumulation Area D->E F Arrange Pickup by EHS or Licensed Contractor E->F G Maintain Disposal Records F->G

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling C24-Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational procedures, and disposal guidance for handling C24-Ceramide (N-tetracosanoyl-D-erythro-sphingosine). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety precautions to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment.

Protection Type Recommended Equipment Purpose
Eye Protection Chemical safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. It is crucial to inspect gloves for any tears or perforations before use.
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with a particulate filterRecommended when handling the powdered form of this compound for extended periods or in areas with inadequate ventilation to prevent inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and experimental success. This section outlines a step-by-step logistical plan.

Phase Procedure Key Considerations
Receiving and Storage Upon receipt, verify the integrity of the container. Store the compound in a tightly sealed container at -20°C for long-term stability.Avoid repeated freeze-thaw cycles.
Preparation of Stock Solutions This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. To prepare a stock solution, dissolve the crystalline solid in the solvent of choice. It may be necessary to purge the solvent with an inert gas.Ensure the chosen solvent is compatible with downstream experimental applications. For biological experiments, minimize the final concentration of organic solvents as they can have physiological effects.
Use in Experiments When introducing this compound into aqueous buffers or cell culture media, it is recommended to first dissolve it in an organic solvent and then dilute it into the aqueous solution.Be aware that the solubility of this compound in aqueous buffers is low.
Spill Management In the event of a spill, isolate the area. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container.Ensure proper PPE is worn during cleanup.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and adhere to institutional and regulatory guidelines.

Waste Type Disposal Procedure
Unused this compound Dispose of as chemical waste in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Contaminated Materials All materials that have come into direct contact with this compound, including pipette tips, gloves, and empty containers, should be disposed of as chemical waste.
Liquid Waste Solutions containing this compound should be collected and disposed of as chemical waste.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol provides a detailed methodology for the preparation of a this compound stock solution for use in cell culture experiments.

  • Materials and Equipment:

    • This compound (crystalline solid)

    • Ethanol (200 proof, anhydrous)

    • Inert gas (e.g., argon or nitrogen)

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes and sterile tips

    • Vortex mixer

    • Water bath or heat block (optional)

  • Procedure:

    • Bring the container of this compound and the anhydrous ethanol to room temperature.

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous ethanol to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Purge the headspace of the tube with an inert gas to minimize oxidation.

    • Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.

    • Once dissolved, the stock solution can be stored at -20°C for future use. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

This compound Signaling Pathways

This compound is a bioactive lipid that plays a significant role in various cellular signaling pathways, influencing processes such as cell proliferation, migration, and survival.

C24_Ceramide_mTOR_Pathway C24_Ceramide This compound PIP4K2C PIP4K2C C24_Ceramide->PIP4K2C Directly Binds mTORC mTOR Complex PIP4K2C->mTORC Facilitates Formation and Activation Proliferation_Migration Cell Proliferation and Migration mTORC->Proliferation_Migration Promotes

Caption: this compound directly binds to PIP4K2C, promoting mTOR complex activation and cell proliferation.

C24_Ceramide_AKT_ERK_Pathway C24_Ceramide This compound AKT_ERK AKT and ERK1/2 Signaling C24_Ceramide->AKT_ERK Activates Cell_Growth Cell Growth AKT_ERK->Cell_Growth Promotes Skin_Regeneration Skin Regeneration AKT_ERK->Skin_Regeneration Promotes

Caption: this compound activates AKT and ERK1/2 signaling pathways, which are crucial for cell growth and skin regeneration.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.